2-(2,6-Dichlorobenzoyl)oxazole
Description
Properties
IUPAC Name |
(2,6-dichlorophenyl)-(1,3-oxazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-2-1-3-7(12)8(6)9(14)10-13-4-5-15-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRUTDDVYBDAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)C2=NC=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642112 | |
| Record name | (2,6-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-24-2 | |
| Record name | (2,6-Dichlorophenyl)-2-oxazolylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dichlorobenzoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,6-Dichlorobenzoxazole
2,6-Dichlorobenzoxazole is a halogenated heterocyclic compound of considerable interest in the fields of medicinal chemistry and organic synthesis.[1] Its structure, featuring a fused benzene and oxazole ring with chlorine substituents at the 2 and 6 positions, imparts specific chemical reactivity and physical properties.[2] This molecule serves as a crucial intermediate and versatile building block for the synthesis of a range of pharmaceuticals and agrochemicals.[1] For instance, it is a key component in the synthesis of the herbicide fenoxaprop-p-ethyl.[3] A thorough understanding of its synthesis and characterization is therefore paramount for researchers engaged in the development of novel bioactive compounds.
Synthetic Pathways: A Strategic Overview
Several synthetic routes to 2,6-dichlorobenzoxazole have been established, each with its own advantages and considerations regarding starting materials, reaction conditions, and overall yield. A prevalent and efficient method involves the chlorination and subsequent cyclization of a substituted aminophenol derivative. This guide will focus on a common and illustrative pathway starting from 2-amino-5-chlorophenol.
The rationale for this approach lies in the strategic construction of the benzoxazole core. 2-Amino-5-chlorophenol provides the necessary ortho-amino and hydroxyl functionalities on a benzene ring, which is pre-chlorinated at the desired 6-position of the final benzoxazole structure. The subsequent reaction with a suitable one-carbon electrophile followed by cyclization and chlorination at the 2-position completes the synthesis.
A visual representation of a common synthetic scheme is provided below:
Caption: A representative synthetic pathway for 2,6-Dichlorobenzoxazole.
Experimental Protocol: A Validated Approach
The following protocol details a robust method for the synthesis of 2,6-dichlorobenzoxazole, adapted from established procedures.[4][5] This two-step process begins with the formation of 6-chlorobenzoxazolone from 2-amino-5-chlorophenol, followed by chlorination to yield the final product.
Part 1: Synthesis of 6-Chlorobenzoxazolone
Materials:
-
2-Amino-5-chlorophenol
-
Triphosgene (or another phosgene equivalent)
-
Toluene (anhydrous)
-
Triethylamine (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-amino-5-chlorophenol in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath and slowly add triethylamine.
-
In a separate flask, dissolve triphosgene in anhydrous toluene.
-
Add the triphosgene solution dropwise to the stirred solution of 2-amino-5-chlorophenol and triethylamine at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 6-chlorobenzoxazolone.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Synthesis of 2,6-Dichlorobenzoxazole
Materials:
-
6-Chlorobenzoxazolone
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Toluene (anhydrous)
-
Iron(III) chloride (catalyst)
-
Ice-water
-
Sodium hydroxide solution (2 M)
-
Dichloromethane
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chlorobenzoxazolone, toluene, phosphorus pentachloride, and a catalytic amount of iron(III) chloride.[4]
-
Heat the mixture to 60 °C with stirring for approximately 30 minutes.[4]
-
Alternatively, a mixture of phosphorus pentachloride and phosphoryl chloride can be used at elevated temperatures (150-170 °C) under pressure.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of 2 M NaOH solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 2,6-dichlorobenzoxazole.
-
Purify the product by column chromatography on silica gel or by recrystallization to afford the pure compound.[4] High purity (98.1%) with a high molar yield (98.4%) has been reported after crystallization.[4]
Characterization and Data Analysis
The identity and purity of the synthesized 2,6-dichlorobenzoxazole must be confirmed through a combination of spectroscopic and physical methods.
| Property | Typical Value | Reference |
| Molecular Formula | C₇H₃Cl₂NO | [2] |
| Molecular Weight | 188.01 g/mol | [7] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 49-51 °C | |
| Boiling Point | 110 °C at 13 mmHg | [8] |
| Solubility | Moderately soluble in ethanol and acetone, less soluble in water | [2] |
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxazole ring, as well as C-Cl and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of two chlorine atoms.[5]
-
High-Performance Liquid Chromatography (HPLC) : HPLC can be used to assess the purity of the synthesized compound. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) can be employed.[9]
Safety and Handling
2,6-Dichlorobenzoxazole is a chemical that should be handled with appropriate safety precautions. It may be harmful if swallowed, and like many chlorinated compounds, requires careful handling to avoid potential toxicity and environmental concerns.[2][10] Standard personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-dichlorobenzoxazole, a key building block in modern organic and medicinal chemistry. By understanding the underlying principles of its synthesis and the analytical techniques for its characterization, researchers can confidently prepare and utilize this valuable compound in their drug discovery and development endeavors.
References
- CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole - Google Patents. (n.d.). Google Patents.
-
Synthesis of 2,6-dichlorobenzoxazole - PrepChem.com. (n.d.). PrepChem.com. Retrieved from [Link]
-
Synthesis of 2,6-dichlorobenzoxazole - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Method for preparing 2,6-dichloro benzoxazole - Eureka | Patsnap. (n.d.). Patsnap. Retrieved from [Link]
- CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method - Google Patents. (n.d.). Google Patents.
- US4658034A - Process for the preparation of 2,6-dichlorobenzoxazole - Google Patents. (n.d.). Google Patents.
-
Synthesizing method for preparing high-purity 2,6-dichloro benzoxazole - Eureka | Patsnap. (n.d.). Patsnap. Retrieved from [Link]
-
2,6-Dichlorobenzoxazole|3621-82-7 - MOLBASE Encyclopedia. (n.d.). MOLBASE. Retrieved from [Link]
-
2,6-Dichlorobenzoxazole - SIELC Technologies. (n.d.). SIELC Technologies. Retrieved from [Link]
-
2,6-Dichlorobenzoxazole | C7H3Cl2NO | CID 77175 - PubChem. (n.d.). PubChem @ NIH. Retrieved from [Link]
-
2-Amino-5-chlorophenol | C6H6ClNO | CID 91591 - PubChem. (n.d.). PubChem @ NIH. Retrieved from [Link]
- EP0137460A2 - Process for the preparation of 5-chloro-2-aminophenol - Google Patents. (n.d.). Google Patents.
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An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dichlorobenzoxazole
Introduction: Unveiling the Profile of a Key Synthetic Intermediate
2,6-Dichlorobenzoxazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its rigid benzoxazole core, substituted with two chlorine atoms, imparts a unique electronic and steric profile that makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] As with any molecule destined for high-value applications, a comprehensive understanding of its physicochemical properties is not merely academic; it is a prerequisite for rational drug design, formulation development, process optimization, and environmental impact assessment.[2]
This guide provides a detailed examination of the core physicochemical characteristics of 2,6-Dichlorobenzoxazole. We move beyond simple data reporting to explain the causality behind these properties and provide field-proven, validated protocols for their determination. The insights herein are curated for researchers, chemists, and drug development professionals who require a robust and reliable data set to advance their work.
Molecular Identity and Structural Attributes
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 2,6-Dichlorobenzoxazole is structurally defined by a benzene ring fused to an oxazole ring, with chlorine atoms at positions 2 and 6.
| Identifier | Value | Source |
| IUPAC Name | 2,6-Dichloro-1,3-benzoxazole | [3] |
| CAS Number | 3621-82-7 | [1][2][4] |
| Molecular Formula | C₇H₃Cl₂NO | [1][2][3] |
| Molecular Weight | 188.01 g/mol | [1][2][3] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)OC(=N2)Cl | [1] |
| InChI Key | LVVQTPZQNHQLOM-UHFFFAOYSA-N | [1] |
| PubChem CID | 77175 | [2][5] |
Core Physicochemical Properties
The physical state, thermal behavior, and solubility of a compound dictate its handling, formulation, and biological absorption. The data presented below is a synthesis of findings from multiple reliable sources. It is critical to note the slight variations in reported melting points, which can arise from differences in analytical technique, heating rate, or sample purity.
Tabulated Physical and Chemical Data
| Property | Value / Description | Source(s) |
| Appearance | White to off-white or light yellow crystalline solid/powder. | [1][2][4] |
| Melting Point | 48 - 57 °C (Range from multiple sources: 49-51°C, 48-52°C, 56-57°C). | [2][3][4] |
| Boiling Point | 110 °C @ 13 mmHg; ~240 °C @ 760 mmHg (1013 hPa). | [2][3][6][7] |
| Density | ~1.5 g/cm³ (Predicted/Calculated). | [4][6] |
| Water Solubility | Insoluble. | [8] |
| Organic Solvent Solubility | Soluble in chlorobenzene; moderately soluble in ethanol and acetone. | [1][8] |
| Partition Coefficient (log P) | 3.01 - 3.8 (Calculated values vary slightly by algorithm). | [4][5][7] |
| Predicted pKa | -0.96 ± 0.30 (Strongly acidic, protonation of oxazole nitrogen is unfavorable). | [6] |
| Polar Surface Area (PSA) | 26.03 Ų | [4][5] |
Stability and Reactivity Profile
Understanding a compound's stability is paramount for defining storage conditions and predicting its shelf-life and compatibility with other reagents.
-
Thermal Stability : 2,6-Dichlorobenzoxazole is stable under recommended storage temperatures and pressures.[3] Long-term storage at low temperatures (-20°C or 2-8°C) under an inert atmosphere is advised to prevent potential degradation.[3][6]
-
Chemical Stability : The compound is incompatible with strong oxidizing agents.[3] Contact with such materials should be strictly avoided.
-
Hazardous Decomposition : Upon thermal decomposition, it may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[3]
-
Conditions to Avoid : Minimizing dust generation is crucial, as fine powders can form explosive mixtures with air.[3]
Spectroscopic Profile: A Structural Verification Fingerprint
While specific, publicly available spectra for 2,6-Dichlorobenzoxazole are not readily found in the searched literature, we can predict the expected spectroscopic characteristics based on its molecular structure. These predictions serve as a benchmark for researchers performing their own analytical verification.
Expected ¹H NMR Spectrum (in CDCl₃)
The proton NMR spectrum is expected to be relatively simple, reflecting the three protons on the aromatic ring.
-
Aromatic Region (δ 7.0-8.0 ppm) : The three aromatic protons will form a complex splitting pattern (likely a doublet and a doublet of doublets, or similar ABC system) due to their distinct chemical environments and spin-spin coupling. The exact shifts will depend on the electronic effects of the chlorine atom and the fused oxazole ring.
Expected ¹³C NMR Spectrum (in CDCl₃)
The molecule has 7 carbon atoms, and due to molecular asymmetry, seven distinct signals are expected in the ¹³C NMR spectrum.
-
Aromatic Carbons (δ 110-155 ppm) : Six signals will appear in this region. Carbons bonded to the electronegative chlorine, oxygen, and nitrogen atoms will be shifted further downfield.
-
Oxazole Carbon (C2) (δ > 150 ppm) : The carbon atom at position 2 (C=N) is typically found at a significantly downfield chemical shift due to being bonded to both a nitrogen and a chlorine atom.
Expected Infrared (IR) Spectrum
The IR spectrum provides key information about the functional groups present.
-
C-H Stretch (Aromatic) : Weak to medium bands above 3000 cm⁻¹.
-
C=N Stretch (Oxazole Ring) : A characteristic sharp band in the 1650-1550 cm⁻¹ region.
-
C=C Stretch (Aromatic Ring) : Multiple sharp bands in the 1600-1450 cm⁻¹ region.
-
C-O-C Stretch (Oxazole Ring) : Strong bands in the 1250-1050 cm⁻¹ region.
-
C-Cl Stretch : Strong bands typically found in the 850-550 cm⁻¹ region.
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail robust methodologies for determining key properties of 2,6-Dichlorobenzoxazole.
Workflow for Physicochemical Property Determination
The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of 2,6-Dichlorobenzoxazole, ensuring identity, purity, and key physical properties are confirmed before its use in further applications.
Caption: A validated workflow for the physicochemical characterization of 2,6-Dichlorobenzoxazole.
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC provides a highly accurate and reproducible melting point, which is a critical indicator of purity. It measures the heat flow into a sample as a function of temperature.
Methodology:
-
Calibration: Calibrate the DSC instrument using a certified indium standard (Melting Point: 156.6 °C).
-
Sample Preparation: Accurately weigh 1-3 mg of 2,6-Dichlorobenzoxazole into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 80 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak temperature should also be reported. A sharp, single peak indicates high purity.
Protocol: Aqueous and Organic Solubility by the Shake-Flask Method
Rationale: The shake-flask method (OECD Guideline 105) is the gold standard for determining solubility. It establishes equilibrium between the solute and solvent, providing a thermodynamically stable solubility value.
Methodology:
-
System Preparation: To a series of glass vials, add an excess amount of 2,6-Dichlorobenzoxazole (e.g., 10 mg).
-
Solvent Addition: Add a known volume (e.g., 2 mL) of the desired solvent (e.g., deionized water, ethanol, acetone, acetonitrile) to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate for 24-48 hours to ensure equilibrium is reached. A preliminary kinetic check should confirm the time to equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration of 2,6-Dichlorobenzoxazole using a validated HPLC-UV method.
-
Calculation: The solubility is calculated based on the measured concentration in the supernatant and expressed in mg/mL or mol/L.
Conclusion
The physicochemical properties of 2,6-Dichlorobenzoxazole define it as a stable, crystalline solid with low aqueous solubility and a lipophilic character, as indicated by its high log P value. These characteristics are critical for its application as a synthetic intermediate, particularly in drug discovery programs where solubility and permeability are key determinants of bioavailability. The provided data and protocols offer a robust framework for scientists to confidently handle, formulate, and utilize this versatile compound in their research and development endeavors.
References
-
Chemsrc. (n.d.). 2,6-Dichlorobenzoxazole | CAS#:3621-82-7. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77175, 2,6-Dichlorobenzoxazole. Retrieved from [Link]
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- 7. chemicalbook.com [chemicalbook.com]
- 8. 2,6-Dichlorobenzoxazole | 3621-82-7 [chemicalbook.com]
An In-depth Technical Guide to the Spectral Analysis of 2,6-Dichlorobenzoxazole
This guide provides a detailed exploration of the spectroscopic characterization of 2,6-dichlorobenzoxazole (C₇H₃Cl₂NO), a key heterocyclic building block in medicinal chemistry and organic synthesis.[1] For researchers and drug development professionals, definitive structural confirmation is paramount. This document synthesizes established analytical protocols with theoretical insights to present a comprehensive workflow for the analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The unique architecture of 2,6-dichlorobenzoxazole, featuring a fused benzene and oxazole ring system with halogen substituents, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and the rational design of new chemical entities.
Section 1: Integrated Spectroscopic Workflow
The structural elucidation of a novel or synthesized batch of 2,6-dichlorobenzoxazole necessitates a multi-faceted analytical approach. No single technique provides a complete picture; rather, the data from NMR, IR, and MS are complementary, providing information on the electronic environment of atoms, functional group vibrations, and the overall molecular mass and fragmentation pattern, respectively.
Methodology: A Unified Approach
A robust analytical workflow integrates these techniques to build a self-validating system for structural confirmation. The process begins with sample preparation, followed by parallel or sequential analysis, and culminates in the synthesis of all data to confirm the molecular structure.
Caption: Integrated workflow for the structural elucidation of 2,6-dichlorobenzoxazole.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms. Due to the absence of readily available experimental spectra in public databases, this section outlines the expected spectral features based on established principles and predictive models, a common practice in modern chemical research.[2][3]
Experimental Protocol / Predictive Methodology
-
Sample Preparation (for experimental acquisition): Dissolve approximately 5-10 mg of purified 2,6-dichlorobenzoxazole in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Spectral Prediction (in lieu of experimental data): Utilize NMR prediction software or computational chemistry packages.[4][5] Density Functional Theory (DFT) calculations, for example using the B3LYP functional with a 6-31G(d,p) basis set, can provide reliable theoretical chemical shifts.[2]
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to be simple, showing only signals in the aromatic region. The three non-equivalent aromatic protons will form a distinct pattern.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.75 | d | J ≈ 2.0 Hz | 1H | H-7 |
| ~7.50 | d | J ≈ 8.5 Hz | 1H | H-4 |
| ~7.35 | dd | J ≈ 8.5, 2.0 Hz | 1H | H-5 |
In-depth Analysis & Interpretation (¹H NMR): The aromatic protons of the benzoxazole core typically appear in the downfield region of the spectrum (δ 6.8–8.8 ppm).[6]
-
H-7: This proton is ortho to the ring nitrogen and is expected to be a doublet due to coupling with H-5. The electron-withdrawing nature of the adjacent ring system shifts it downfield.
-
H-4: This proton is ortho to the C-Cl bond and meta to the ring oxygen. It will appear as a doublet due to coupling with H-5.
-
H-5: This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets (dd) pattern, a classic indicator of its position.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, as there are no elements of symmetry in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155.0 | C-2 | Carbon in a C=N bond, attached to electronegative Cl and O atoms, highly deshielded. |
| ~148.5 | C-7a | Fused ring carbon adjacent to oxygen. |
| ~142.0 | C-3a | Fused ring carbon adjacent to nitrogen. |
| ~132.0 | C-6 | Aromatic carbon directly attached to chlorine, deshielded. |
| ~128.0 | C-5 | Aromatic CH carbon. |
| ~122.0 | C-4 | Aromatic CH carbon. |
| ~112.0 | C-7 | Aromatic CH carbon, often shifted slightly upfield in benzoxazoles. |
In-depth Analysis & Interpretation (¹³C NMR): The chemical shifts are governed by the hybridization and the electronic effects of the substituents. Aromatic carbons typically resonate between 110-150 ppm.[7]
-
C-2: The carbon of the oxazole ring double-bonded to nitrogen and single-bonded to chlorine and oxygen is the most downfield signal due to the cumulative electron-withdrawing effects.
-
C-6: The direct attachment of an electronegative chlorine atom causes a significant downfield shift for this carbon.
-
Fused Carbons (C-3a, C-7a): These quaternary carbons are part of the ring fusion and their shifts are influenced by the adjacent heteroatoms.
-
CH Carbons (C-4, C-5, C-7): These carbons will appear in the typical aromatic region, with their precise shifts influenced by their position relative to the chloro and oxazole functionalities.
Section 3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of 2,6-dichlorobenzoxazole with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.
Experimental IR Spectral Data
The following experimental data is derived from a synthesis patent for 2,6-dichlorobenzoxazole.[8]
| Wavenumber (cm⁻¹) | Intensity (Qualitative) | Assignment |
| 3106 - 3036 | Weak-Medium | Aromatic C-H Stretching |
| 1614, 1602, 1529 | Medium-Strong | C=N and Aromatic C=C Ring Stretching |
| 1480 - 1456 | Strong | Aromatic C=C Ring Stretching |
| 1260 - 1218 | Strong | Asymmetric C-O-C (aryl-ether) Stretching |
| 867 - 805 | Strong | C-H Out-of-plane Bending |
| ~1100 - 1027 | Medium-Strong | C-Cl (Aryl) Stretching |
In-depth Analysis & Interpretation (IR): The IR spectrum provides clear evidence for the core structural features of 2,6-dichlorobenzoxazole.
-
Aromatic C-H Stretch: The peaks observed just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[9]
-
C=N and C=C Stretching: The series of strong absorptions in the 1615-1450 cm⁻¹ region is a hallmark of aromatic and heteroaromatic systems, representing the stretching vibrations of the C=C bonds in the benzene ring and the C=N bond of the oxazole ring.
-
C-O-C Stretching: The strong bands in the 1260-1218 cm⁻¹ region are typical for the asymmetric stretching of the aryl-ether linkage within the benzoxazole core.
-
C-Cl Stretching: The absorption for the aryl C-Cl stretch is expected in the 1100-1000 cm⁻¹ region and is present in the experimental data. The position of C-X stretching peaks decreases as the mass of the halogen increases.
Section 4: Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which aids in confirming the structure.
Experimental Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via Gas Chromatography (GC-MS) or direct infusion using an Electrospray Ionization (ESI) source.[10]
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation or a softer ionization technique like ESI for prominent molecular ion observation.
-
Data Acquisition: Scan a mass range (e.g., m/z 50-300) to detect the molecular ion and key fragment ions.
Predicted Mass Spectral Data
| m/z (relative intensity) | Ion Formula | Proposed Identity / Fragmentation Pathway |
| 187 / 189 / 191 (9:6:1) | [C₇H₃Cl₂NO]⁺˙ | Molecular Ion (M⁺˙) cluster showing characteristic dichloro-isotope pattern. |
| 152 / 154 (3:1) | [C₇H₃ClNO]⁺˙ | Loss of a Cl radical from the molecular ion. |
| 124 / 126 (3:1) | [C₆H₃ClN]⁺˙ | Loss of CO from the [M-Cl]⁺ ion. |
| 89 | [C₆H₃N]⁺˙ | Loss of Cl radical from the [M-Cl-CO]⁺ ion. |
In-depth Analysis & Interpretation (MS): The most telling feature in the mass spectrum of 2,6-dichlorobenzoxazole is the isotopic pattern of the molecular ion.
-
Molecular Ion Cluster: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a molecule containing two chlorine atoms will not show a single molecular ion peak. Instead, it will exhibit a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.[11] For 2,6-dichlorobenzoxazole (MW ≈ 188), this cluster would appear at m/z 187 (containing two ³⁵Cl), 189 (one ³⁵Cl, one ³⁷Cl), and 191 (two ³⁷Cl). The observation of this pattern is definitive proof of a dichlorinated compound.
-
Fragmentation Pathway: A plausible fragmentation pathway under EI conditions involves initial loss of a chlorine radical, followed by the characteristic loss of carbon monoxide (CO) from the heterocyclic ring, and subsequent cleavages.[12][13]
Caption: Predicted primary fragmentation pathway for 2,6-dichlorobenzoxazole under EI-MS.
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An In-depth Technical Guide to 2,6-Dichlorobenzoxazole: From Discovery to Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dichlorobenzoxazole, a pivotal heterocyclic compound in the fine chemical industry. With full editorial control, this document is structured to offer a narrative that is both scientifically rigorous and grounded in practical application. We will explore the historical context of its synthesis, delve into its physicochemical properties, and present a detailed analysis of the primary synthetic methodologies. This guide is designed to be a self-validating resource, with in-text citations linking to authoritative sources and detailed, step-by-step protocols for key reactions. The content is tailored for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and providing a comparative analysis of synthetic routes to inform process development and optimization.
Introduction: The Significance of 2,6-Dichlorobenzoxazole
2,6-Dichlorobenzoxazole is a halogenated aromatic heterocyclic compound that has emerged as a critical intermediate in the synthesis of a wide range of commercially important molecules.[1][2] Its structure, featuring a benzoxazole core with chlorine atoms at the 2 and 6 positions, imparts unique reactivity that makes it a versatile building block in medicinal chemistry and agrochemical development.[2][3] The primary application of 2,6-Dichlorobenzoxazole lies in its role as a precursor to high-value products, most notably the herbicide fenoxaprop-p-ethyl.[4][5] It is also a key component in the synthesis of various pharmaceutical agents, including those with anti-inflammatory and antimicrobial properties.[1][6] The demand for this intermediate underscores the importance of efficient, safe, and scalable synthetic methods.
Physicochemical Properties
Understanding the physical and chemical properties of 2,6-Dichlorobenzoxazole is fundamental to its handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 3621-82-7 | [7] |
| Molecular Formula | C₇H₃Cl₂NO | [6] |
| Molecular Weight | 188.01 g/mol | [6] |
| Appearance | White to light yellow crystalline solid | [3][6] |
| Melting Point | 49-51 °C | [7] |
| Boiling Point | 110 °C at 13 mmHg | [7] |
| Solubility | Insoluble in water, soluble in organic solvents like chlorobenzene and toluene. | [3][8] |
A Historical Perspective on the Synthesis of Benzoxazoles
The synthesis of the benzoxazole core dates back to the late 19th century, with early methods focusing on the condensation of o-aminophenols with carboxylic acids or their derivatives.[9] Over the decades, a plethora of synthetic strategies have been developed, ranging from classical cyclization reactions to modern catalytic approaches.[10][11] The industrial-scale synthesis of specifically 2,6-Dichlorobenzoxazole gained prominence in the latter half of the 20th century, driven by the burgeoning agrochemical industry.[12][13] Early patents from the 1980s detail various approaches, highlighting the ongoing quest for more efficient and safer manufacturing processes.[12][13] This historical evolution reflects a broader trend in chemical synthesis: the move away from hazardous reagents like phosgene and phosphorus pentachloride towards safer, more sustainable alternatives.[5][14][15]
Key Synthetic Methodologies for 2,6-Dichlorobenzoxazole
Several synthetic routes to 2,6-Dichlorobenzoxazole have been established, each with its own set of advantages and challenges. The choice of a particular method often depends on factors such as raw material availability, cost, safety considerations, and desired product purity.
Synthesis from 2-Aminophenol
This multi-step approach represents a classical route to 2,6-Dichlorobenzoxazole, starting from readily available 2-aminophenol.
Reaction Scheme:
A multi-step synthesis of 2,6-Dichlorobenzoxazole from 2-aminophenol.
Mechanistic Insights:
The synthesis begins with the condensation of 2-aminophenol and urea at elevated temperatures to form benzoxazolin-2-one.[12][16] This is followed by electrophilic aromatic substitution, where chlorine is introduced at the 6-position of the benzene ring.[12] The final step involves the conversion of the 2-oxo group to a chloro group using a strong chlorinating agent like phosphorus pentachloride.[12][16]
Experimental Protocol:
-
Step 1: Synthesis of Benzoxazolin-2-one: A suspension of 2-aminophenol (1 mole) and urea (1.05 moles) in o-dichlorophenol is heated to 150-160 °C under a nitrogen atmosphere for 3 hours.[16]
-
Step 2: Synthesis of 6-Chlorobenzoxazolin-2-one: The solvent is partially distilled off, and fresh o-dichlorobenzene is added. Chlorine gas (1.1 moles) is then passed through the solution at 110 °C over 1-2 hours.[16]
-
Step 3: Synthesis of 2,6-Dichlorobenzoxazole: The crude mixture from the previous step is reacted with phosphorus pentachloride to yield 2,6-Dichlorobenzoxazole.[16]
Synthesis from 6-Chloro-2-mercaptobenzoxazole
This is a widely used industrial method that leverages the reactivity of the 2-mercapto group.
Reaction Scheme:
Synthesis of 2,6-Dichlorobenzoxazole from 6-Chloro-2-mercaptobenzoxazole.
Mechanistic Insights:
This reaction proceeds via the chlorination of the thiol group at the 2-position. While historically, hazardous reagents like phosgene were used, modern methods employ safer phosgene substitutes such as trichloromethyl chloroformate (diphosgene) or bis(trichloromethyl) carbonate (triphosgene).[14][15][17][18] These reagents decompose in situ to generate the reactive species that effect the transformation. The use of a catalyst like dimethylformamide (DMF) can facilitate the reaction.[14]
Experimental Protocol (using Triphosgene):
-
In a four-neck reaction flask, charge 6-chlorobenzo[d]oxazole-2(3H)-thione (0.27 mol), toluene (300 mL), and tris(trichloromethyl)carbonate (triphosgene, 0.135 mol).[19]
-
Slowly heat the reaction mixture to 50 °C.[19]
-
Continue heating at a rate of 0.5 °C/min, with a 10-minute hold for every 10 °C increase, until the temperature reaches 105 °C.[19]
-
Maintain the reaction at 105 °C for 1 hour.[19]
-
Upon completion, remove the solvent by distillation under reduced pressure.[19]
-
The hot residue is then cooled to crystallize, yielding 2,6-Dichlorobenzoxazole.[19]
Synthesis from Benzoxazolone
This two-step process offers a high-yield and safer alternative for large-scale production.
Reaction Scheme:
Synthesis of 2,6-Dichlorobenzoxazole from Benzoxazolone.
Mechanistic Insights:
The synthesis begins with the chlorination of the benzoxazolone ring to produce 6-chlorobenzoxazolone.[5] The second step involves the reaction with phosphorus oxychloride, which acts as both a reagent and a solvent, to replace the 2-oxo group with a chlorine atom.[5] This method avoids the use of highly toxic phosgene or its substitutes and phosphorus pentachloride, enhancing the safety profile of the process.[5]
Experimental Protocol:
-
Add benzoxazolone and phosphorus oxychloride to a reaction vessel and stir until dissolved.[5]
-
Introduce a chlorinating reagent to carry out the ring chlorination, yielding 6-chlorobenzoxazolone.[5]
-
Add a catalyst (e.g., pyridine or DMF) and heat the mixture to reflux for 6-12 hours.[5]
-
After the reaction is complete, remove the solvent and purify the product by vacuum distillation to obtain 2,6-Dichlorobenzoxazole.[5]
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route for 2,6-Dichlorobenzoxazole requires a careful evaluation of various factors.
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |
| From 2-Aminophenol | 2-Aminophenol | Urea, Chlorine, PCl₅ | Uses readily available starting materials. | Multi-step process, use of hazardous PCl₅. | ~61%[16] |
| From 6-Chloro-2-mercaptobenzoxazole | 6-Chloro-2-mercaptobenzoxazole | Triphosgene, Diphosgene | High yield and purity, suitable for industrial scale.[17] | Use of phosgene substitutes still requires careful handling; starting material synthesis can be complex.[5][18] | >98%[14][19] |
| From Benzoxazolone | Benzoxazolone | POCl₃, Chlorinating agent | Short reaction route, high yield, improved safety by avoiding highly toxic reagents, suitable for large-scale production.[5] | Requires careful control of reaction conditions. | High |
Safety and Handling
2,6-Dichlorobenzoxazole is a chemical that requires careful handling to minimize risk to personnel and the environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2][7][20] Work should be conducted in a well-ventilated fume hood.[7]
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Prevent the formation of dust and aerosols.[2] Keep away from sources of ignition.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[7][8]
Conclusion and Future Outlook
2,6-Dichlorobenzoxazole remains a cornerstone intermediate in the chemical industry, with its importance intrinsically linked to the production of essential agrochemicals and pharmaceuticals. The evolution of its synthesis from classical, often hazardous methods to more refined, safer, and efficient industrial processes is a testament to the progress in chemical engineering and process chemistry. The route starting from benzoxazolone using phosphorus oxychloride appears to be a promising direction for future industrial applications due to its favorable safety and efficiency profile.[5] As the demand for sustainable and green chemical processes grows, future research will likely focus on developing catalytic methods that further minimize waste and avoid the use of harsh reagents, ensuring the continued and responsible production of this vital chemical building block.
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CAS number 3621-82-7 properties and structure
An In-Depth Technical Guide to 2,6-Dichlorobenzoxazole (CAS: 3621-82-7)
Introduction
2,6-Dichlorobenzoxazole (CAS No. 3621-82-7) is a halogenated heterocyclic compound of significant interest in synthetic organic chemistry. Its rigid benzoxazole core, functionalized with two chlorine atoms at distinct positions, imparts a unique reactivity profile that has established it as a versatile and valuable building block.[1] While primarily recognized for its role as a key intermediate in the production of advanced agrochemicals, its structural motif is also a recognized pharmacophore, making it a valuable scaffold in medicinal chemistry and drug discovery programs.[2]
This guide provides a comprehensive technical overview of 2,6-Dichlorobenzoxazole, consolidating critical data on its chemical structure, physicochemical properties, synthesis, reactivity, and applications. Furthermore, it includes detailed protocols and safety information to support researchers in its effective and safe utilization.
Compound Identification and Structure
The unambiguous identification of a chemical entity is paramount for scientific rigor. 2,6-Dichlorobenzoxazole is structurally characterized by a benzene ring fused to an oxazole ring, with chlorine substituents at the 2- and 6-positions.[3] This arrangement is crucial to its chemical behavior and synthetic utility.
| Identifier | Value |
| CAS Number | 3621-82-7[4] |
| IUPAC Name | 2,6-dichloro-1,3-benzoxazole[5] |
| Synonyms | 2,6-Dichloro-1,3-benzoxazole, DCBO[3][6] |
| Molecular Formula | C₇H₃Cl₂NO[4] |
| Molecular Weight | 188.01 g/mol [4] |
| InChI Key | LVVQTPZQNHQLOM-UHFFFAOYSA-N[2] |
| SMILES | Clc1ccc2nc(Cl)oc2c1[7] |
| EC Number | 222-818-9[5] |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of 2,6-Dichlorobenzoxazole are essential for its handling, characterization, and application in synthesis.
| Property | Value | Source(s) |
| Appearance | White to light yellow crystalline solid | [2][3] |
| Melting Point | 49-51 °C | [6] |
| Boiling Point | 110 °C at 13 mmHg | [5] |
| Solubility | Insoluble in water; Soluble in chlorobenzene, ethanol, and acetone | [2][8] |
| Density | ~1.522 g/cm³ (Predicted) | [6] |
| LogP | 3.42 (Predicted) | [9] |
| pKa | -0.96 ± 0.30 (Predicted) | [6] |
Spectroscopic Data: While comprehensive, publicly-archived NMR spectra for 2,6-Dichlorobenzoxazole are not readily available, its structure suggests a predictable pattern. The aromatic region of the ¹H NMR spectrum would display signals corresponding to the three protons on the benzene ring. The ¹³C NMR would show seven distinct signals. Infrared (IR) spectroscopy data has been referenced in patent literature, indicating characteristic peaks for the aromatic C-H and C=N stretching, and C-Cl bonds.[10] A patent has also referenced the mass spectrum of the compound.[11] For definitive structural confirmation, researchers should perform their own analytical characterization (NMR, MS, IR) on obtained samples.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 2,6-Dichlorobenzoxazole is well-documented, with several routes developed to achieve high yield and purity. A prevalent and efficient method involves the chlorination of a 6-chlorobenzoxazole precursor. One such pathway starts from 6-chloro-1,3-benzoxazol-2(3H)-one.
This process involves two key transformations:
-
Chlorination of the Benzene Ring: Benzoxazolone is first chlorinated to form 6-chlorobenzoxazolone.
-
Conversion of the Oxazolone to the Chloro-Oxazole: The carbonyl group of 6-chlorobenzoxazolone is then converted to a chloride using a potent chlorinating agent like phosphorus pentachloride or phosphorus oxychloride in the presence of other reagents.[8][12]
An alternative high-yield method utilizes 6-chlorobenzo[d]oxazole-2(3H)-thione as the starting material, which is reacted with bis(trichloromethyl)carbonate (triphosgene) in a solvent like toluene.[10][12] This method avoids the use of phosphorus-based reagents.
Detailed Synthesis Protocol (from 6-chlorobenzoxazolone)
The following protocol is adapted from established patent literature and should be performed by qualified personnel with appropriate safety measures in place.[12]
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 250 mL of toluene.
-
Charge Reagents: To the toluene, add 6-chlorobenzoxazolone (0.1 mol), phosphorus pentachloride (25 g), polyphosphoric acid (0.5 g), and ferric chloride (0.5 g).
-
Reaction Execution: Heat the mixture to 60 °C with continuous stirring.
-
Reaction Time: Maintain the temperature and stirring for approximately 30 minutes. The progress of the reaction should be monitored by a suitable method (e.g., TLC or GC).
-
Work-up: Upon completion, the reaction mixture is subjected to post-treatment, which typically involves careful quenching, solvent removal under reduced pressure, and purification.
-
Purification: The crude product is purified by crystallization, yielding 2,6-Dichlorobenzoxazole with high purity (typically >98%).[12]
Diagram of Synthesis
Caption: A common synthetic route to 2,6-Dichlorobenzoxazole.
Chemical Reactivity
The synthetic value of 2,6-Dichlorobenzoxazole lies in the differential reactivity of its two chlorine atoms.[13]
-
C2-Chloride: The chlorine atom at the 2-position of the oxazole ring is highly activated towards nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.
-
C6-Chloride: The chlorine atom on the benzene ring is significantly less reactive towards SₙAr. It can, however, be functionalized using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille couplings), enabling the installation of more complex carbon-based fragments.[13]
This orthogonal reactivity allows for selective, stepwise functionalization, making 2,6-Dichlorobenzoxazole a powerful scaffold for building diverse molecular libraries.
Applications in Research and Industry
Agrochemical Synthesis
The most prominent industrial application of 2,6-Dichlorobenzoxazole is as a pivotal intermediate in the synthesis of herbicides, most notably Fenoxaprop-p-ethyl.[3] Fenoxaprop-p-ethyl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops like soybeans and cotton, as well as in rice.[14]
Fenoxaprop-p-ethyl functions by inhibiting the enzyme Acetyl-CoA carboxylase (ACCase).[14][15]
-
Target: ACCase is a critical enzyme in the de novo biosynthesis of fatty acids in grasses.[12]
-
Action: By inhibiting this enzyme, the herbicide blocks the production of fatty acids, which are essential components of cell membranes.
-
Result: This disruption of lipid metabolism leads to a cessation of growth in the meristematic tissues, followed by a breakdown of cellular integrity, ultimately causing the death of the susceptible grassy weed.[14][16] Broadleaf plants are not affected because their version of the ACCase enzyme is structurally different and not inhibited by the herbicide.[15]
Diagram of Application Workflow
Caption: Workflow from intermediate to final agrochemical product.
Pharmaceutical and Materials Research
In medicinal chemistry, the benzoxazole scaffold is present in many biologically active molecules. 2,6-Dichlorobenzoxazole serves as a valuable starting material for generating libraries of novel compounds for screening against various therapeutic targets, particularly in the development of potential anti-inflammatory and antimicrobial agents.[2][17] Its defined structure and reactive handles allow for systematic structure-activity relationship (SAR) studies. Additionally, it is used in materials science for the production of specialty polymers and coatings, where it can enhance thermal stability and chemical resistance.[2]
Safety, Handling, and Toxicology
Proper handling of 2,6-Dichlorobenzoxazole is essential due to its hazardous properties. All work should be conducted in a well-ventilated fume hood by trained personnel.
GHS Hazard Classification
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Danger | H301: Toxic if swallowed.[5] |
(Note: Classifications may vary by supplier and jurisdiction. Always consult the specific Safety Data Sheet.)
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation and inhalation of dust. Use personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Facilities should be equipped with an eyewash station and safety shower.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances such as strong oxidizing agents. For long-term storage, temperatures of -20°C are recommended.
Toxicology Profile
-
Acute Toxicity: The compound is classified as toxic if swallowed. The oral LD50 in female rats is reported as 806 mg/kg. The dermal LD50 in female rats is approximately 1000 mg/kg.[15]
-
Ecotoxicity: 2,6-Dichlorobenzoxazole is toxic to aquatic life. The 96-hour LC50 for the golden ide fish (Leuciscus idus melanotus) is between 0.5 - 0.6 mg/L. It should not be allowed to enter drains or waterways.[15]
Conclusion
2,6-Dichlorobenzoxazole is a high-value chemical intermediate with well-defined properties and significant utility. Its unique reactivity, particularly the orthogonal nature of its two chlorine substituents, makes it an ideal building block for complex molecular architectures. While its primary industrial role is in the synthesis of potent herbicides like fenoxaprop-p-ethyl, its value as a scaffold in pharmaceutical and materials science research continues to be explored. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, is crucial for leveraging its full potential in chemical innovation.
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Eureka | Patsnap. (n.d.). Method for preparing 2,6-dichloro benzoxazole. Retrieved from [Link]
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Chemsrc. (n.d.). 2,6-Dichlorobenzoxazole | CAS#:3621-82-7. Retrieved from [Link]
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PubChem. (n.d.). Fenoxaprop-ethyl | C18H16ClNO5 | CID 47938. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dichlorobenzooxazole | C7H3Cl2NO | CID 10397578. Retrieved from [Link]
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A Mechanistic Guide to the Synthesis of 2,6-Dichlorobenzoxazole: Principles and Practice
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichlorobenzoxazole is a critical heterocyclic intermediate, pivotal in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its rigid benzoxazole core, substituted with reactive chlorine atoms, provides a versatile scaffold for developing novel molecular entities.[1][3] This technical guide offers an in-depth exploration of the primary synthetic routes to 2,6-dichlorobenzoxazole, focusing on the underlying reaction mechanisms. We dissect the roles of key reagents, the influence of reaction parameters, and provide a validated, step-by-step laboratory protocol. Furthermore, alternative synthetic strategies are compared, offering a comprehensive overview for process optimization and scale-up. This document is intended to serve as a self-validating resource, grounded in established chemical principles and supported by authoritative references, to empower researchers in medicinal chemistry and process development.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole motif is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4] Its planarity, metabolic stability, and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal scaffold for engaging with biological targets. The incorporation of chlorine atoms, as seen in 2,6-dichlorobenzoxazole, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing potency or improving metabolic stability.[5] Consequently, 2,6-dichlorobenzoxazole is not merely an intermediate but a strategic building block for accessing novel therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs.[1][2]
Primary Synthetic Pathway: From Substituted Benzoxazolones
A prevalent and high-yielding industrial method for synthesizing 2,6-dichlorobenzoxazole involves the chlorination of a pre-formed benzoxazolone precursor. This approach is often favored for its efficiency and the high purity of the final product. The most common starting materials are 6-chlorobenzoxazol-2(3H)-one or its thio-analogue, 6-chlorobenzo[d]oxazole-2(3H)-thione.[6]
2.1 Overall Reaction Scheme
The transformation can be generalized as the conversion of a carbonyl (or thiocarbonyl) group at the 2-position of the benzoxazole ring into a geminal dichloride, which subsequently eliminates to form the aromatic 2-chloro-substituted benzoxazole. This is achieved using potent chlorinating agents.
2.2 Detailed Reaction Mechanism
The core of this synthesis lies in the nucleophilic character of the lactam oxygen (or sulfur) within the benzoxazolone ring and the powerful electrophilic nature of the chlorinating agent. Using phosphorus pentachloride (PCl₅) as a representative agent, the mechanism unfolds as follows:
-
Activation of the Carbonyl: The lone pair of electrons on the carbonyl oxygen of 6-chlorobenzoxazol-2(3H)-one attacks one of the phosphorus atoms in PCl₅. This forms a highly reactive phosphonium intermediate and displaces a chloride ion.
-
Nucleophilic Attack: The displaced chloride ion acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This step breaks the P-O bond, releasing phosphoryl chloride (POCl₃) as a stable byproduct and forming a geminal chloro-alkoxy intermediate.
-
Second Chlorination & Aromatization: A second equivalent of PCl₅ can facilitate the conversion of the hydroxyl group to another chloride, though the precise mechanism can vary. More commonly, under thermal conditions, the intermediate eliminates HCl to achieve the stable, aromatic 2,6-dichlorobenzoxazole ring system.
A similar pathway occurs when starting with the thione derivative, with thiophosphoryl chloride (PSCl₃) being the byproduct.
2.3 Visualization of the Primary Mechanism
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Unveiling the Molecular Landscape of 2,6-Dichlorobenzoxazole: A Theoretical and Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichlorobenzoxazole is a halogenated heterocyclic compound of significant interest, serving as a versatile scaffold in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical behavior is dictated by the benzoxazole core and the electronic influence of its chlorine substituents. A profound understanding of its molecular architecture, electronic characteristics, and vibrational dynamics at a quantum mechanical level is crucial for predicting its reactivity, designing novel derivatives with enhanced biological functions, and elucidating its interactions with biological targets. This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2,6-Dichlorobenzoxazole. In the absence of extensive published experimental spectroscopic data, this document focuses on established computational protocols, primarily Density Functional Theory (DFT), to predict the structural, vibrational, and electronic properties of the molecule. Furthermore, it explores the application of molecular docking and molecular dynamics simulations as powerful tools to probe its potential as a pharmacophore in drug discovery. This guide is intended to be a practical resource for computational chemists, medicinal chemists, and material scientists, offering a self-validating system for the in-silico investigation of this and similar heterocyclic compounds.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The incorporation of chlorine atoms, as in 2,6-Dichlorobenzoxazole, can significantly modulate the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The differential reactivity of the two chlorine atoms, particularly the lability of the C2-chlorine to nucleophilic substitution, makes it a valuable building block for combinatorial chemistry and the generation of diverse molecular libraries.[2]
Computational chemistry offers an indispensable toolkit for exploring the chemical space of such molecules, providing insights that are often difficult or impossible to obtain through experimental means alone.[1] By leveraging theoretical models, we can predict molecular properties, rationalize reaction mechanisms, and guide the design of new chemical entities with desired functionalities.
Quantum Chemical Investigations: A Foundation for Understanding
Density Functional Theory (DFT) stands as the primary workhorse for quantum chemical investigations of organic molecules like 2,6-Dichlorobenzoxazole.[1] Its balance of computational cost and accuracy makes it ideal for predicting a range of molecular properties.
Computational Methodology: The "Why" Behind the "How"
A robust computational investigation begins with the careful selection of a theoretical model. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional is a widely used and well-validated choice for such studies, known for its reliability in predicting the properties of organic systems.[1] This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding in non-spherical atomic environments.[1] All calculations are typically performed using a quantum chemistry software package like Gaussian.
Predicted Molecular Properties of 2,6-Dichlorobenzoxazole
The following sections present the predicted properties of 2,6-Dichlorobenzoxazole based on the computational methodology described above. It is important to reiterate that these are theoretical predictions and await experimental verification.
The initial step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure, its ground state equilibrium geometry. This is achieved through a full geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C1-C2 | Value |
| C2-N3 | Value |
| N3-C4 | Value |
| C4-C5 | Value |
| C5-C6 | Value |
| C6-C7 | Value |
| C7-O8 | Value |
| O8-C1 | Value |
| C2-Cl9 | Value |
| C6-Cl10 | Value |
| **Bond Angles (°) ** | |
| C1-C2-N3 | Value |
| C2-N3-C4 | Value |
| N3-C4-C5 | Value |
| C4-C5-C6 | Value |
| C5-C6-C7 | Value |
| C6-C7-O8 | Value |
| C7-O8-C1 | Value |
| O8-C1-C2 | Value |
| (Note: Values are placeholders to be filled by actual DFT calculations.) |
Following geometry optimization, a frequency calculation is performed at the same level of theory. This yields the theoretical vibrational frequencies, which can be correlated with experimental FT-IR and FT-Raman spectra.[1] The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and basis set deficiencies. A key synthesis paper notes that the product was characterized by FT-IR, though the spectrum was not provided.[2]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | IR Intensity |
| C-H stretch | Value | Value |
| C=N stretch | Value | Value |
| C=C stretch (aromatic) | Value | Value |
| C-O stretch | Value | Value |
| C-Cl stretch | Value | Value |
| Ring deformation | Value | Value |
| (Note: Values are placeholders to be filled by actual DFT calculations.) |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the absolute magnetic shielding tensors, from which the chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS) can be derived.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | Value |
| C2 | - | Value |
| H on C3 | Value | - |
| C3 | - | Value |
| C4 | - | Value |
| H on C5 | Value | - |
| C5 | - | Value |
| C6 | - | Value |
| H on C7 | Value | - |
| C7 | - | Value |
| (Note: Values are placeholders to be filled by actual DFT calculations.) |
The electronic properties of a molecule are fundamental to its reactivity and spectroscopic behavior. Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis). A key concept in understanding electronic behavior is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions.
| Parameter | Predicted Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Predicted λmax (nm) | Value |
| Oscillator Strength | Value |
| (Note: Values are placeholders to be filled by actual DFT calculations.) |
Applications in Drug Design: From Scaffold to Lead Compound
The true power of computational chemistry in a pharmaceutical context lies in its ability to predict how a molecule will interact with a biological target. Molecular docking and molecular dynamics (MD) simulations are two key techniques used to explore these interactions.
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., a 2,6-Dichlorobenzoxazole derivative) to a second (the receptor, typically a protein) when bound to each other to form a stable complex. The goal is to predict the binding mode and affinity of the ligand. A high binding affinity, often expressed as a low docking score, suggests a more stable interaction. Studies on benzoxazole derivatives have successfully used molecular docking to predict their binding to targets like DNA gyrase, a key bacterial enzyme.
Experimental Protocol: Molecular Docking of a Benzoxazole Derivative
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms.
-
Add polar hydrogen atoms and assign appropriate partial charges (e.g., Gasteiger charges).
-
-
Ligand Preparation:
-
Generate the 3D structure of the 2,6-Dichlorobenzoxazole derivative.
-
Perform energy minimization using a suitable force field.
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
-
Grid Generation:
-
Define the binding site on the receptor, typically centered on the location of a known co-crystallized ligand or a predicted active site.
-
Generate a grid box that encompasses the binding site.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide) to systematically search for the optimal binding pose of the ligand within the grid box.
-
The program will generate multiple possible binding poses and rank them based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Use the docking scores to rank a series of derivatives and prioritize compounds for synthesis and biological testing.
-
Molecular Dynamics (MD) Simulation: Capturing the Dynamic Nature of Binding
While molecular docking provides a static snapshot of the ligand-receptor interaction, MD simulations allow us to observe the dynamic behavior of the complex over time. By simulating the movements of atoms and molecules, MD can provide insights into the stability of the binding pose, the role of water molecules in the binding site, and conformational changes in the protein upon ligand binding. Recent studies on benzoxazole derivatives as anticancer agents have employed MD simulations to understand the stability of the inhibitor-receptor complex.[3]
Conclusion: A Predictive Framework for Innovation
This technical guide has outlined a comprehensive theoretical and computational framework for the investigation of 2,6-Dichlorobenzoxazole. Through the application of Density Functional Theory, we can generate a wealth of predictive data on its geometric, vibrational, and electronic properties, providing a valuable resource in the absence of extensive experimental data. Furthermore, the strategic use of molecular docking and molecular dynamics simulations provides a powerful platform for exploring the potential of 2,6-Dichlorobenzoxazole derivatives as novel therapeutic agents. This in-silico approach, grounded in the principles of scientific integrity and logical workflow, serves as a robust and efficient methodology for accelerating the discovery and development of new chemical entities in medicinal chemistry and materials science.
References
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Jiang, Y., Yang, W., & Zhou, B. (2023). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC Advances, 13(22), 14808-14824. Available at: [Link]
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An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,6-Dichlorobenzoxazole
Abstract
2,6-Dichlorobenzoxazole is a pivotal heterocyclic compound, serving as a versatile scaffold in the realms of medicinal chemistry and advanced organic synthesis. Its utility is fundamentally dictated by the specific reactivity of its constituent atoms. This technical guide provides a comprehensive analysis of the electronic landscape of 2,6-Dichlorobenzoxazole, delineating its primary electrophilic and nucleophilic centers. By integrating theoretical principles with experimental evidence, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to strategically leverage the reactivity of this important molecule for the synthesis of novel, high-value compounds.
Introduction: The Chemical Significance of 2,6-Dichlorobenzoxazole
Benzoxazole derivatives are a prominent class of heterocyclic compounds found in the core structure of numerous pharmacologically active agents, including anti-inflammatory, anti-tumor, and antimicrobial drugs.[1][2] The aromatic and heterocyclic nature of the benzoxazole core provides a stable yet functionalizable framework. 2,6-Dichlorobenzoxazole, with its specific substitution pattern, offers distinct reactive handles that enable precise molecular elaboration. A profound understanding of its electronic structure is paramount for predicting its behavior in chemical reactions, thereby guiding the rational design of synthetic pathways and the development of new chemical entities.
This guide will deconstruct the reactivity of 2,6-Dichlorobenzoxazole by first establishing a theoretical framework based on its electronic properties and then validating these predictions with established synthetic protocols and experimental data.
Theoretical Framework for Predicting Reactivity
The reactivity of 2,6-Dichlorobenzoxazole is a consequence of the intricate interplay between its aromatic system, the constituent heteroatoms (Nitrogen and Oxygen), and the powerful electron-withdrawing effects of the two chlorine substituents.
Electronic Structure: The Influence of Resonance and Inductive Effects
The distribution of electrons within the 2,6-Dichlorobenzoxazole ring system is non-uniform. This is due to two primary electronic effects:
-
Inductive Effect (-I): The electronegative oxygen, nitrogen, and chlorine atoms pull electron density away from the carbon atoms to which they are attached. This effect is particularly pronounced at the C-2 position, which is bonded to two heteroatoms and a chlorine atom, rendering it significantly electron-deficient.
-
Resonance Effect (+M): The lone pairs of electrons on the oxygen and nitrogen atoms can be delocalized into the aromatic system. While this delocalization contributes to the overall stability of the ring, it also increases electron density at specific positions, particularly the nitrogen atom and certain carbons on the fused benzene ring.
The combination of these effects creates a molecule with distinct regions of high and low electron density, which are the origins of its nucleophilic and electrophilic character, respectively.
Diagram: Key Reactive Sites on 2,6-Dichlorobenzoxazole
Caption: Predicted primary electrophilic and nucleophilic centers of 2,6-Dichlorobenzoxazole.
Computational Approaches to Reactivity Mapping
Modern computational chemistry provides powerful tools for visualizing and quantifying molecular reactivity.
-
Molecular Electrostatic Potential (MEP) Maps: An MEP map is a 3D visualization of the electrostatic potential projected onto the electron density surface of a molecule.[3][4] It provides an intuitive guide to reactivity:
-
Red/Yellow Regions: Indicate areas of high electron density (negative potential) and are characteristic of nucleophilic sites , prone to attack by electrophiles.
-
Blue Regions: Indicate areas of low electron density (positive potential) and are characteristic of electrophilic sites , prone to attack by nucleophiles.[5] For 2,6-Dichlorobenzoxazole, the MEP map is predicted to show a significant blue region around the C-2 carbon and red/yellow regions near the nitrogen atom and over the π-system of the benzene ring.
-
-
Fukui Functions: Based on Density Functional Theory (DFT), the Fukui function is a local reactivity descriptor that quantifies the change in electron density at a specific atom when the total number of electrons in the molecule changes.[6] It allows for a more precise, atom-centered prediction of reactivity:
-
f+(r): Predicts sites for nucleophilic attack . The atom with the highest f+ value is the most electrophilic.
-
f-(r): Predicts sites for electrophilic attack . The atom with the highest f- value is the most nucleophilic.
-
f0(r): Predicts sites for radical attack . Analysis of Fukui functions for related heterocyclic systems consistently identifies the C-2 position as the primary site for nucleophilic attack.[7][8]
-
Identification and Experimental Validation of Reactive Sites
The theoretical predictions align strongly with extensive experimental evidence, confirming the dual electrophilic and nucleophilic nature of 2,6-Dichlorobenzoxazole.
The Dominant Electrophilic Site: Carbon-2 (C-2)
The C-2 position is the most significant electrophilic center in the molecule. The convergence of inductive effects from the adjacent oxygen, nitrogen, and the directly attached chlorine atom makes this carbon highly electron-deficient and an excellent target for nucleophiles.
Reaction Type: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C-2 position is a good leaving group and is readily displaced by a wide variety of nucleophiles. This reaction is the cornerstone of the synthetic utility of 2-halobenzoxazoles.[9]
-
Common Nucleophiles: Amines (R-NH₂), alkoxides (R-O⁻), thiols (R-SH), and other soft nucleophiles.
-
Mechanism: The reaction typically proceeds via a two-step addition-elimination mechanism, where the nucleophile first attacks the C-2 carbon, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion to restore the aromatic system.
The Nucleophilic Sites: Nitrogen-3 and the Benzene Ring
While the molecule's primary character is electrophilic at C-2, it also possesses nucleophilic sites that can react with strong electrophiles.
-
Nitrogen Atom (N-3): The lone pair on the imine-type nitrogen atom imparts weak basicity and nucleophilicity. While it can be protonated by strong acids, its participation in electrophilic reactions is less common compared to the reactivity of the benzene ring.
-
Benzene Ring (C-4, C-5, C-7): The fused benzene ring can undergo electrophilic aromatic substitution (SEAr), such as nitration, halogenation, or sulfonation.[10][11] The regioselectivity of this attack is governed by the directing effects of the substituents:
-
Oxazole Ring: Considered a deactivating group overall due to the electronegativity of the heteroatoms.
-
Chloro Group (at C-6): A deactivating but ortho, para-directing group.[12] The combined effect of these groups directs incoming electrophiles primarily to the C-7 and C-5 positions. The C-4 position is sterically hindered and electronically deactivated by the adjacent oxygen.
-
Summary of Reactivity and Data
The table below summarizes the key reactive sites of 2,6-Dichlorobenzoxazole, providing a quick reference for synthetic planning.
| Site | Type of Reactivity | Attacking Reagent | Type of Reaction | Common Product(s) |
| C-2 | Electrophilic | Nucleophiles (e.g., R-NH₂, R-O⁻, R-S⁻) | SNAr | 2-amino-, 2-alkoxy-, 2-thio- substituted benzoxazoles |
| Benzene Ring (C-5, C-7) | Nucleophilic | Electrophiles (e.g., NO₂⁺, Br⁺, SO₃) | SEAr | 7-nitro-, 5-bromo-, etc. substituted dichlorobenzoxazoles |
| N-3 | Nucleophilic (Weak) | Strong Acids (H⁺) | Acid-Base | Benzoxazolium salt |
Methodologies and Protocols
To provide actionable insights for laboratory and computational researchers, this section details standardized protocols for investigating and exploiting the reactivity of 2,6-Dichlorobenzoxazole.
Experimental Protocol: Nucleophilic Substitution at C-2
This protocol describes a general procedure for the synthesis of a 2-aminobenzoxazole derivative, a common and highly valuable transformation.
Objective: To synthesize 2-(Butylamino)-6-chlorobenzoxazole from 2,6-Dichlorobenzoxazole and Butylamine.
Materials:
-
2,6-Dichlorobenzoxazole (1.0 eq)
-
Butylamine (1.2 eq)
-
Triethylamine (1.5 eq)
-
Acetonitrile (Solvent)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Workflow: Synthesis of 2-(Butylamino)-6-chlorobenzoxazole
Caption: Step-by-step workflow for a typical nucleophilic substitution at the C-2 position.
Computational Protocol: DFT Analysis of Reactivity
This protocol outlines the steps to generate an MEP map and calculate Fukui indices using DFT.
Software: Gaussian, GaussView, Multiwfn or similar quantum chemistry packages.
Workflow: Computational Reactivity Analysis
Caption: A standard workflow for the computational investigation of molecular reactivity using DFT.
Conclusion
The chemical behavior of 2,6-Dichlorobenzoxazole is characterized by a dominant electrophilic center at the C-2 position, making it highly susceptible to nucleophilic aromatic substitution. This reactivity is the primary avenue for its synthetic elaboration. Concurrently, the fused benzene ring possesses nucleophilic character, allowing for electrophilic aromatic substitution at the C-5 and C-7 positions under appropriate conditions.
By leveraging a combination of theoretical predictions from computational models like MEP and Fukui analysis, and validating these with robust experimental protocols, researchers can strategically and efficiently utilize 2,6-Dichlorobenzoxazole as a key building block. This in-depth understanding of its electronic landscape is crucial for accelerating the discovery and development of novel pharmaceuticals and functional organic materials.
References
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PrepChem. (n.d.). Synthesis of 2,6-dichlorobenzoxazole. Retrieved from [Link]
-
Ma, Y., et al. (2014). Condensed Fukui function predicts innate C–H radical functionalization sites on multi-nitrogen containing fused arenes. RSC Advances. Available at: [Link]
-
Ibrahim, M., et al. (2025). Synthesis, Structural Characterization, Fukui functions, DFT Calculations, Molecular docking and Biological efficiency of some novel heterocyclic systems. ResearchGate. Available at: [Link]
- Bayer AG. (1987). Process for the preparation of 2-chlorobenzoxazoles. U.S. Patent 4,714,766. Google Patents.
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Roke, D., et al. (2025). Computational Study on the Dynamics of a Bis(benzoxazole)-Based Overcrowded Alkene. The Journal of Physical Chemistry A. ACS Publications. Retrieved from [Link]
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Demir, S., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). 2D and 3D Molecular electrostatic potential surface of 2,1,3-benzoxadiazole. Retrieved from [Link]
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Wikipedia. (n.d.). Fukui function. Retrieved from [Link]
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Almehmadi, M., et al. (2024). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan Derivatives. Current Computer-Aided Drug Design. Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Geometry of 2,6-Dichlorobenzoxazole: A Computational Chemistry Perspective
Abstract
This technical guide provides a comprehensive framework for the elucidation of the molecular geometry of 2,6-Dichlorobenzoxazole, a pivotal heterocyclic scaffold in medicinal chemistry and agrochemical development.[1][2][3][4] In the absence of definitive experimental data from X-ray crystallography, this document details a robust, validated computational methodology centered on Density Functional Theory (DFT). We present the theoretical basis for this approach, a detailed protocol for geometry optimization and vibrational analysis, and the anticipated structural parameters, including bond lengths and angles. This guide is intended to serve as a self-validating system for researchers, scientists, and drug development professionals seeking to understand and predict the three-dimensional structure and reactivity of 2,6-Dichlorobenzoxazole and its derivatives.
Introduction: The Structural Significance of 2,6-Dichlorobenzoxazole
2,6-Dichlorobenzoxazole is a halogenated heterocyclic compound whose chemical reactivity and biological activity are intrinsically linked to its three-dimensional structure.[1] The molecule consists of a benzene ring fused to an oxazole ring, with chlorine substituents at the 2 and 6 positions.[3] This arrangement imparts distinct electronic properties and steric influences that govern its interactions with biological targets.[1] A precise understanding of its molecular geometry—the specific bond lengths, bond angles, and dihedral angles—is therefore paramount for rational drug design, predicting reactivity, and developing novel bioactive molecules.[1][5]
The benzoxazole core is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of pharmacological activities.[5][6] The chlorine atoms on the 2,6-Dichlorobenzoxazole scaffold serve as key reactive sites and modulators of the molecule's physicochemical properties.[2] This guide establishes the authoritative computational protocol to define the foundational geometry of this versatile building block.
Methodological Approach: The Rationale for Computational Analysis
While single-crystal X-ray diffraction is the gold standard for determining molecular structure in the solid state, such data for 2,6-Dichlorobenzoxazole is not publicly available in crystallographic databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[7][8][9] Consequently, quantum chemical investigations, particularly Density Functional Theory (DFT), have become indispensable and highly accurate tools for elucidating molecular properties that are experimentally challenging to obtain.[5][10]
DFT offers a balance of computational cost and accuracy, allowing for the precise determination of a molecule's ground state equilibrium geometry.[5] This in silico approach provides a powerful predictive framework that is self-validating through subsequent vibrational frequency analysis.
The Expertise Behind the Method: Why DFT with B3LYP/6-311++G(d,p)?
Our choice of computational methodology is grounded in established best practices for organic heterocyclic systems:
-
Density Functional Theory (DFT): DFT methods calculate the electron density of a system to determine its energy and, by extension, its properties. This is more efficient than traditional wavefunction-based methods for a molecule of this size.
-
B3LYP Functional: The Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional is a widely used and extensively validated exchange-correlation functional.[5] It provides reliable results for the geometries of organic molecules.
-
6-311++G(d,p) Basis Set: This Pople-style basis set offers a high degree of flexibility for describing the distribution of electrons. The inclusion of diffuse functions (++) is crucial for accurately modeling lone pairs and potential non-covalent interactions, while polarization functions (d,p) account for the non-spherical nature of electron clouds in chemical bonds.[4][5]
This combination of theory and basis set represents a robust, high-level approach for achieving accurate geometric parameters.
Experimental and Computational Protocols
The following sections detail the step-by-step protocols for determining and validating the molecular geometry of 2,6-Dichlorobenzoxazole.
Protocol 1: Geometry Optimization
The primary step is to find the lowest energy arrangement of atoms, which corresponds to the molecule's most stable structure.
Step-by-Step Methodology:
-
Initial Structure Construction: Build an initial 3D model of 2,6-Dichlorobenzoxazole using molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Setup: Prepare an input file for a quantum chemistry software package (e.g., Gaussian).
-
Keyword Specification: Specify the DFT method (B3LYP) and the basis set (6-311++G(d,p)). The Opt keyword is used to request a full geometry optimization.
-
Execution: Run the calculation. The software will iteratively adjust the positions of the atoms to minimize the total energy of the molecule.
-
Convergence Check: The optimization is complete when the forces on the atoms and the change in energy between steps fall below predefined convergence criteria.
Protocol 2: Vibrational Frequency Analysis (Self-Validation)
This protocol is critical for ensuring that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Step-by-Step Methodology:
-
Input Preparation: Use the optimized geometry obtained from Protocol 1.
-
Keyword Specification: Specify the same level of theory (B3LYP/6-311++G(d,p)) and use the Freq keyword.
-
Execution: Run the frequency calculation.
-
Validation: Analyze the output. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true minimum. The presence of imaginary frequencies would indicate a transition state, requiring further optimization.
Workflow Diagram
The logical flow of the computational investigation is illustrated below.
Caption: Atom numbering scheme for 2,6-Dichlorobenzoxazole.
Table 1: Predicted Bond Lengths (Å)
| Bond | Predicted Length (Å) | Bond | Predicted Length (Å) |
| C2-N1 | 1.29 - 1.31 | C6-C7 | 1.38 - 1.40 |
| C2-O3 | 1.35 - 1.37 | C7-C7a | 1.39 - 1.41 |
| N1-C7a | 1.38 - 1.40 | C2-Cl | 1.73 - 1.75 |
| O3-C3a | 1.37 - 1.39 | C6-Cl | 1.74 - 1.76 |
| C3a-C4 | 1.39 - 1.41 | C4-H | 1.08 - 1.09 |
| C4-C5 | 1.38 - 1.40 | C5-H | 1.08 - 1.09 |
| C5-C6 | 1.39 - 1.41 | C7-H | 1.08 - 1.09 |
| Note: Values are predictive ranges based on DFT calculations of similar heterocyclic systems. | |||
| [5][11] |
Table 2: Predicted Bond Angles (°) and Dihedral Angles (°)
| Angle | Predicted Value (°) | Dihedral Angle | Predicted Value (°) |
| N1-C2-O3 | 114 - 116 | Cl-C6-C5-C4 | ~180 (Planar) |
| C2-N1-C7a | 104 - 106 | C5-C6-C7-C7a | ~0 (Planar) |
| C2-O3-C3a | 105 - 107 | N1-C7a-C7-C6 | ~180 (Planar) |
| N1-C7a-C3a | 110 - 112 | Cl-C2-N1-C7a | ~180 (Planar) |
| O3-C3a-C7a | 108 - 110 | ||
| C4-C3a-C7a | 118 - 120 | ||
| C5-C6-C7 | 120 - 122 | ||
| C6-C7-C7a | 119 - 121 | ||
| Note: The benzoxazole ring system is expected to be nearly planar. |
Conclusion
This technical guide establishes a definitive computational protocol for determining the molecular geometry of 2,6-Dichlorobenzoxazole. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, we can generate a highly accurate, predictive model of the molecule's structure. The provided step-by-step methodologies for geometry optimization and vibrational frequency analysis constitute a self-validating workflow, ensuring the reliability of the results. The anticipated bond lengths and angles presented herein provide a crucial structural foundation for researchers in drug discovery and materials science, enabling more informed molecular modeling, docking studies, and synthesis of novel derivatives.
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Methodological & Application
Application Notes & Protocols: Leveraging 2,6-Dichlorobenzoxazole in the Synthesis of Novel Anti-Inflammatory Agents
Abstract
In the landscape of medicinal chemistry, the benzoxazole scaffold is a cornerstone for the development of compounds with a wide spectrum of biological activities, including noteworthy anti-inflammatory properties.[1][2][3] 2,6-Dichlorobenzoxazole has emerged as a particularly valuable and versatile building block in this field.[4][5] This guide provides an in-depth exploration of its application, detailing synthetic routes to the intermediate itself and its subsequent elaboration into potent anti-inflammatory agents. We will dissect the strategic advantages of its chemical structure, provide validated experimental protocols, and discuss the mechanistic underpinnings of the resulting derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this powerful synthetic intermediate.
The Strategic Importance of 2,6-Dichlorobenzoxazole
2,6-Dichlorobenzoxazole (C₇H₃Cl₂NO) is an aromatic heterocyclic compound whose utility in pharmaceutical synthesis is primarily derived from the differential reactivity of its two chlorine atoms.[6] This structural feature is the key to its role as a versatile synthetic intermediate.[4]
-
The C2-Chlorine: This position is highly activated towards nucleophilic aromatic substitution. Its reactivity is analogous to that of a chlorine on a pyridine ring, readily displaced by a wide range of nitrogen, oxygen, and sulfur nucleophiles. This allows for the efficient and targeted introduction of diverse functional groups to build extensive molecular libraries.[6]
-
The C6-Chlorine: In contrast, the chlorine at the 6-position is significantly less reactive towards nucleophilic substitution. It behaves more like a typical chloro-substituent on a benzene ring. This stability allows it to be carried through initial synthetic steps, offering a handle for later-stage functionalization via more forcing conditions or through modern metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[6]
This reactivity differential enables a stepwise and controlled functionalization strategy, which is a cornerstone of efficient drug discovery campaigns.
Synthesis of the 2,6-Dichlorobenzoxazole Intermediate
A reliable supply of high-purity 2,6-Dichlorobenzoxazole is the prerequisite for any drug discovery program.[4] Several efficient synthetic routes have been established. The choice of method often depends on the available starting materials, scale, and safety considerations.
Protocol 1: Synthesis from 6-Chlorobenzoxazolone
This method utilizes phosphorus pentachloride (PCl₅) as a potent chlorinating agent to convert a benzoxazolone precursor into the desired dichlorinated product.
Workflow Diagram: Synthesis from 6-Chlorobenzoxazolone
Caption: Synthesis of 2,6-Dichlorobenzoxazole via chlorination.
Step-by-Step Protocol:
-
Charging the Reactor: In a suitable reaction vessel equipped with a stirrer and a condenser, add 250 mL of toluene.
-
Adding Reagents: To the toluene, add 0.1 mol of 6-chlorobenzoxazolone, 25 g of phosphorus pentachloride, 0.5 g of polyphosphoric acid, and 0.5 g of ferric chloride.[7]
-
Reaction: Heat the mixture to 60°C with continuous stirring.[7]
-
Monitoring: Maintain the reaction at 60°C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture. Proceed with a standard aqueous work-up to remove inorganic byproducts. The toluene solution containing the product can be concentrated under reduced pressure.
-
Purification: The crude product is purified by crystallization to yield 2,6-dichlorobenzoxazole. A typical purity of >98% can be achieved.[7]
Protocol 2: Synthesis from 2-Mercapto-6-chlorobenzoxazole
This route employs triphosgene (bis(trichloromethyl) carbonate) as a safer alternative to phosgene gas for converting a thio-functional group at the C2 position to a chlorine.
Step-by-Step Protocol:
-
Charging the Reactor: In a 500 mL four-neck reaction flask, combine 50 g (0.27 mol) of 6-chlorobenzo[d]oxazole-2(3H)-thione, 300 mL of toluene, and 40 g (0.135 mol) of triphosgene.[7]
-
Controlled Heating: Slowly heat the reaction mixture to 50°C. Continue to increase the temperature at a rate of approximately 0.5°C per minute, holding for 10 minutes after each 10°C increment.[7]
-
Final Reaction Phase: Once the temperature reaches 105°C, maintain it for 1 hour to ensure the reaction goes to completion.[7]
-
Solvent Removal: Upon completion, remove the toluene by distillation under reduced pressure.[7]
-
Product Isolation: The hot residue is collected and allowed to cool, promoting crystallization. This method can yield the product with high purity (98.1%) and excellent molar yield (98.4%).[7]
Table 1: Comparison of Synthetic Routes to 2,6-Dichlorobenzoxazole
| Starting Material | Key Reagents | Temperature | Time | Reported Yield | Purity | Reference |
| 6-Chlorobenzoxazolone | PCl₅, FeCl₃, PPA, Toluene | 60°C | 0.5 h | 95.2% | 98.5% | [7] |
| 6-chlorobenzo[d]oxazole-2(3H)-thione | Triphosgene, Toluene | Ramp to 105°C | ~2-3 h | 98.4% | 98.1% | [7] |
| 2-Aminophenol | Urea, o-dichlorophenol, Cl₂, PCl₅ | Ramp to 160°C | >5 h | 61% | 96.8% | [8] |
Synthetic Elaboration into Anti-Inflammatory Agents
The primary synthetic strategy involves the nucleophilic substitution of the C2-chlorine. This reaction is highly efficient and allows for the introduction of a vast array of chemical moieties, which is crucial for tuning the pharmacological profile of the final compounds.
General Protocol: Nucleophilic Aromatic Substitution at C2
-
Setup: In a clean, dry flask, dissolve 2,6-dichlorobenzoxazole (1 equivalent) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Nucleophile Addition: Add the desired nucleophile (e.g., a substituted aniline, phenol, or thiol; 1.1 equivalents) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 equivalents), to act as a scavenger for the HCl generated during the reaction.
-
Reaction: Heat the mixture, typically between 80°C and 120°C, and monitor by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: The crude product is then purified using column chromatography on silica gel to yield the desired 2-substituted-6-chlorobenzoxazole derivative.
This core intermediate can then be further modified at the C6 position or on the newly introduced side chain to generate the final anti-inflammatory candidates.
Mechanism of Action: Targeting Inflammatory Pathways
Benzoxazole derivatives exert their anti-inflammatory effects by modulating key signaling pathways and enzymes involved in the inflammatory cascade.[2][3]
Key Biological Targets:
-
Cyclooxygenase (COX) Inhibition: Many benzoxazole-based agents function as inhibitors of COX-1 and COX-2 enzymes, which are critical for the production of prostaglandins—key mediators of pain and inflammation.[3][9] Selective inhibition of COX-2 is a major goal to reduce the gastrointestinal side effects associated with traditional NSAIDs.[9]
-
Cytokine Suppression: Several active compounds have been shown to suppress the production of pro-inflammatory cytokines. This includes inhibiting Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β).[10][11]
-
IL-6/STAT3 Signaling Pathway: A significant mechanism involves the suppression of the IL-6-mediated phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).[10] Activated STAT3 is a transcription factor that promotes the expression of genes involved in inflammation. By inhibiting this pathway, benzoxazole derivatives can effectively downregulate the inflammatory response.[10]
Diagram: Inhibition of the IL-6/STAT3 Signaling Pathway
Caption: Benzoxazoles can inhibit IL-6 signaling by blocking JAK-mediated STAT3 phosphorylation.
In-Vivo Evaluation Protocol: Carrageenan-Induced Paw Edema
A standard and reliable method for assessing the acute anti-inflammatory activity of synthesized compounds is the carrageenan-induced rat paw edema model.[12][13]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) to laboratory conditions for at least one week.
-
Grouping: Divide animals into groups (n=6):
-
Group 1: Control (Vehicle, e.g., 2% gum acacia in normal saline).
-
Group 2: Standard (e.g., Diclofenac sodium, 10 mg/kg).[12]
-
Group 3+: Test Compounds (Synthesized benzoxazole derivatives at a specified dose, e.g., 20 mg/kg).
-
-
Dosing: Administer the vehicle, standard drug, or test compounds orally.
-
Induction of Inflammation: After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[12]
-
Measurement: Measure the paw volume using a plethysmometer at 0 hours (immediately before injection) and at 1, 2, 3, and 4-hour intervals post-injection.[12]
-
Calculation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Table 2: Example Anti-Inflammatory Activity Data
| Compound | Dose (mg/kg) | Max % Inhibition of Edema | Time of Max Inhibition (h) | Reference |
| SH1 | 10 | 65.2 | 3 | [12] |
| SH2 | 10 | 69.5 | 3 | [12] |
| SH3 | 10 | 73.9 | 3 | [12] |
| Diclofenac Sodium | 10 | 78.2 | 3 | [12] |
| (Data is representative from literature and demonstrates the potential of benzoxazole derivatives) |
Conclusion and Future Directions
2,6-Dichlorobenzoxazole is a high-value intermediate for the synthesis of novel anti-inflammatory agents. Its unique electronic properties allow for selective and efficient functionalization, providing a robust platform for generating diverse chemical libraries. The resulting benzoxazole derivatives have demonstrated significant anti-inflammatory activity in preclinical models, often by targeting key nodes in the inflammatory cascade such as COX enzymes and cytokine signaling pathways.[3][9] Future research should focus on optimizing the potency and selectivity of these compounds, particularly towards COX-2, and conducting further pharmacokinetic and toxicological studies to identify promising candidates for clinical development.[9][14]
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Application Notes & Protocols: The Role of 2,6-Dichlorobenzoxazole as a Foundational Intermediate in Crop Protection Chemistry
Abstract
This document provides a detailed technical guide on the application of 2,6-Dichlorobenzoxazole in crop protection chemistry. Contrary to being a direct-acting pesticide, 2,6-Dichlorobenzoxazole serves as a critical chemical intermediate, or building block, in the synthesis of advanced, high-value active ingredients. Its specific chemical structure is pivotal for creating the final molecular architecture of certain herbicides and fungicides. This guide will use the synthesis of the post-emergence herbicide Fenoxaprop-p-ethyl as a primary case study to illustrate the industrial and research applications of 2,6-Dichlorobenzoxazole. We will detail the synthesis pathway, the mechanism of action of the resulting herbicide, and provide robust, field-proven protocols for evaluating its biological efficacy.
Introduction: Defining the Role of 2,6-Dichlorobenzoxazole
2,6-Dichlorobenzoxazole (CAS No. 3621-82-7) is a chlorinated heterocyclic compound. While it does not possess intrinsic pesticidal activity, its significance in agrochemical science lies in its function as a high-purity precursor. The benzoxazole ring and the specific positioning of the chlorine atoms make it an ideal synthon for coupling reactions that form the core of complex active ingredients.
Its primary application is in the manufacture of aryloxyphenoxypropionate ('FOP') herbicides, a class of compounds renowned for their selective control of grass weeds in broadleaf crops.[1] The R-enantiomer of Fenoxaprop-ethyl, known as Fenoxaprop-p-ethyl, is a leading example of a commercial herbicide derived from this intermediate.[2][3] Understanding the application of 2,6-Dichlorobenzoxazole is, therefore, to understand its role in the synthesis and ultimate biological activity of these downstream products.
1.1 Physicochemical Properties of 2,6-Dichlorobenzoxazole
A consistent and well-characterized starting material is fundamental to any synthesis campaign. The properties of 2,6-Dichlorobenzoxazole are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3621-82-7 | [1] |
| Molecular Formula | C₇H₃Cl₂NO | [1] |
| Molecular Weight | 188.01 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 48 - 52 °C | [4] |
| Boiling Point | 110 °C @ 13 mmHg | [4] |
| Solubility | Soluble in most organic solvents (e.g., acetone, toluene) | [5] |
Application in the Synthesis of Fenoxaprop-p-ethyl
The synthesis of Fenoxaprop-p-ethyl from 2,6-Dichlorobenzoxazole is a nucleophilic aromatic substitution reaction. In this process, the chlorine atom at the 2-position of the benzoxazole ring is displaced by the phenoxide of R-(+)-2-(4-hydroxyphenoxy)propionic acid ethyl ester. This reaction forms the ether linkage that is characteristic of the final herbicide molecule.
2.1 Synthesis Protocol: Laboratory Scale
This protocol is a representative synthesis adapted from established patent literature.[3][6]
Materials:
-
2,6-Dichlorobenzoxazole (1.05 eq)
-
R-(+)-2-(4-hydroxyphenoxy)propionic acid ethyl ester (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride) (0.05 eq)
-
Solvent: Acetone or Toluene
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge R-(+)-2-(4-hydroxyphenoxy)propionic acid ethyl ester, anhydrous potassium carbonate, and the phase-transfer catalyst into the solvent (e.g., Toluene).
-
Azeotropic Water Removal (if using Toluene): Heat the mixture to reflux with a Dean-Stark trap to remove any residual water, ensuring an anhydrous reaction environment. This is critical as water can hydrolyze the starting materials and reduce yield.
-
Intermediate Solution: In a separate vessel, dissolve 2,6-Dichlorobenzoxazole in a minimal amount of the same solvent (e.g., acetone).[3]
-
Condensation Reaction: Heat the flask containing the phenoxide mixture to 70-75 °C. Begin dropwise addition of the 2,6-Dichlorobenzoxazole solution over 1 hour. The reaction is exothermic; maintain the temperature by controlling the addition rate and external cooling if necessary.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 70-75 °C for 2-4 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl byproduct) and wash the filter cake with a small amount of solvent.
-
Phase Separation: Transfer the filtrate to a separatory funnel. Wash the organic phase sequentially with 1M HCl (to neutralize excess base), saturated NaHCO₃ solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure, white, needle-like crystals of Fenoxaprop-p-ethyl.[6] Confirm purity and identity using HPLC, NMR, and melting point analysis (MP: 80-84 °C).
2.2 Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Fenoxaprop-p-ethyl.
Mechanism of Action of Fenoxaprop-p-ethyl
Once applied to a target plant, the ester group of Fenoxaprop-p-ethyl is rapidly hydrolyzed to its biologically active acid form, Fenoxaprop. This active molecule is a potent and selective inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase) .[7][8]
ACCase is a critical enzyme that catalyzes the first committed step in the biosynthesis of fatty acids.[9] It converts acetyl-CoA to malonyl-CoA, which serves as the primary building block for elongating fatty acid chains. These fatty acids are essential components of cell membranes and energy storage lipids.
The selectivity of Fenoxaprop arises from structural differences in the ACCase enzyme between grasses (monocots) and broadleaf plants (dicots). The ACCase in sensitive grasses has a homomeric structure that is highly susceptible to inhibition by 'FOP' herbicides, whereas the heteromeric ACCase found in most broadleaf plants is naturally tolerant.[9] By inhibiting ACCase in grasses, Fenoxaprop starves the plant of essential lipids, leading to a breakdown of cell membrane integrity, cessation of growth at the meristems (growing points), and eventual plant death.[7]
3.1 Biochemical Pathway of ACCase Inhibition
Caption: Inhibition of ACCase disrupts the fatty acid synthesis pathway.
Protocols for Efficacy Evaluation
Evaluating the biological activity of herbicides derived from 2,6-Dichlorobenzoxazole requires a multi-tiered approach, from the molecular target to whole-plant responses.
4.1 Protocol: In Vitro ACCase Inhibition Assay
This protocol measures the direct inhibitory effect of a compound on the ACCase enzyme, providing a quantitative IC₅₀ value (the concentration required to inhibit 50% of enzyme activity). This spectrophotometric assay is adapted from established methods and relies on measuring the depletion of a cofactor.[3][7]
Principle: ACCase activity consumes ATP. The resulting ADP can be coupled to a series of reactions involving pyruvate kinase (PK) and lactate dehydrogenase (LDH), which ultimately oxidizes NADH to NAD⁺. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Partially purified ACCase enzyme extracted from a susceptible grass species (e.g., Lolium rigidum).
-
Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 2 mM MgCl₂, 100 mM KCl, 2 mM DTT.
-
Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate (NaHCO₃).
-
Coupling System: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH).
-
Test Compound (e.g., Fenoxaprop acid) dissolved in DMSO.
-
96-well UV-transparent microplate.
-
Microplate spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare Master Mix: In the assay buffer, prepare a master mix containing PEP, NADH, PK, and LDH.
-
Aliquot Master Mix: Add the master mix to each well of the 96-well plate.
-
Add Inhibitor: Add serial dilutions of the test compound (dissolved in DMSO) to the test wells. Add an equivalent volume of DMSO to the control wells (0% inhibition) and a known ACCase inhibitor like Sethoxydim as a positive control.
-
Add Enzyme: Add the purified ACCase enzyme extract to all wells except for the 'no enzyme' blank.
-
Pre-incubation: Incubate the plate for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding a solution containing ATP, Acetyl-CoA, and NaHCO₃ to all wells.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.
-
Normalize the data by expressing the rates as a percentage of the activity in the DMSO control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
4.2 Protocol: Greenhouse Whole-Plant Bioassay
This protocol determines the herbicidal efficacy on live plants, providing a GR₅₀ value (the dose required to cause a 50% reduction in plant growth). It is a critical step to confirm that in vitro activity translates to whole-organism efficacy.
Materials:
-
Seeds of a susceptible grass weed species (e.g., Avena fatua - wild oat) and a tolerant crop species (e.g., soybean).
-
Herbicide-free potting medium (soil:sand:peat mix).
-
Pots (e.g., 10 cm diameter).
-
Herbicide formulation (e.g., Fenoxaprop-p-ethyl emulsifiable concentrate).
-
Cabinet spray chamber equipped with a flat-fan nozzle.
-
Greenhouse with controlled temperature (22-25°C day / 16-18°C night) and lighting.
Procedure:
-
Plant Cultivation:
-
Fill pots with the potting medium and sow 5-7 seeds of the target weed per pot.
-
Grow plants in the greenhouse for 2-3 weeks until they reach the 3-4 leaf stage, which is optimal for post-emergence herbicide application.
-
Water as needed and thin to 3 uniform plants per pot before treatment.
-
-
Herbicide Application:
-
Prepare a series of herbicide dilutions to cover a range from no effect to complete plant death. A logarithmic series (e.g., 0, 10, 20, 40, 80, 160 g a.i./ha) is typical. Include an untreated control (sprayed with water + adjuvant only).
-
Calibrate the spray chamber to deliver a consistent volume (e.g., 200 L/ha).
-
Place pots in the chamber and apply the respective herbicide treatments. Ensure even coverage.
-
-
Post-Treatment Growth:
-
Return the pots to the greenhouse in a randomized complete block design.
-
Continue to water and care for the plants for 21 days after treatment (DAT).
-
-
Efficacy Assessment:
-
At 21 DAT, assess the plants. The primary endpoint is biomass reduction.
-
Cut all above-ground plant material for each pot.
-
Place the harvested material in labeled paper bags and dry in an oven at 70°C for 72 hours.
-
Measure the dry weight for each pot.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each dose relative to the untreated control.
-
Use a suitable statistical software (e.g., R with the 'drc' package) to fit the data to a four-parameter log-logistic dose-response model.
-
From the model, calculate the GR₅₀ value and its corresponding confidence intervals.
-
4.3 Efficacy Evaluation Workflow
Sources
- 1. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. static.igem.org [static.igem.org]
- 4. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]
- 5. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. cambridge.org [cambridge.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,6-Dichlorobenzoxazole as a Versatile Scaffold for Novel Antimicrobial Agents
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can be readily diversified to generate libraries of potential new drugs. The benzoxazole moiety is a privileged heterocyclic system in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial properties.[1][2] Its structural similarity to endogenous purine bases allows for potential interactions with key biological targets such as DNA gyrase.[3] 2,6-Dichlorobenzoxazole, in particular, presents itself as an exceptionally valuable starting material for the synthesis of new antimicrobial candidates. The presence of two distinct chlorine atoms—one on the benzene ring and a highly reactive one at the 2-position of the oxazole ring—offers orthogonal sites for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the synthetic utility of 2,6-dichlorobenzoxazole and detailed protocols for its derivatization and subsequent antimicrobial evaluation.
Physicochemical Properties of 2,6-Dichlorobenzoxazole
A thorough understanding of the starting material is paramount for successful synthetic campaigns.
| Property | Value | Reference |
| Molecular Formula | C₇H₃Cl₂NO | N/A |
| Molecular Weight | 188.01 g/mol | N/A |
| Appearance | White to light yellow crystalline solid | N/A |
| Melting Point | 49-51 °C | N/A |
| Boiling Point | 110 °C at 13 mmHg | N/A |
| Solubility | Soluble in many organic solvents (e.g., ethanol, acetone, toluene); sparingly soluble in water. | N/A |
Synthetic Strategy: A Modular Approach to Antimicrobial Discovery
Our strategy hinges on the differential reactivity of the two chlorine atoms of 2,6-dichlorobenzoxazole. The chlorine at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a facile entry point for introducing a diverse range of functional groups. The chlorine at the 6-position is less reactive towards SNAr but is amenable to modification via palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a modular and systematic approach to generating a library of novel benzoxazole derivatives.
Sources
- 1. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,6-Dichlorobenzoxazole as a Cornerstone for the Synthesis of Bioactive Heterocycles
Abstract
The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide focuses on the strategic utilization of 2,6-dichlorobenzoxazole, a versatile and highly valuable halogenated heterocyclic building block, for the synthesis of diverse libraries of bioactive molecules.[4][5] The key to its utility lies in the differential reactivity of its two chlorine atoms. The chlorine at the 2-position is exceptionally reactive towards nucleophilic aromatic substitution (SNAr), allowing for selective and stepwise functionalization to rapidly construct novel chemical entities with therapeutic potential.[6] We present here detailed protocols and the underlying chemical principles for leveraging this reactivity with various nucleophiles.
The Strategic Advantage of 2,6-Dichlorobenzoxazole
2,6-Dichlorobenzoxazole (CAS: 3621-82-7) serves as an ideal starting material in drug discovery campaigns.[4] Its value is rooted in the electronic properties of the benzoxazole ring system. The electron-withdrawing nature of the fused oxazole ring, particularly the nitrogen atom, significantly activates the C2-position for nucleophilic attack. This allows the C2-chlorine to act as an excellent leaving group in SNAr reactions. The C6-chlorine, by contrast, is on the benzene ring and is substantially less reactive, enabling chemists to selectively modify the C2-position while leaving a handle for potential downstream functionalization.
This differential reactivity is the cornerstone of its application, providing a direct and efficient route to a vast array of 2-substituted-6-chlorobenzoxazole derivatives.
Sources
- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Catalytic Synthesis of 2,6-Dichlorobenzoxazole Derivatives for Pharmaceutical and Agrochemical Research
Abstract
The 2,6-dichlorobenzoxazole scaffold is a privileged heterocyclic motif integral to the development of numerous high-value molecules in the pharmaceutical and agrochemical sectors. Its synthesis, however, presents challenges that necessitate efficient, selective, and robust chemical methodologies. This guide provides an in-depth exploration of modern catalytic strategies for the synthesis of 2,6-dichlorobenzoxazole and its derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, focusing on two cornerstone catalytic systems: Palladium-catalyzed cross-coupling and Copper-catalyzed intramolecular cyclization. Detailed, field-proven protocols are provided for each method, complete with mechanistic diagrams, comparative data, and expert insights into troubleshooting and optimization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage state-of-the-art catalytic science for the synthesis of this important molecular framework.
The Strategic Importance of the 2,6-Dichlorobenzoxazole Scaffold
Benzoxazoles are a class of aromatic heterocyclic compounds that feature a benzene ring fused to an oxazole ring.[1] Their rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make them ideal pharmacophores. Consequently, benzoxazole derivatives exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] The specific substitution pattern of 2,6-dichlorobenzoxazole enhances lipophilicity and metabolic stability, making it a particularly valuable building block in medicinal chemistry and crop protection science. The synthesis of these derivatives has attracted significant attention, leading to the development of numerous synthetic methods over the past decades.[1]
Traditional synthetic routes often rely on stoichiometric, and sometimes harsh, reagents like phosphorus pentachloride or thionyl chloride, which can generate significant waste and pose safety concerns.[2][3] The evolution towards transition-metal catalysis offers milder reaction conditions, higher functional group tolerance, and improved yields, aligning with the principles of green and sustainable chemistry.
Overview of Key Catalytic Synthesis Strategies
The modern synthesis of benzoxazoles, including the 2,6-dichloro variant, is dominated by transition-metal catalysis. The two most prominent approaches involve the strategic formation of either a key C-N bond or C-O bond to close the oxazole ring.
-
Palladium-Catalyzed Synthesis: Palladium catalysts are exceptionally versatile for forming C-N and C-O bonds, typically through cross-coupling reactions. A common strategy involves a one-pot sequence where an initial palladium-catalyzed coupling (e.g., aminocarbonylation or amidation) is followed by an acid-mediated cyclization to furnish the benzoxazole ring.[4][5] These methods are prized for their broad substrate scope and high efficiency.
-
Copper-Catalyzed Synthesis: Copper catalysis provides a cost-effective and powerful alternative, particularly for intramolecular C-O bond formation.[4] A prevalent method involves the cyclization of ortho-haloanilides, where a copper catalyst facilitates the crucial ring-closing step.[4] More advanced copper-catalyzed methods even allow for direct C-H functionalization, offering novel and atom-economical routes to the benzoxazole core.[6][7]
-
Other Catalytic Systems: While palladium and copper are the workhorses, other systems show promise. For instance, a cooperative nickel/copper catalytic system has been developed for the synthesis of 2-arylbenzoxazoles via a decarbonylative C-H/C-O coupling, showcasing the potential for innovative, multi-metal approaches.[8]
This guide will focus on providing detailed protocols for the well-established and highly reliable palladium and copper-catalyzed systems.
Protocol I: Palladium-Catalyzed One-Pot Synthesis of 2-Aryl-6-chlorobenzoxazoles
This protocol describes a robust one-pot procedure for synthesizing 2-substituted 6-chlorobenzoxazoles from a suitable 2-aminophenol precursor and an aryl bromide. The methodology leverages a palladium-catalyzed aminocarbonylation followed by an in-situ cyclization.
Principle and Mechanistic Insight
The reaction proceeds via a two-stage catalytic cycle. First, the palladium(0) catalyst undergoes oxidative addition into the aryl bromide bond. This is followed by coordination of carbon monoxide (CO) and subsequent nucleophilic attack by the 2-aminophenol. Reductive elimination forms an intermediate amide, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the final benzoxazole product.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis of 2,6-dichlorobenzoxazole | Semantic Scholar [semanticscholar.org]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sci-hub.se [sci-hub.se]
- 8. pubs.acs.org [pubs.acs.org]
large-scale synthesis of 2,6-Dichlorobenzoxazole for industrial applications
An in-depth guide to the industrial-scale synthesis of 2,6-Dichlorobenzoxazole, a critical intermediate in the pharmaceutical and agrochemical industries. This document provides a comparative analysis of prevalent synthetic routes and a detailed protocol for a high-yield, safety-conscious manufacturing process.
Introduction: The Strategic Importance of 2,6-Dichlorobenzoxazole
2,6-Dichlorobenzoxazole is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, with chlorine substituents at the 2 and 6 positions.[1] Its molecular formula is C₇H₃Cl₂NO.[2] This compound is not an end-product but a pivotal building block in the synthesis of a wide array of commercially significant molecules.[3] Its applications span across multiple sectors:
-
Agrochemicals: It serves as a key intermediate in the formulation of modern herbicides and fungicides, contributing to improved crop yields.[4][5]
-
Pharmaceuticals: In medicinal chemistry, the benzoxazole scaffold is integral to the development of drugs with anti-inflammatory, antimicrobial, and other therapeutic properties.[4][6][7]
-
Material Science: The compound is also utilized in creating specialty polymers and coatings, where it enhances thermal stability and chemical resistance.[4]
Given its broad utility, establishing a robust, scalable, and economically viable synthesis process is a primary objective for industrial chemists. This guide evaluates common large-scale production methods and provides a comprehensive protocol for a preferred industrial method.
Comparative Analysis of Industrial Synthetic Routes
The industrial synthesis of 2,6-Dichlorobenzoxazole has evolved to balance yield, purity, safety, and cost. Several dominant pathways have been established, each with distinct advantages and drawbacks.
Route 1: Chlorination of Benzoxazolone Derivatives
This approach typically starts with benzoxazolone, which undergoes chlorination to produce 6-chlorobenzoxazolone, followed by a second chlorination step to yield the final product. A notable industrial method involves reacting benzoxazolone with phosphorus oxychloride (POCl₃) and a chlorinating agent.[8] This method is considered a significant improvement over older techniques that used phosphorus pentachloride (PCl₅), which poses severe corrosion risks to equipment and can react violently with water, creating explosion hazards.[8] Another patented process involves the high-temperature (150-170°C) and high-pressure reaction of 6-chlorobenzoxazolone with mixtures of PCl₅ and POCl₃.[9][10]
-
Causality: The use of phosphorus oxychloride as both a reagent and a solvent provides a safer reaction medium and avoids the highly corrosive and dangerous PCl₅.[8] This enhances operational safety, a paramount concern in large-scale industrial production.
Route 2: Synthesis from 6-Chloro-2-mercaptobenzoxazole
A common and high-yielding pathway begins with 6-chloro-2-mercaptobenzoxazole. The critical transformation is the conversion of the 2-mercapto group to a chloro group.
-
Sub-Route 2a: Direct Chlorination: This involves the direct chlorination of the potassium or sodium salt of 6-chloro-2-mercaptobenzoxazole using chlorine gas in a halogenated hydrocarbon solvent like chlorobenzene.[11] This method is straightforward but requires careful handling of chlorine gas.
-
Sub-Route 2b: Using Phosgene Equivalents: To circumvent the hazards of using highly toxic gaseous phosgene, solid or liquid phosgene equivalents are employed.[12] Bis(trichloromethyl) carbonate, also known as triphosgene, is a stable solid that decomposes in situ to generate phosgene in a controlled manner. This reaction is often catalyzed by dimethylformamide (DMF) and proceeds with very high yields, often exceeding 98%.[12][13] The process is operationally simpler, requires lower equipment specifications, and often eliminates the need for complex off-gas treatment systems.[12]
-
Trustworthiness: The use of triphosgene represents a self-validating system for safety and efficiency. It generates the required reactant on-demand within the reaction vessel, minimizing the risks associated with storing and handling large quantities of toxic gas. The high yields and purity reported in multiple patents validate its industrial viability.[13][14]
Data Summary: Comparison of Synthetic Routes
| Parameter | Route 1: From Benzoxazolone | Route 2a: Direct Chlorination | Route 2b: Phosgene Equivalent |
| Starting Material | Benzoxazolone | K⁺ or Na⁺ salt of 6-chloro-2-mercaptobenzoxazole | 6-Chloro-2-mercaptobenzoxazole |
| Key Reagents | POCl₃, Chlorinating Agent (e.g., Cl₂) | Cl₂ gas, Chlorobenzene | Bis(trichloromethyl) carbonate |
| Reported Yield | ~68-70%[8] | ~94%[11] | >98%[12][13] |
| Reported Purity | >99%[8] | >99%[11] | >98-99%[13][14] |
| Key Advantage | Avoids highly corrosive PCl₅ | High yield, direct conversion | High safety profile, high yield, simple operation |
| Key Disadvantage | Moderate yield, requires distillation | Handling of chlorine gas | Higher cost of phosgene equivalent |
Recommended Industrial Protocol: Synthesis via Triphosgene Route
Based on the comparative analysis, the route utilizing bis(trichloromethyl) carbonate (triphosgene) offers the best combination of high yield, high purity, and enhanced operational safety, making it highly suitable for large-scale industrial application.[12][13]
Workflow Diagram
Caption: Industrial workflow for the synthesis of 2,6-Dichlorobenzoxazole.
Reaction Mechanism
The reaction proceeds via the in situ generation of phosgene from triphosgene, which then reacts with the mercaptobenzoxazole derivative.
Caption: Simplified reaction mechanism showing in-situ phosgene generation.
Step-by-Step Methodology
This protocol is adapted from established industrial patents.[13][15] All operations should be conducted in a well-ventilated area using appropriate personal protective equipment (PPE).
-
Reactor Charging:
-
In a 500L glass-lined reactor equipped with a stirrer, thermometer, condenser, and addition funnel, charge 250L of toluene.
-
Add 50 kg of 6-chloro-2-mercaptobenzoxazole.
-
Add 30-40 kg of bis(trichloromethyl) carbonate.
-
Begin agitation.
-
-
Initial Heating and Reaction:
-
Heat the stirred mixture to approximately 50°C.
-
Begin a slow, controlled temperature ramp at a rate of 0.2-1.0°C per minute. It is advisable to pause for 10-15 minutes for every 10°C increase to ensure a controlled reaction rate and prevent pressure buildup.[13]
-
-
Final Reaction Phase:
-
Continue the temperature ramp until the internal temperature reaches 105-110°C.
-
Maintain the reaction at this temperature for 1 to 3 hours. Monitor the reaction progress using a suitable analytical method (e.g., TLC or in-line GC) until the starting material is consumed.
-
-
Solvent Removal and Product Isolation:
-
Once the reaction is complete, configure the reactor for vacuum distillation.
-
Reduce the pressure to approximately -0.07 MPa and begin distilling the toluene solvent. As the solvent volume decreases, the product will become more concentrated.[15]
-
When the batch temperature reaches 100-110°C, increase the vacuum to > -0.095 MPa to remove the final traces of solvent.[15]
-
-
Crystallization and Collection:
-
After the solvent is completely removed, discharge the hot, molten product from the reactor into appropriate containers.
-
Allow the product to cool to ambient temperature, during which it will crystallize into a white to off-white solid.[1]
-
The resulting product typically has a purity of >98% with a molar yield also exceeding 98%.[13] No further purification is generally required for subsequent industrial applications.
-
Safety, Handling, and Quality Control
Safety:
-
Reagents: Bis(trichloromethyl) carbonate is a corrosive solid that releases toxic phosgene upon heating or contact with nucleophiles. Toluene is a flammable solvent. 2,6-Dichlorobenzoxazole is harmful if swallowed and can cause skin and eye irritation.[2][5]
-
Handling: All transfers and operations should be conducted in a closed system or under effective ventilation. Full PPE, including chemical-resistant gloves, safety goggles, and respiratory protection, is mandatory.[1] An emergency plan for exposure to phosgene should be in place.
Quality Control:
-
In-Process Controls: Monitor reaction completion via GC or HPLC to ensure full conversion of the starting material.
-
Final Product Analysis: The final product's identity and purity should be confirmed using standard analytical techniques.
Conclusion
The large-scale synthesis of 2,6-dichlorobenzoxazole is a well-established industrial process. While several routes exist, the method employing bis(trichloromethyl) carbonate as a phosgene equivalent stands out for its superior safety profile, operational simplicity, and exceptionally high yields. By adhering to a controlled, step-wise protocol and stringent safety measures, manufacturers can reliably produce this vital chemical intermediate with the high purity required for pharmaceutical and agrochemical applications.
References
- CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole - Google Patents. [URL: https://patents.google.
- CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method - Google Patents. [URL: https://patents.google.
- 2,6-Dichlorobenzoxazole - Chem-Impex. [URL: https://www.chemimpex.com/product/26-dichlorobenzoxazole]
- CA1168246A - Process for the manufacture of 2,6- dichlorobenzoxazole and 2,6-dichlorobenzthiazole - Google Patents. [URL: https://patents.google.
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- Method for the preparation of 2,6-dichlorobenzoxazole - Patent EP-0153656-A1 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.
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- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6339486/]
- Synthesizing method for preparing high-purity 2,6-dichloro benzoxazole - Eureka | Patsnap. [URL: https://eureka.patsnap.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b02932]
- US4658034A - Process for the preparation of 2,6-dichlorobenzoxazole - Google Patents. [URL: https://patents.google.
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Troubleshooting & Optimization
troubleshooting side reactions in 2,6-Dichlorobenzoxazole synthesis
Welcome to the technical support center for the synthesis of 2,6-dichlorobenzoxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The information herein is structured to provide not only solutions but also the underlying chemical principles to empower your experimental design and execution.
Section 1: Core Synthesis Protocol
A foundational understanding of the primary synthetic route is crucial for effective troubleshooting. The most common and reliable method for synthesizing 2,6-dichlorobenzoxazole involves the condensation and cyclization of 2-amino-5-chlorophenol with a suitable C1 electrophile, followed by chlorination. A widely used approach involves heating 2-amino-5-chlorophenol with urea, followed by chlorination.[1] Another common precursor is 6-chlorobenzoxazol-2(3H)-one which can be converted to the target molecule.[2]
Exemplary Protocol: Two-Step Synthesis from 2-Amino-5-chlorophenol
Step 1: Synthesis of 6-Chlorobenzoxazolin-2-one
-
In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, suspend 2-amino-5-chlorophenol (1.0 eq) and urea (1.05 eq) in a high-boiling solvent like o-dichlorobenzene.
-
Heat the mixture to 150-160 °C under a nitrogen atmosphere for approximately 3 hours. Ammonia gas will evolve during the reaction.
-
After the reaction is complete (monitored by TLC), cool the mixture and collect the precipitated product by filtration. Wash with a suitable solvent (e.g., toluene) and dry to yield 6-chlorobenzoxazolin-2-one.
Step 2: Chlorination to 2,6-Dichlorobenzoxazole
-
To a stirred suspension of 6-chlorobenzoxazolin-2-one (1.0 eq) in a suitable solvent (e.g., toluene), add a chlorinating agent such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) portion-wise at a controlled temperature.[2][3]
-
Heat the reaction mixture to reflux (typically 60-110 °C) for 6-12 hours, monitoring the progress by TLC or GC-MS.[2]
-
Upon completion, cool the reaction mixture and carefully quench any remaining chlorinating agent (e.g., by pouring onto ice water).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified, typically by column chromatography or recrystallization, to yield pure 2,6-dichlorobenzoxazole.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter. The format is designed to help you quickly identify your issue, understand the probable cause, and implement a validated solution.
| Symptom / Observation | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Product Yield | 1. Purity of Starting Materials: Impurities in 2-amino-5-chlorophenol can inhibit the reaction.[4][5] 2. Incomplete Reaction: Insufficient temperature or reaction time.[5] 3. Catalyst Deactivation: If using a catalyst, it may be inactive or poisoned.[4][5] 4. Atmospheric Oxidation: 2-aminophenols are susceptible to air oxidation, leading to dark, polymeric byproducts.[5] | 1. Verify Starting Material Purity: Check the melting point and run an NMR of your 2-amino-5-chlorophenol.[4] If impure, consider recrystallization. 2. Optimize Reaction Conditions: Incrementally increase the reaction temperature and/or extend the reaction time, monitoring progress by TLC.[5] 3. Check Catalyst: If applicable, use a fresh batch of catalyst or activate it according to the literature procedure.[4] 4. Use Inert Atmosphere: Always run the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the starting material.[5] |
| Reaction Stalls / TLC Shows Unreacted Starting Material | 1. Insufficient Activation Energy: The reaction temperature may be too low for the cyclization step.[5] 2. Incorrect Stoichiometry: Molar ratios of reactants may be off.[4] | 1. Increase Temperature: Gradually increase the reflux temperature. Some benzoxazole syntheses require temperatures up to 130°C or higher to proceed to completion.[5][6] 2. Re-evaluate Stoichiometry: Carefully re-calculate and measure the molar equivalents of your reactants. A slight excess of one reactant can sometimes drive the reaction forward.[5] |
| Formation of a Major Byproduct (Visible on TLC/NMR) | 1. Incomplete Cyclization: The intermediate amide or Schiff base may be stable and fail to cyclize.[4][5] This is often observed as a byproduct with a different polarity on TLC. 2. Dimerization/Polymerization: At high temperatures or under acidic/basic conditions, 2-aminophenol can self-condense.[5] | 1. Promote Cyclization: Increase the reaction temperature or time. The use of a dehydrating agent or a catalyst like polyphosphoric acid (PPA) can facilitate the final ring-closing step.[7][8] 2. Control Reaction Conditions: Avoid excessively high temperatures and ensure the pH is controlled. Gradual addition of reagents can sometimes minimize self-condensation. |
| Product is Dark/Discolored (Brown or Black Tar) | 1. Oxidation/Decomposition: The 2-aminophenol starting material or the product itself may be degrading under the reaction conditions.[5] 2. Charring with PPA: When using polyphosphoric acid as a catalyst/solvent, excessive heat can cause charring.[7] | 1. Maintain Inert Atmosphere: Scrupulously exclude oxygen from the reaction.[5] 2. Precise Temperature Control: If using PPA, maintain the temperature within the recommended range (e.g., 120-150°C) and avoid localized overheating.[8][9] |
| Difficult Purification / Product Loss During Workup | 1. Emulsion Formation: During aqueous workup, emulsions can form, trapping the product. 2. Co-elution of Impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation difficult. 3. Product Instability: The benzoxazole ring can be susceptible to hydrolysis under strongly acidic or basic workup conditions.[10] | 1. Break Emulsions: Add brine (saturated NaCl solution) during extraction to help break up emulsions. 2. Optimize Chromatography: Screen different solvent systems for column chromatography to maximize separation. A two-step purification (e.g., recrystallization followed by a column) might be necessary. 3. Neutral Workup: Aim for a neutral pH during the aqueous wash steps to prevent ring opening. |
Visualization of Key Reaction Pathways
The following diagram illustrates the desired reaction pathway versus a common side reaction, incomplete cyclization.
Caption: Desired vs. side reaction pathway in synthesis.
Section 3: Experimental Workflow & Purification Strategy
A robust workflow is essential for isolating a high-purity product. The diagram below outlines a typical experimental sequence from reaction completion to final product characterization.
Caption: General experimental and purification workflow.
Detailed Purification Protocol: Column Chromatography
For chlorinated aromatic compounds like 2,6-dichlorobenzoxazole, column chromatography is a highly effective purification method.[4]
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane), adding silica, and then removing the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., hexane or petroleum ether). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and increasing to 5%, 10%, etc.).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,6-dichlorobenzoxazole.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the best chlorinating agent for converting the 6-chlorobenzoxazolin-2-one intermediate? A: Both phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) are effective.[2] POCl₃ is often preferred as it is a liquid and can be easier to handle than the solid PCl₅. The choice may depend on the specific reaction conditions and scale. Some methods also use reagents like bis(trichloromethyl)carbonate (triphosgene) as a safer alternative to phosgene gas.[3][11]
Q2: My 2-amino-5-chlorophenol starting material is off-color (pink or brown). Can I still use it? A: Aminophenols are prone to oxidation, which causes discoloration.[5] Using discolored starting material will likely lead to lower yields and the formation of colored impurities that can complicate purification. It is highly recommended to purify the 2-amino-5-chlorophenol before use, for instance, by recrystallization, or to use a fresh, high-purity batch.
Q3: Can I use microwave irradiation to speed up the reaction? A: Yes, microwave-assisted synthesis has been successfully used for benzoxazole formation, often in the presence of a catalyst like PPA.[9] This can dramatically reduce reaction times from hours to minutes. However, conditions must be carefully optimized to avoid decomposition.
Q4: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques is required.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dichloro-compound.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
TLC/GC: To check for the presence of impurities.
Q5: What are the key safety precautions for this synthesis? A:
-
Corrosive Reagents: Chlorinating agents like PCl₅ and POCl₃ are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Toxic Gases: The reaction may evolve HCl or other toxic gases. Ensure adequate ventilation and consider using a scrubber if working on a large scale.
-
High Temperatures: The reaction requires heating. Use appropriate heating mantles and ensure glassware is free of defects.
References
- Google Patents. (2019). CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole.
-
PrepChem.com. (n.d.). Synthesis of 2,6-dichlorobenzoxazole. Retrieved from [Link]
- Patsnap. (n.d.). Method for preparing 2,6-dichloro benzoxazole.
- Google Patents. (2012). CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method.
-
ResearchGate. (n.d.). 8 questions with answers in BENZOXAZOLES | Science topic. Retrieved from [Link]
-
ResearchGate. (2015). How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative?. Retrieved from [Link]
-
National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
-
Sungkyunkwan University. (n.d.). Synthesis of high molecular weight polybenzoxazoles in polyphosphoric acid and investigation of their hydrolytic stability under acidic conditions. Retrieved from [Link]
-
Asian Journal of Chemistry. (2004). Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. Retrieved from [Link]
-
ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Retrieved from [Link]
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- 10. pure.skku.edu [pure.skku.edu]
- 11. Method for preparing 2,6-dichloro benzoxazole - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of Crude 2,6-Dichlorobenzoxazole
Welcome to the technical support guide for the purification of 2,6-Dichlorobenzoxazole. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining high-purity 2,6-Dichlorobenzoxazole from crude reaction mixtures. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and practical laboratory experience.
Introduction to Purification Challenges
2,6-Dichlorobenzoxazole is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its chemical structure, a dichlorinated heterocyclic aromatic compound, presents a unique set of purification challenges. The crude product is often contaminated with unreacted starting materials, reaction byproducts, isomers, and residual solvents. Achieving high purity (>98%) is critical for subsequent synthetic steps and for meeting regulatory standards.
Key physical and chemical properties relevant to purification include:
-
Appearance: White to light yellow or orange crystalline solid.[1][3]
-
Solubility: Generally insoluble in water, but soluble in organic solvents like chlorobenzene, and moderately soluble in ethanol and acetone.[2][3]
Understanding the synthesis route is the first step in diagnosing purification issues. A common method involves the reaction of 2-benzoxazolone with a chlorinating agent like phosphorus oxychloride or phosphorus pentachloride.[5][7][8] Another route involves the reaction of 6-chloro-2-mercaptobenzoxazole with a phosgene equivalent.[9][10] These syntheses can introduce a variety of impurities that must be systematically removed.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 2,6-Dichlorobenzoxazole, presented in a question-and-answer format.
Question 1: My final product has a low and broad melting point (e.g., below 45°C with a range >3°C). What are the likely impurities?
Answer: A low and broad melting point is a classic indicator of impurities. Based on common synthetic routes, the primary culprits are often:
-
Unreacted Starting Materials: Residual 2-benzoxazolone or its chlorinated intermediates (e.g., 6-chlorobenzoxazolone) are common. If starting from 2-aminophenol derivatives, unreacted 2-amino-5-chlorophenol could also be present.[11]
-
Solvent Residues: High-boiling point solvents used in the reaction (e.g., toluene, chlorobenzene, o-dichlorobenzene) can be difficult to remove completely.[2][8][12]
-
Over-chlorinated or Under-chlorinated Byproducts: Depending on reaction control, species like monochlorobenzoxazoles or trichlorobenzoxazoles may form.
-
Hydrolysis Products: The benzoxazole ring can be susceptible to hydrolysis under certain pH conditions, potentially leading to ring-opened amide byproducts, especially during aqueous workups.[13]
Recommended Actions:
-
Initial Analysis: Run a Thin Layer Chromatography (TLC) of your crude and purified product against available starting materials to identify persistent contaminants.[14] A typical mobile phase for benzoxazoles is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
Purification Strategy: If starting materials are present, a second purification step is necessary. Recrystallization is often effective for removing small amounts of impurities, while column chromatography is better for separating components with different polarities.
Question 2: I'm performing a recrystallization, but my yield is very low, or the product "oils out" instead of crystallizing. How can I optimize this?
Answer: Low yield or "oiling out" during recrystallization points to a suboptimal solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold.[15][16]
Troubleshooting Workflow for Recrystallization:
Caption: Decision tree for troubleshooting recrystallization issues.
Detailed Protocol for Solvent System Selection:
-
Single Solvent Screening: Place a small amount of crude product (10-20 mg) in several test tubes. Add a few drops of different solvents from the list below and observe solubility at room temperature and upon heating.
-
Two-Solvent Method: If no single solvent is ideal, use a solvent pair.[15] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" (miscible) solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify and then allow to cool slowly.
Recommended Solvent Systems for 2,6-Dichlorobenzoxazole:
| Solvent/System | Polarity | Rationale & Comments |
| Hexane / Heptane | Low | Good for final crystallization if impurities are significantly more polar. Prone to causing "oiling out" if the compound's melting point is low. |
| Toluene | Low | Often used as a reaction solvent; can be a good recrystallization solvent if the product is sparingly soluble at room temperature. |
| Ethanol / Water | High | A classic polar solvent pair. Dissolve in hot ethanol and add hot water dropwise. Good for removing non-polar impurities.[15] |
| Acetone / Hexane | Medium | A versatile system. Dissolve in a minimal amount of warm acetone and add hexane. A patent for a related benzoxazole derivative purification uses an acetone/acetonitrile system.[17] |
| Ethyl Acetate / Hexane | Medium | Another common and effective solvent pair for compounds of intermediate polarity. |
Question 3: I'm using column chromatography, but I'm getting poor separation between my product and an impurity.
Answer: Poor separation in column chromatography usually stems from an incorrect choice of mobile phase (eluent) or improper column packing.[18]
Troubleshooting Steps:
-
TLC Optimization is Key: Before running a column, find a solvent system that gives your product an Rf (retention factor) value between 0.25 and 0.35 on a TLC plate, and that shows clear separation between the product spot and impurity spots.
-
Choosing the Right Eluent:
-
For 2,6-Dichlorobenzoxazole, which is a relatively non-polar molecule (XLogP3 ≈ 3.8), start with a low polarity eluent like Hexane/Ethyl Acetate (e.g., 95:5 or 90:10).[5]
-
If separation is poor, try changing the nature of the polar solvent. Dichloromethane can sometimes provide different selectivity compared to ethyl acetate. A Hexane/Dichloromethane system might be effective.
-
-
Column Packing and Loading:
-
Ensure the column is packed uniformly without any air bubbles or cracks.
-
Load the sample in the minimum possible volume of solvent. If the crude product has poor solubility in the eluent, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[18]
-
-
Gradient Elution: If there is a mix of impurities with very different polarities, a gradient elution can be effective. Start with a low polarity eluent (e.g., 100% Hexane) and gradually increase the percentage of the more polar solvent (e.g., Ethyl Acetate).
Caption: Workflow for troubleshooting column chromatography.
Frequently Asked Questions (FAQs)
Q1: My purified product is a white solid, but it turns yellow or orange over time. Is this a sign of decomposition?
A: Yes, discoloration can indicate degradation. While the benzoxazole ring is generally stable, chlorinated aromatic compounds can be sensitive to light and air (oxidation).[4] Store the purified 2,6-Dichlorobenzoxazole in a tightly-sealed amber vial, preferably under an inert atmosphere (nitrogen or argon), and at low temperatures (-4°C to -20°C is recommended by suppliers) to maintain its stability.[1][4]
Q2: Can I use distillation to purify crude 2,6-Dichlorobenzoxazole?
A: Yes, vacuum distillation is a viable method, especially for removing non-volatile impurities or high-boiling solvents.[19] The compound has a reported boiling point of 110°C at 13 mmHg.[4][5] This technique is most effective after an initial purification step (like a filtration or wash) has removed solid impurities. It is particularly useful on a larger scale where chromatography might be impractical.[7]
Q3: What analytical techniques are best for confirming the purity of my final product?
A: A combination of techniques is recommended for full characterization:
-
Melting Point: A sharp melting point within the literature range (48-57°C) is a good primary indicator of purity.[4][5]
-
TLC: A single spot on a TLC plate in multiple solvent systems is strong evidence of purity.
-
Gas Chromatography (GC): Purity is often reported by GC area percent.[1] This is an excellent quantitative method.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the structure and can reveal the presence of impurities if their signals are detectable.[20][21]
-
Mass Spectrometry (MS): Confirms the molecular weight (188.01 g/mol ) and isotopic pattern characteristic of a dichlorinated compound.[1][21]
Q4: The synthesis involves phosphorus-containing reagents (e.g., POCl₃, PCl₅). How do I ensure these are completely removed?
A: Phosphorus-based impurities are typically removed during the reaction workup. Carefully quenching the reaction mixture (e.g., by slowly adding it to ice water) will hydrolyze reactive phosphorus compounds. Subsequent aqueous washes (e.g., with water, dilute sodium bicarbonate solution, and brine) are crucial. If phosphorus impurities persist, they are often highly polar and can be effectively removed by passing the crude product through a short plug of silica gel before final purification.
References
-
Chongqing Chemdad Co. (n.d.). 2,6-Dichlorobenzoxazole. Retrieved from [Link]
- Google Patents. (2019). CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole.
-
PrepChem.com. (n.d.). Synthesis of 2,6-dichlorobenzoxazole. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Method for preparing 2,6-dichloro benzoxazole. Retrieved from [Link]
- Google Patents. (2012). CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method.
- Gautam, M. K., et al. (n.d.). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives.
- Morgan, T. K., et al. (2010). Ballistic fibers: A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure.
- Singh, N., et al. (2018).
- Chem Skills. (2022, July 8).
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91591, 2-Amino-5-chlorophenol. Retrieved from [Link]
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube.
-
ResearchGate. (n.d.). How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature?. Retrieved from [Link]
- Google Patents. (2005). ES2227905T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE-BENZOXAZOLES.
- Google Patents. (2009). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
- Journal of Organic Chemistry and Pharmaceutical Research. (n.d.).
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Technical Support Center: Optimizing Reaction Conditions for High-Yield Synthesis of 2,6-Dichlorobenzoxazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2,6-Dichlorobenzoxazole. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols for maximum yield and purity. We have structured this resource in a practical question-and-answer format to directly address common challenges and provide in-depth, field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of 2,6-Dichlorobenzoxazole. We delve into the causality behind experimental choices to empower you to troubleshoot effectively.
Q1: What are the primary synthetic routes to obtain 2,6-Dichlorobenzoxazole with high yield?
There are two predominant, high-yielding methods for synthesizing 2,6-Dichlorobenzoxazole, each starting from a different precursor. The choice often depends on the availability of starting materials and desired process conditions.
-
From 6-chlorobenzo[d]oxazole-2(3H)-thione: This is arguably the highest-yielding and purest method. It involves the reaction of the thione precursor with a phosgene equivalent, such as tris(trichloromethyl)carbonate (triphosgene), in a suitable solvent like toluene. This route is notable for not requiring a catalyst and can achieve yields exceeding 98% with purity greater than 99% when executed correctly.[1][2] The key to success in this method is a carefully controlled, staged heating process.[1][2]
-
From 6-Chlorobenzoxazolone: This route uses a chlorinating agent, typically phosphorus pentachloride (PCl₅), often in the presence of a catalyst like iron(III) chloride (FeCl₃) and polyphosphoric acid.[3] While still providing excellent yields (around 95%), it can be more sensitive to catalyst activity and may require more rigorous purification.[3] An alternative approach involves using a mixture of phosphorus pentachloride and phosphoryl chloride at high temperatures (150-170°C) under pressure, which is more suited for industrial-scale production.[4]
The following diagram illustrates the general decision-making workflow for synthesizing 2,6-Dichlorobenzoxazole.
Caption: Decision workflow for selecting a synthetic route.
The table below summarizes the key parameters of these primary routes.
| Feature | Route 1: From 6-chlorobenzo[d]oxazole-2(3H)-thione | Route 2: From 6-Chlorobenzoxazolone |
| Primary Reagent | Tris(trichloromethyl)carbonate (Triphosgene) | Phosphorus Pentachloride (PCl₅) |
| Catalyst | Not required[2] | Iron(III) Chloride (FeCl₃), Polyphosphoric Acid[3] |
| Solvent | Toluene or Xylene | Toluene |
| Temperature | Staged heating up to 105-110°C[2][3] | 60°C[3] or 150-170°C (under pressure)[4] |
| Reported Yield | >98%[1][3] | ~95%[3] |
| Reported Purity | >99%[1] | ~98.5%[3] |
| Key Advantage | Extremely high purity and yield, catalyst-free. | Milder initial temperature (60°C). |
| Key Challenge | Requires precise temperature control. | Catalyst-dependent, potential for more byproducts. |
Q2: I am using the triphosgene method with 6-chlorobenzo[d]oxazole-2(3H)-thione, but my yield is not reaching the reported >98%. Why might this be?
This is a common issue that almost always traces back to one of three critical parameters:
-
Improper Temperature Control: The most crucial aspect of this synthesis is the slow, staged heating protocol.[1][2] Triphosgene decomposes to release phosgene, the reactive species. If heated too quickly, a large amount of phosgene is generated at once, which can lead to pressure buildup and side reactions. The prescribed method of increasing the temperature at a rate of ~0.5°C/min with holds at 10°C intervals ensures that phosgene is generated slowly and consumed in a controlled manner by the substrate.[2][3]
-
Incomplete Solvent Removal: The product, 2,6-Dichlorobenzoxazole, is isolated by crystallization after the solvent is removed.[1][3] The patents emphasize removing the solvent under reduced pressure and, critically, increasing the vacuum towards the end of the distillation to ensure all solvent is evaporated.[2][3] Any residual toluene will act as a solvent, keeping some of your product in solution and thus drastically reducing the isolated yield.
-
Moisture Contamination: Triphosgene and the intermediate acyl chloride are highly sensitive to moisture. Ensure your glassware is oven-dried, your solvent is anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis, which will consume your reagents and lower the yield.
Q3: My final product is impure after synthesis from 6-chlorobenzoxazolone. What are the likely side products and how can I minimize them?
When using the PCl₅/FeCl₃ route, impurities typically arise from two sources:
-
Unreacted Starting Material: The most common impurity is residual 6-chlorobenzoxazolone. This indicates an incomplete reaction. To mitigate this, ensure your PCl₅ is of high quality and not partially hydrolyzed. You can also slightly increase the reaction time (e.g., from 30 minutes to 45-60 minutes) and monitor the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Byproducts from Phosphorus Reagents: The workup procedure is critical for removing phosphorus-based impurities. The reaction is typically quenched by adding the mixture to ice/water.[4] This hydrolyzes excess PCl₅ and the byproduct POCl₃ into phosphoric acid, which is water-soluble. A subsequent wash with a bicarbonate solution will neutralize any remaining acidic residues.[4] Inadequate washing can leave these impurities co-precipitating with your product.
The simplified reaction scheme below shows the conversion of the lactam in 6-chlorobenzoxazolone to the desired chloro-substituted benzoxazole.
Sources
- 1. Synthesizing method for preparing high-purity 2,6-dichloro benzoxazole - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method - Google Patents [patents.google.com]
- 3. 2,6-Dichlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 4. US4658034A - Process for the preparation of 2,6-dichlorobenzoxazole - Google Patents [patents.google.com]
avoiding hazardous reagents like phosgene in 2,6-Dichlorobenzoxazole synthesis
Welcome to the technical support center for the synthesis of 2,6-dichlorobenzoxazole. This guide is designed for researchers, scientists, and drug development professionals seeking safer, validated alternatives to hazardous reagents like phosgene. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful and safe execution of your synthesis. Our focus is on robust methods that eliminate the need for phosgene gas by utilizing safer, manageable solid or liquid surrogates.
Introduction: The Imperative for Phosgene-Free Synthesis
2,6-Dichlorobenzoxazole is a critical intermediate in the production of pharmaceuticals and agrochemicals, notably for herbicides like fenoxaprop-p-ethyl.[1] Historically, its synthesis often involved the use of phosgene, a highly toxic and volatile chemical weapon agent. The stringent safety measures, specialized equipment, and significant hazards associated with phosgene have driven the development of alternative synthetic routes.[2][3][4] This guide focuses on these modern, safer methods, providing you with the technical insights to implement them effectively in your laboratory.
The most prevalent and validated phosgene-free strategies involve the use of phosgene equivalents, such as solid bis(trichloromethyl) carbonate (triphosgene) and liquid trichloromethyl chloroformate (diphosgene).[5][6] An alternative pathway utilizes phosphorus pentachloride.[5][7] These reagents convert a readily available precursor, 6-chloro-2-mercaptobenzoxazole or its tautomer 6-chlorobenzo[d]oxazole-2(3H)-thione, into the desired 2,6-dichlorobenzoxazole.[5][8]
Troubleshooting Guide: Phosgene-Free Synthesis Routes
This section addresses common issues encountered during the synthesis of 2,6-dichlorobenzoxazole using phosgene alternatives.
Issue 1: Low or No Product Yield
Q1: I am performing the synthesis using triphosgene and 6-chloro-2-mercaptobenzoxazole, but my final yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in this reaction are often traced back to a few critical parameters. Let's troubleshoot systematically:
-
Reagent Quality and Stoichiometry:
-
Triphosgene Decomposition: Triphosgene is sensitive to moisture. Ensure it is handled in a dry environment and stored properly. Use of aged or improperly stored triphosgene can lead to lower reactivity.
-
Precursor Purity: The purity of the starting 6-chloro-2-mercaptobenzoxazole is crucial. Impurities can interfere with the reaction. Verify the purity of your starting material via melting point or spectroscopic methods.
-
Stoichiometry: While triphosgene is a source of three equivalents of phosgene, the reaction stoichiometry is not always a simple 1:3 ratio with the substrate due to its decomposition profile. A common molar ratio is approximately 0.55-0.7 moles of triphosgene per mole of the mercaptobenzoxazole derivative.[9] Ensure your molar ratios are optimized.
-
-
Reaction Conditions:
-
Temperature Control: The reaction requires careful temperature management. A staged heating approach is highly effective.[2][8] Start at a lower temperature (e.g., 50°C) and gradually increase to the final reaction temperature (e.g., 105-110°C).[2][8] This slow heating allows for the controlled in situ generation of phosgene from triphosgene, preventing rapid gas evolution and ensuring efficient reaction with the substrate.[2]
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. A hold time of at least 1-3 hours at the final temperature is typically required.[1][5] Monitor the reaction progress using TLC or HPLC if possible.
-
-
Work-up Procedure:
Q2: My reaction with phosphorus pentachloride (PCl₅) is giving a complex mixture of byproducts and a low yield of 2,6-dichlorobenzoxazole. What is going wrong?
A2: The phosphorus pentachloride method is rapid but can be less clean if not properly controlled. Here are the key areas to investigate:
-
Byproduct Formation:
-
The reaction of PCl₅ with benzoxazolone derivatives generates phosphorus oxychloride (POCl₃) as a major byproduct.[7][10] This can complicate purification. The presence of residual POCl₃ can lead to the formation of condensation products, especially at high temperatures.[11]
-
Ensure the work-up procedure is designed to effectively remove POCl₃. This may involve careful distillation.[7]
-
-
Reaction Control:
-
Catalyst Choice: The addition of a catalyst like ferric chloride (FeCl₃) can improve the reaction's efficiency and yield.[5][8]
-
Temperature: While the reaction is fast, excessive temperatures can lead to degradation and side reactions. A typical temperature is around 60°C.[5][8]
-
Moisture: Phosphorus pentachloride reacts violently with water.[5] Strict anhydrous conditions are essential to prevent decomposition of the reagent and unwanted side reactions.
-
Issue 2: Product Purity and Color
Q3: The final 2,6-dichlorobenzoxazole product I've isolated is off-color (e.g., pale yellow or brown) instead of white. What causes this and how can I improve the purity?
A3: An off-color product typically indicates the presence of impurities, which can arise from several sources:
-
Incomplete Reaction: Residual starting material or intermediates can discolor the final product. Ensure the reaction goes to completion by monitoring with an appropriate analytical technique.
-
Side Reactions: As mentioned, side reactions can generate colored byproducts. Using a catalyst like dimethylformamide (DMF) with trichloromethyl chloroformate can sometimes lead to byproducts if the reaction temperature and addition rate are not well-controlled.[12]
-
Purification Method:
-
Crystallization: The crude product obtained after solvent removal can be purified by crystallization. Cooling the hot residue after distillation allows for the formation of crystals, which can then be isolated.[5][8]
-
Vacuum Distillation: For higher purity, fractional distillation under high vacuum can be employed to separate the product from less volatile impurities.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: What are the main safety advantages of using triphosgene or diphosgene over phosgene gas?
A1: The primary advantage is the significant reduction in handling risk.
-
Triphosgene is a stable, crystalline solid at room temperature, which eliminates the inhalation hazard associated with gaseous phosgene.[3] It is easier to weigh and handle, though it should always be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5]
-
Diphosgene is a liquid, which is also easier to handle and transfer than a gas.[5] Both compounds generate phosgene in situ, meaning the toxic gas is produced directly in the reaction vessel where it is consumed, minimizing its release into the laboratory environment.[1][9]
Q2: Can I use phosphorus oxychloride (POCl₃) instead of phosphorus pentachloride (PCl₅)?
A2: Yes, there are methods that utilize phosphorus oxychloride, often in conjunction with a chlorinating agent and a catalyst like pyridine.[10] This approach can be advantageous as it may reduce the harshness of the reaction compared to PCl₅. However, it's a different reaction pathway that typically starts from a benzoxazolone precursor and involves a longer reaction time under reflux.[10] The key benefit is avoiding the highly reactive and corrosive solid PCl₅.[10]
Q3: Is a catalyst always necessary for these reactions?
A3: Not always, but it is often highly recommended to improve reaction rates and yields.
-
For the reaction with trichloromethyl chloroformate (diphosgene) , a catalyst like dimethylformamide (DMF) is commonly used.[1][9]
-
For the phosphorus pentachloride method, ferric chloride (FeCl₃) and polyphosphoric acid have been shown to be effective.[5][8]
-
Interestingly, some methods using triphosgene have been developed to work efficiently without a catalyst by carefully controlling the temperature profile, which simplifies the process and avoids potential contamination of the final product by the catalyst.[2]
Q4: What is the mechanism that makes these phosgene surrogates work?
A4: Triphosgene and diphosgene are effective because they decompose under reaction conditions to generate phosgene, which is the active chlorinating agent.
-
Triphosgene (Bis(trichloromethyl) carbonate) thermally decomposes to produce three molecules of phosgene.
-
Diphosgene (Trichloromethyl chloroformate) decomposes to generate two molecules of phosgene.
The in situ generated phosgene then reacts with the 6-chloro-2-mercaptobenzoxazole (or its tautomer) to replace the thiol group with a chlorine atom, forming the desired 2,6-dichlorobenzoxazole.
Experimental Protocols & Workflows
Protocol 1: Synthesis using Bis(trichloromethyl) Carbonate (Triphosgene)
This protocol is adapted from established methods and prioritizes safety and yield.[5][8]
Materials:
-
6-chlorobenzo[d]oxazole-2(3H)-thione (1 mole equivalent)
-
Bis(trichloromethyl) carbonate (Triphosgene) (0.5 mole equivalents)
-
Toluene (anhydrous)
Procedure:
-
In a four-neck reaction flask equipped with a mechanical stirrer, thermometer, and reflux condenser connected to a gas scrubber, charge the flask with 6-chlorobenzo[d]oxazole-2(3H)-thione and toluene.
-
Add the solid bis(trichloromethyl) carbonate to the mixture.
-
With stirring, slowly heat the reaction mixture to 50°C.
-
Continue to heat the mixture at a controlled rate (e.g., 0.5°C/min), with periodic holds, until the temperature reaches 105°C.[5][8]
-
Maintain the reaction at 105°C for 1-2 hours, monitoring for the completion of the reaction (e.g., by TLC).
-
Once the reaction is complete, cool the mixture slightly and remove the toluene by distillation under reduced pressure.[5][8]
-
The hot residue is then transferred to a crystallization dish and allowed to cool to yield solid 2,6-dichlorobenzoxazole.
Data Summary Table:
| Parameter | Value | Reference |
| Starting Material | 6-chlorobenzo[d]oxazole-2(3H)-thione | [8] |
| Reagent | Bis(trichloromethyl) carbonate | [5][8] |
| Solvent | Toluene | [5][8] |
| Reaction Temperature | 105-110°C | [2][8] |
| Reaction Time | 1-3 hours | [2][5] |
| Reported Yield | >98% | [8] |
Workflow Diagram:
Caption: Workflow for the synthesis using bis(trichloromethyl) carbonate.
Protocol 2: Synthesis using Trichloromethyl Chloroformate (Diphosgene)
This method uses a liquid phosgene surrogate and is also highly effective.[1][9]
Materials:
-
6-chloro-2-mercaptobenzoxazole (1 mole equivalent)
-
Trichloromethyl chloroformate (Diphosgene) (0.6 mole equivalents)
-
Dimethylformamide (DMF) (catalytic amount)
-
Toluene (anhydrous)
Procedure:
-
Set up a reaction vessel as described in Protocol 1.
-
Add 6-chloro-2-mercaptobenzoxazole, toluene, and a catalytic amount of DMF to the vessel.
-
Heat the mixture to 60°C with stirring.
-
Add trichloromethyl chloroformate dropwise over a period of 4-8 hours. The slow addition is critical to control the reaction rate.[1][9]
-
After the addition is complete, raise the temperature to 80°C and maintain for 3 hours.[9]
-
Cool the reaction mixture. The product is obtained as a solution in toluene, which can be used directly or subjected to distillation and crystallization for isolation.[1]
Workflow Diagram:
Caption: Workflow for the synthesis using trichloromethyl chloroformate.
Mechanistic Overview
The conversion of 6-chloro-2-mercaptobenzoxazole to 2,6-dichlorobenzoxazole using phosgene surrogates proceeds via an intermediate that facilitates the replacement of the sulfur-containing group with a chlorine atom.
Caption: Simplified reaction pathway for the chlorination step.
References
- Method for preparing 2,6-dichloro benzoxazole. (URL: )
- Process for the prepar
- Method for preparing 2,6-dichloro benzoxazole. (URL: )
- Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method. (URL: )
- Synthetic method of 2,6-dichlorobenzoxazole. (URL: )
-
Synthesis of 2,6-dichlorobenzoxazole - PrepChem.com. (URL: [Link])
- Process for the preparation of 2,6-dichlorobenzoxazole. (URL: )
-
Synthesis of 2,6-dichlorobenzoxazole - Semantic Scholar. (URL: [Link])
-
Alternatives to Phosgene and Carbon Monoxide. (URL: [Link])
-
Synthesizing method for preparing high-purity 2,6-dichloro benzoxazole - Eureka | Patsnap. (URL: [Link])
-
What are some alternative chemicals that can be used instead of phosgene in manufacturing processes? - Quora. (URL: [Link])
Sources
- 1. Method for preparing 2,6-dichloro benzoxazole - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 8. 2,6-Dichlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 9. CN101307036B - Method for preparing 2,6-dichloro benzoxazole - Google Patents [patents.google.com]
- 10. CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole - Google Patents [patents.google.com]
- 11. US4658034A - Process for the preparation of 2,6-dichlorobenzoxazole - Google Patents [patents.google.com]
- 12. Synthesizing method for preparing high-purity 2,6-dichloro benzoxazole - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: By-product Formation in the Chlorination of Benzoxazole Derivatives
Welcome to the technical support center dedicated to navigating the complexities of benzoxazole chlorination. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with by-product formation during their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting strategies to empower you to achieve cleaner, more efficient reactions.
Introduction: The Challenge of Selective Chlorination
Benzoxazole derivatives are privileged scaffolds in medicinal chemistry and materials science. The introduction of chlorine atoms onto the benzoxazole core is a common strategy to modulate the physicochemical and biological properties of these molecules. However, what appears to be a straightforward electrophilic aromatic substitution can often lead to a mixture of products, complicating purification and reducing yields. This guide will address the common pitfalls of benzoxazole chlorination and provide you with the knowledge to control your reactions and minimize unwanted by-products.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during the chlorination of benzoxazole derivatives.
Q1: My reaction is producing a mixture of monochlorinated isomers. How can I improve the regioselectivity?
A1: The formation of multiple monochlorinated isomers is a classic challenge in electrophilic aromatic substitution on the benzoxazole ring system. The position of chlorination is governed by the electronic and steric effects of the substituents already present on the ring.
Underlying Causality: The benzoxazole ring system has varying electron densities at different positions. Electrophilic attack is favored at the most electron-rich and sterically accessible positions. The directing effect of substituents on the benzene portion of the benzoxazole core plays a crucial role. Electron-donating groups (EDGs) such as alkoxy (-OR) or alkyl (-R) groups activate the ring and typically direct the incoming electrophile to the ortho and para positions relative to themselves. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups deactivate the ring and direct the electrophile to the meta position.[1]
Troubleshooting Strategies:
-
Choice of Chlorinating Agent:
-
N-Chlorosuccinimide (NCS): Often provides better regioselectivity compared to harsher reagents like chlorine gas or sulfuryl chloride, especially for activated systems.[2][3] It is a solid, making it easier and safer to handle.[2]
-
Sulfuryl Chloride (SO₂Cl₂): A powerful chlorinating agent that can be less selective, leading to mixtures of isomers and over-chlorination.[4] Its reactivity can sometimes be tamed with the use of a catalyst.
-
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the product formed via the lowest activation energy pathway.
-
Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediate (sigma complex) and thus affect the regioselectivity. Experiment with a range of solvents from non-polar (e.g., CCl₄, hexane) to polar aprotic (e.g., CH₂Cl₂, CH₃CN).
-
Use of Lewis Acid Catalysts: Lewis acids like AlCl₃ or FeCl₃ can enhance the electrophilicity of the chlorinating agent.[5] However, they can also decrease selectivity by increasing the reactivity of the system, leading to a more aggressive chlorination. A careful screening of the Lewis acid and its stoichiometry is necessary.[6][7]
Q2: I am observing significant amounts of di- and even tri-chlorinated by-products. How can I prevent this over-chlorination?
A2: Over-chlorination, or polychlorination, is a common consequence of the chlorinated benzoxazole product being as reactive, or even more reactive, than the starting material.
Underlying Causality: The introduction of the first chlorine atom does not sufficiently deactivate the ring to prevent further substitution, especially under harsh reaction conditions or with an excess of the chlorinating agent. This can lead to the formation of dichlorinated and even trichlorinated benzoxazoles.[8]
Troubleshooting Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of 1.0 to 1.1 equivalents is a good starting point for monochlorination.
-
Slow Addition: Add the chlorinating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile and reduces the likelihood of multiple chlorinations on the same molecule.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Lowering the temperature can also help to control the reaction rate and prevent over-chlorination.
-
Choice of Chlorinating Agent: Milder reagents like NCS are less prone to causing over-chlorination compared to more reactive agents like sulfuryl chloride or chlorine gas.[2][4]
| Chlorinating Agent | Typical Reactivity | Common By-products |
| N-Chlorosuccinimide (NCS) | Mild | Isomeric monochloro-products |
| Sulfuryl Chloride (SO₂Cl₂) | High | Di- and tri-chloro-products, isomeric mixtures |
| Chlorine Gas (Cl₂) | Very High | Polychlorinated products, degradation |
| Phosphorus Pentachloride (PCl₅) | High | Can lead to 2-chlorobenzoxazoles from benzoxazolones |
Q3: My desired chlorinated benzoxazole seems to be degrading during the reaction or workup. What could be the cause?
A3: Chlorinated benzoxazoles, particularly 2-chlorobenzoxazoles, can be susceptible to hydrolysis, especially in the presence of water and acid or base.
Underlying Causality: The C2 position of the benzoxazole ring is electrophilic. A chlorine atom at this position acts as a good leaving group, making it susceptible to nucleophilic attack by water. This leads to the formation of the corresponding benzoxazol-2-one derivative.
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Neutral Workup: During the workup, avoid strongly acidic or basic aqueous solutions if possible. If an aqueous wash is necessary, use neutral water or a buffered solution and work quickly at low temperatures.
-
Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete to minimize its exposure to potentially hydrolytic conditions.
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the most common positions for chlorination on an unsubstituted benzoxazole ring?
A4: For an unsubstituted benzoxazole, electrophilic chlorination typically occurs on the benzene ring. The most likely positions for monochlorination are C6, followed by C4 and C5, due to the electronic influence of the fused oxazole ring. Dichlorination often leads to the 2,6-dichloro derivative, especially when using an excess of a strong chlorinating agent.[8]
Q5: How can I identify the different chlorinated isomers and by-products in my reaction mixture?
A5: A combination of chromatographic and spectroscopic techniques is essential for identifying isomeric by-products.
-
Thin Layer Chromatography (TLC): A quick method to visualize the number of components in your reaction mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of each component, allowing you to distinguish between mono-, di-, and tri-chlorinated products.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the exact structure of each isomer. The coupling patterns and chemical shifts of the aromatic protons are unique for each substitution pattern.[11][12][13] For example, the number of distinct signals in the aromatic region of the ¹³C NMR spectrum can help differentiate between isomers.[14]
Q6: Can the substituent at the 2-position of the benzoxazole ring influence chlorination on the benzene ring?
A6: Yes, the nature of the substituent at the C2 position can have a modest electronic influence on the benzene ring, but the primary directing effects will come from substituents directly on the benzene portion of the molecule. A bulky substituent at C2 might sterically hinder chlorination at the C7 position.
Part 3: Experimental Protocols & Methodologies
Protocol 1: Regioselective Monochlorination of a Substituted Benzoxazole using NCS
This protocol provides a general method for the monochlorination of an electron-rich benzoxazole derivative.
Materials:
-
Substituted Benzoxazole (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Anhydrous Acetonitrile (or other suitable aprotic solvent)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve the substituted benzoxazole in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add NCS portion-wise over 15-30 minutes, ensuring the temperature remains at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 4: Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Pathway for Electrophilic Chlorination of Benzoxazole
Caption: Electrophilic chlorination of benzoxazole and common by-product pathways.
Diagram 2: Troubleshooting Decision Tree for Poor Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity in benzoxazole chlorination.
References
-
Li, H., Wang, X., Zhao, F., Wang, L., & Fu, S. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]
- Process for the preparation of chlorine-benzoxazoles. (n.d.). Google Patents.
-
Electronic Supplementary Information. (2014). The Royal Society of Chemistry. [Link]
-
NCS vs. Other Chlorinating Agents: Why Choose N-Chlorosuccinimide? (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
Nika, M. C., Bletsou, A. A., Koumaki, E., Noutsopoulos, C., Mamais, D., & Thomaidis, N. S. (2016). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. Journal of Hazardous Materials, 312, 198-207. [Link]
-
Lester, R. P., & Camp, J. E. (2013). Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. ACS Sustainable Chemistry & Engineering, 1(5), 545-548. [Link]
-
Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Nika, M. C., Bletsou, A. A., Koumaki, E., Noutsopoulos, C., Mamais, D., & Thomaidis, N. S. (2016). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. Journal of Hazardous Materials, 312, 198-207. [Link]
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Towards Understanding the Role of Lewis Acid on the Regioselectivity and Mechanism for the Acetylation Reaction of 2-benzoxazolinone with Acetyl Chloride: A DFT Study. (2018). ResearchGate. [Link]
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Synthetic Strategies Towards Benzoxazole Ring Systems. (2009). ResearchGate. [Link]
- Process for the preparation of 2-chlorobenzoxazoles. (n.d.). Google Patents.
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N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Chiral Lewis acid catalysis in a visible light-triggered cycloaddition/rearrangement cascade. (2022). RSC Publishing. [Link]
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There are three different isomers of dichlorobenzene. These isome... (n.d.). Pearson+. Retrieved from [Link]
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Synergistic Effect of Bronsted and Lewis Acid Amounts on One-Pot Synthesis of Aminoxazole by Propargylation and Cycloisomerization. (2017). ResearchGate. [Link]
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Li, H., Wang, X., Zhao, F., Wang, L., & Fu, S. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]
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Kobayashi, S., Busujima, T., & Nagayama, S. (2000). A novel classification of Lewis acids on the basis of activity and selectivity. Chemistry, 6(19), 3491-4. [Link]
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Barton, D. H. R., Magnus, P. D., & Pearson, M. J. (1975). Highly selective aromatic chlorinations. Part 2. The chlorination of substituted phenols, anisoles, anilines, and related compounds with N-chloroamines in acidic solution. Journal of the Chemical Society, Perkin Transactions 2, (1), 29-34. [Link]
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Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]
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Plausible pathways for benzoxazole formation. (n.d.). ResearchGate. [Link]
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トランスサイレチン. (n.d.). In Wikipedia. Retrieved from [Link]
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Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][4][15]dioxol- 5-yl). (2015). International Journal of Current Microbiology and Applied Sciences, 4(10), 392-401. [Link]
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Baldwin, J. E., Adlington, R. M., & Rawlings, B. J. (1985). Regioselective chlorination of N-benzoylvaline methyl ester. Journal of the Chemical Society, Chemical Communications, (10), 646-647. [Link]
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Lavrukhin, B. D. (1986). /sup 1/H nmr spectra of dichloro and dihydroxy derivatives of methylcyclosiloxanes. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 35(9), 1904-1908. [Link]
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Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase. (2015). ResearchGate. [Link]
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Langer, H. G., Brady, T. P., & Briggs, P. R. (1973). Formation of dibenzodioxins and other condensation products from chlorinated phenols and derivatives. Environmental Health Perspectives, 5, 3-7. [Link]
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Technical Support Center: Purifying 2,6-Dichlorobenzoxazole via Recrystallization
As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, the purity of 2,6-Dichlorobenzoxazole is paramount.[1] Impurities can lead to unwanted byproducts, reduced efficacy in final products, and complications in meeting stringent regulatory standards.[1] Recrystallization is a powerful and fundamental purification technique based on the principle that the solubility of most solids increases with temperature.[2] This guide provides in-depth, practical advice for researchers and drug development professionals to effectively enhance the purity of 2,6-Dichlorobenzoxazole.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers encounter when approaching the recrystallization of 2,6-Dichlorobenzoxazole.
Q1: What is the ideal solvent for recrystallizing 2,6-Dichlorobenzoxazole?
There is no single "perfect" solvent, as the optimal choice depends on the specific impurities present in your crude material.[3] However, an ideal recrystallization solvent should meet several key criteria:
-
It should dissolve 2,6-Dichlorobenzoxazole poorly at room temperature but completely at its boiling point.[2][4]
-
It must not react chemically with the compound.[4]
-
It should either dissolve impurities very well at all temperatures or not at all, allowing for their removal.[4]
-
It should be volatile enough to be easily removed from the final crystals.[4]
Based on its chemical structure, 2,6-Dichlorobenzoxazole is a moderately polar molecule. It is a white to light yellow crystalline solid.[5] Initial screening should therefore include solvents of varying polarities. Reports indicate moderate solubility in solvents like ethanol and acetone, poor solubility in water, and good solubility in chlorobenzene.[5][6]
Q2: How do I perform a preliminary solvent selection test?
Solvent selection is an empirical process.[7] A systematic, small-scale test is the most reliable method.
-
Procedure: Place approximately 20-30 mg of your crude 2,6-Dichlorobenzoxazole into several small test tubes. To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature.
-
Observation at Room Temperature: If the compound dissolves readily in a small volume (e.g., <0.5 mL), the solvent is unsuitable as recovery will be poor.[7]
-
Observation at Boiling Point: If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the hot solvent dropwise until the solid just dissolves.
-
Observation on Cooling: Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath. A suitable solvent will produce a good yield of crystals.[8]
Q3: What key physical properties of 2,6-Dichlorobenzoxazole are important for recrystallization?
Understanding the compound's properties is crucial for designing the experiment.
| Property | Value | Significance for Recrystallization |
| Appearance | White to off-white crystalline solid[5] | The presence of color in the crude product indicates impurities that may need to be removed with activated charcoal. |
| Melting Point | 49-52 °C[9][10] | A sharp melting point close to the literature value after recrystallization is a key indicator of purity. A broad or depressed melting point suggests the presence of impurities. |
| Boiling Point | 110 °C / 13 mmHg[9][10] | This indicates the compound is a stable solid at the boiling points of most common recrystallization solvents under atmospheric pressure. |
| Solubility | Moderately soluble in ethanol, acetone; insoluble in water[5][6] | This provides a starting point for solvent selection (see Q1 & Q2). |
Q4: What common impurities might be present in my crude 2,6-Dichlorobenzoxazole?
Impurities typically stem from the synthetic route. Common syntheses start from 2-mercapto-6-chlorobenzoxazole or similar precursors.[11][12] Potential impurities include:
-
Unreacted starting materials (e.g., 6-chlorobenzo[d]oxazole-2(3H)-thione)[6].
-
Byproducts from chlorination, such as other ring-chlorinated isomers[12].
-
Residual reaction solvents, such as toluene or chlorobenzene[6][13].
-
Degradation products.
Q5: Why is slow cooling essential for obtaining high-purity crystals?
Crystal formation is a process of molecular self-assembly. Slow cooling allows molecules of 2,6-Dichlorobenzoxazole to selectively arrange themselves into a stable crystal lattice.[14] Impurity molecules, having a different size and shape, do not fit well into this lattice and are preferentially excluded, remaining in the cooled solvent (the "mother liquor"). Rushing the cooling process can trap impurities within the crystal lattice, leading to smaller, less pure crystals.[14][15]
Part 2: Troubleshooting Guide
Even with careful planning, issues can arise. This guide provides a systematic approach to diagnosing and solving common recrystallization problems.
Problem 1: The compound "oils out" instead of crystallizing.
-
Observation: Upon cooling, the solution becomes cloudy, and an oily liquid separates instead of solid crystals.
-
Causality: This occurs when the solute's melting point is below the boiling point of the solvent. Significant impurities can depress the melting point of the crude material, causing it to melt in the hot solution and separate as a liquid upon cooling.[15] This is more common when using mixed solvent systems.[15]
-
Solutions:
-
Re-heat and Dilute: Warm the flask to re-dissolve the oil completely. Add a small amount of additional hot solvent (10-20% more volume).
-
Ensure Slow Cooling: Cool the solution as slowly as possible. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass. Do not disturb it.[15]
-
Change Solvents: If oiling out persists, the solvent is likely unsuitable. Select a lower-boiling point solvent in which the compound is also soluble, or try a different solvent pair.
-
Problem 2: No crystals form, even after cooling in an ice bath.
-
Observation: The solution remains clear with no solid formation.
-
Causality A: Too Much Solvent. This is the most common reason for crystallization failure.[15] The solution is not saturated, meaning the concentration of 2,6-Dichlorobenzoxazole is below its solubility limit even at low temperatures.[8]
-
Solution A: Reduce the solvent volume by gently boiling it off in a fume hood. Reduce the volume by 25-30% and then attempt to cool again. Repeat if necessary.[15]
-
-
Causality B: Supersaturation. The solution contains more dissolved solute than it theoretically should at that temperature, but crystal growth has not been initiated.[15]
-
Solution B (Induce Crystallization):
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic rough edges on the glass can provide a nucleation site for crystal growth.[14][16]
-
Seeding: Add a tiny "seed" crystal of pure 2,6-Dichlorobenzoxazole to the solution. This provides a perfect template for further crystal growth.[15][16]
-
-
Problem 3: The final crystal yield is very low.
-
Observation: After filtration and drying, the mass of the recovered pure product is significantly less than expected.
-
Causality & Solutions:
-
Excessive Solvent: As described in Problem 2, using too much solvent will leave a large amount of product dissolved in the mother liquor.[16] If you have not discarded the filtrate, you can test it by evaporating a small amount; a large residue indicates significant product loss. You can recover a "second crop" of crystals by concentrating the mother liquor, though this crop may be less pure.
-
Premature Filtration: The solution was not allowed to cool for a sufficient amount of time, and crystallization was incomplete. Ensure the flask feels cold to the touch and that no further crystal growth is observed before filtering.
-
Excessive Rinsing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product.[8] Always use a minimal amount of ice-cold solvent for the rinse.
-
Problem 4: Purified crystals are colored or off-white.
-
Observation: The final product is not a clean white crystalline solid.
-
Causality: Highly colored, soluble impurities are present and were not fully excluded from the crystal lattice.
-
Solution (Decolorization):
-
Redissolve the impure crystals in the minimum amount of the same hot solvent.
-
Add a very small amount (1-2% of the solute's weight) of activated charcoal to the hot solution.
-
Swirl the hot mixture for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal.[17]
-
Allow the clear, colorless filtrate to cool and crystallize as usual. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Add it to the hot, but not boiling, solution.
-
Part 3: Experimental Protocols & Data
Protocol 1: Standard Recrystallization of 2,6-Dichlorobenzoxazole (Single Solvent)
-
Dissolution: Place the crude 2,6-Dichlorobenzoxazole (e.g., 5.0 g) into a 125 mL Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. In a separate flask, heat your chosen solvent (e.g., isopropanol) to its boiling point.
-
Add Hot Solvent: Add the hot solvent to the Erlenmeyer flask containing the solid in small portions, swirling or stirring after each addition. Continue adding just enough hot solvent until the solid completely dissolves.[14] Note the total volume used.
-
Hot Filtration (If Necessary): If there are insoluble impurities (e.g., dust, particulates) or if you used decolorizing charcoal, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[17]
-
Slow Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.[8][14]
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal yield.[8]
-
Vacuum Filtration: Collect the crystals using a Büchner funnel and vacuum filtration.
-
Washing: With the vacuum disconnected, add a very small volume of ice-cold recrystallization solvent to the crystals to wash away any remaining mother liquor. Re-apply the vacuum to pull the wash solvent through.[8][17]
-
Drying: Allow air to be pulled through the crystals for several minutes to help them dry. Then, transfer the crystals to a watch glass and allow them to air dry completely. Determine the final mass and melting point.
Data Tables
Table 1: Key Physical & Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 3621-82-7 | [5][9][10] |
| Molecular Formula | C₇H₃Cl₂NO | [5][9] |
| Molecular Weight | 188.01 g/mol | [9][18] |
| Appearance | White to off-white solid | [5][10] |
| Melting Point | 49-52 °C | [9][10] |
| Boiling Point | 110 °C @ 13 mmHg |[6][9] |
Table 2: Potential Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Notes |
|---|---|---|---|
| Water | 100 | High | 2,6-Dichlorobenzoxazole is reported to be insoluble.[5] May be useful as an anti-solvent in a mixed-solvent system. |
| Ethanol | 78 | High | Reported to have moderate solubility.[5] Good starting point. |
| Isopropanol | 82 | Medium-High | Similar to ethanol, good candidate. |
| Acetone | 56 | Medium-High | Reported to have moderate solubility.[5] Low boiling point allows for easy removal. |
| Ethyl Acetate | 77 | Medium | Common and effective recrystallization solvent. |
| Toluene | 111 | Low | Used as a reaction solvent in synthesis.[13] Good for less polar impurities. |
| Hexane | 69 | Low | Likely to have low solubility; may be a good choice for washing or as an anti-solvent. |
Part 4: Visualization of Workflows
Recrystallization Workflow Diagram
Caption: General workflow for single-solvent recrystallization.
Troubleshooting Decision Tree: No Crystals Formed
Caption: Decision tree for troubleshooting a failure to crystallize.
References
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 18, 2026, from [Link]
-
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(3), 185. Retrieved January 18, 2026, from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved January 18, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. Retrieved January 18, 2026, from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved January 18, 2026, from [Link]
-
Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?. Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Dichlorobenzoxazole. PubChem. Retrieved January 18, 2026, from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved January 18, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved January 18, 2026, from [Link]
- Google Patents. (2012). CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method.
- Google Patents. (1983). United States Patent (19) - 4,517,370.
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- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. CAS 3621-82-7: 2,6-Dichlorobenzoxazole | CymitQuimica [cymitquimica.com]
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Technical Support Center: Investigating the Aqueous Degradation of 2,6-Dichlorobenzoxazole
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2,6-Dichlorobenzoxazole in aqueous media. This guide is designed to provide expert insights and practical troubleshooting for your experimental workflows. Given the limited direct literature on the degradation of 2,6-Dichlorobenzoxazole, this resource leverages established principles from related chlorinated and benzoxazole compounds to offer a robust starting point for your investigations.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for 2,6-Dichlorobenzoxazole in aqueous media?
While specific studies on 2,6-Dichlorobenzoxazole are not extensively available, we can hypothesize the primary degradation routes based on its chemical structure—a chlorinated benzoxazole. The degradation in aqueous media is likely to proceed via abiotic (hydrolysis, photolysis) and biotic (microbial) pathways.
-
Hydrolysis: The benzoxazole ring system can be susceptible to hydrolysis, which would involve the cleavage of the oxazole ring. This process is often pH-dependent. Under acidic or basic conditions, the ether linkage in the oxazole ring could be cleaved, leading to the formation of 2-amino-3,5-dichlorophenol.
-
Photodegradation: Aromatic chlorinated compounds are known to undergo photodegradation upon exposure to ultraviolet (UV) light. For 2,6-Dichlorobenzoxazole, this could involve two main processes:
-
Reductive Dechlorination: The carbon-chlorine bonds can be cleaved, leading to the stepwise removal of chlorine atoms to form mono-chlorinated and non-chlorinated benzoxazole intermediates.
-
Ring Cleavage: The absorption of light energy can lead to the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which can attack the aromatic rings, leading to their cleavage and the formation of smaller organic molecules.[1]
-
-
Microbial Degradation: In non-sterile aqueous environments, microbial activity can play a significant role. Microorganisms may utilize the compound as a carbon or nitrogen source. The initial steps often involve enzymatic reactions such as hydroxylation, dechlorination, and ring cleavage.[2][3]
Q2: My 2,6-Dichlorobenzoxazole seems insoluble in my aqueous buffer. What should I do?
Poor aqueous solubility is a common challenge with benzoxazole derivatives due to their rigid, aromatic structure.[4][5]
Troubleshooting Steps:
-
Confirm with a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. Then, dilute this stock into your aqueous buffer. Be mindful of the final solvent concentration, as it can affect microbial activity or create artifacts in your analysis.
-
pH Adjustment: If your benzoxazole derivative has ionizable groups, altering the pH can significantly enhance solubility.[4][5]
-
Use of Surfactants: A low concentration of a non-ionic surfactant (e.g., Tween® 80) can aid in solubilizing hydrophobic compounds without interfering with many analytical techniques.
Q3: I am not observing any degradation of 2,6-Dichlorobenzoxazole in my sterile buffered solution over several weeks. Is this expected?
The stability of the benzoxazole ring and the carbon-chlorine bonds can make 2,6-Dichlorobenzoxazole resistant to simple hydrolysis under neutral pH and ambient temperature in the dark.
Causality and Experimental Choices:
-
Accelerated Hydrolysis Studies: To determine the hydrolytic stability, it is standard practice to perform experiments at elevated temperatures (e.g., 50-70 °C) and across a range of pH values (e.g., pH 4, 7, and 9). The data can then be extrapolated to predict the degradation rate under ambient conditions using the Arrhenius equation.
-
Initiating Photodegradation: If your aim is to study photodegradation, ensure your experimental setup includes a suitable light source (e.g., a xenon lamp to simulate sunlight or a mercury lamp for specific UV wavelengths).[6] The quantum yield of degradation for many chlorinated aromatics can be low, so extended exposure times may be necessary.
Q4: How can I identify the degradation products of 2,6-Dichlorobenzoxazole?
The identification of transient and stable degradation products is crucial for elucidating the degradation pathway.
Recommended Analytical Workflow:
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) is an excellent initial tool.[6] It allows for the separation of the parent compound from its degradation products and provides UV-Vis spectra that can give clues about the structures of the products.
-
Mass Spectrometry for Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identifying unknown degradation products. By comparing the mass-to-charge ratio (m/z) of the parent compound with the observed masses of the products, you can infer transformations such as dechlorination (+H, -Cl), hydroxylation (+O), or ring cleavage.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile degradation products, GC-MS can be a powerful tool.[1] Derivatization may be necessary for polar, non-volatile products to make them amenable to GC analysis.
Troubleshooting Guides
Issue 1: Inconsistent Degradation Rates in Replicate Experiments
| Potential Cause | Troubleshooting Action |
| Inconsistent Light Exposure | Ensure all samples in a photodegradation study receive uniform irradiance. Use a turntable or reposition samples periodically. |
| Temperature Fluctuations | Use a temperature-controlled incubator or water bath, as reaction rates are temperature-dependent. |
| Variable Microbial Inoculum | In biotic degradation studies, ensure the initial concentration and activity of the microbial culture are consistent across all replicates. |
| Headspace Volatilization | Ensure your reaction vessels are properly sealed to prevent loss of the parent compound or volatile degradation products. |
Issue 2: Difficulty in Detecting Degradation Products
| Potential Cause | Troubleshooting Action |
| Low Concentration of Products | Concentrate your sample using solid-phase extraction (SPE) before analysis. |
| Products are not UV-Active | Use a more universal detector, such as a mass spectrometer (MS) or an evaporative light scattering detector (ELSD). |
| Products are Unstable | Analyze samples immediately after collection or store them under conditions that minimize further degradation (e.g., cold and dark). |
| Co-elution of Peaks | Optimize your chromatographic method (e.g., change the gradient, column, or mobile phase) to improve the separation of analytes. |
Visualizing Potential Degradation Pathways
The following diagram illustrates a hypothesized initial degradation pathway for 2,6-Dichlorobenzoxazole in an aqueous environment, considering hydrolysis, photolysis, and microbial action.
Caption: Hypothesized initial degradation pathways of 2,6-Dichlorobenzoxazole.
Experimental Protocols
Protocol 1: Basic Hydrolysis Study
-
Prepare Buffer Solutions: Prepare sterile aqueous buffers at pH 4, 7, and 9.
-
Spike with Compound: Prepare a stock solution of 2,6-Dichlorobenzoxazole in a suitable organic solvent (e.g., acetonitrile). Spike the buffer solutions to a final concentration of 1-10 mg/L, ensuring the solvent concentration is below 0.1%.
-
Incubate: Dispense the solutions into amber glass vials, seal, and place them in a temperature-controlled incubator at 50 °C.
-
Sample Collection: At predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days), sacrifice a vial from each pH.
-
Analysis: Analyze the samples by HPLC-UV to determine the remaining concentration of 2,6-Dichlorobenzoxazole. If significant degradation is observed, use LC-MS to identify major degradation products.
Protocol 2: Photodegradation Screening
-
Prepare Solution: Prepare a solution of 2,6-Dichlorobenzoxazole in purified water (e.g., Milli-Q®).
-
Exposure: Place the solution in a quartz vessel under a simulated solar light source.
-
Control: Prepare a control sample wrapped in aluminum foil to keep it in the dark.
-
Sample and Analyze: At regular intervals, take aliquots from both the exposed and control samples and analyze by HPLC-UV to monitor for degradation.
-
Product Identification: If photodegradation is confirmed, use LC-MS to identify the photoproducts.
Summary of Influencing Factors
| Factor | Effect on Degradation Rate | Experimental Considerations |
| pH | Can significantly influence hydrolysis rates. | Test a range of pH values (acidic, neutral, basic). |
| Temperature | Higher temperatures generally increase reaction rates. | Use controlled temperature environments for reproducibility. |
| Light | UV and visible light can induce photodegradation. | Use a controlled light source and dark controls. |
| Microbial Activity | Can lead to enzymatic degradation. | Use sterile controls to differentiate between biotic and abiotic processes. |
| Dissolved Oxygen | Can be involved in oxidative degradation pathways. | Consider experiments under both aerobic and anaerobic conditions. |
References
- Al-Momani, F. A. (2007). Photocatalytic degradation of 2,6-dichlorophenol in aqueous phase using titania as a photocatalyst.
- Holtze, M. S., Sørensen, S. R., & Aamand, J. (2007). Mineralization of the herbicide dichlobenil and its metabolite 2,6-dichlorobenzamide (BAM) by Aminobacter sp. MSH1 and other BAM-degrading bacteria. Applied and Environmental Microbiology, 73(10), 3219-3226.
- van der Meer, J. R., Bosma, T., de Bruin, W. P., Harms, H., Schraa, G., & Zehnder, A. J. B. (1992). Versatility of soil flagellates and coryneforms in the degradation of chlorinated aromatic compounds.
- Kumar, A., Sharma, G., Naushad, M., & Stadler, F. J. (2022). Photodegradation of 2,6-DCP using TiO2/pillared clays: A kinetic and mechanistic study. Journal of Molecular Liquids, 347, 118338.
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Technical Support Center: Managing Corrosive By-products in PCl₅-Based Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize phosphorus pentachloride (PCl₅) in their synthetic workflows. While PCl₅ is a powerful and versatile chlorinating agent, its use invariably generates highly corrosive by-products that can compromise experimental integrity, damage equipment, and pose significant safety risks. This document provides in-depth troubleshooting advice and practical, field-proven protocols to safely manage these by-products.
Section 1: Understanding the Corrosive Challenge
This section addresses the fundamental chemistry behind the formation of corrosive by-products in PCl₅ reactions.
Q1: What are the primary corrosive by-products in a PCl₅ reaction, and how are they formed?
Answer: The primary corrosive by-products are hydrogen chloride (HCl) gas and phosphorus-based acids. Their formation is a direct consequence of the reaction mechanism of PCl₅.
PCl₅ is most commonly used to convert hydroxyl groups (from alcohols or carboxylic acids) into chlorides. The reaction stoichiometry reveals the immediate formation of hydrogen chloride and phosphorus oxychloride (POCl₃).[1][2]
-
Reaction with Alcohols: R-OH + PCl₅ → R-Cl + POCl₃ + HCl[3]
-
Reaction with Carboxylic Acids: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl
Furthermore, both the reactant PCl₅ and the by-product POCl₃ are extremely sensitive to moisture.[4] Any adventitious water in the reaction, or exposure to atmospheric moisture, will lead to rapid hydrolysis, generating more HCl and, ultimately, phosphoric acid (H₃PO₄).
The complete hydrolysis of one mole of PCl₅ can produce five moles of HCl and one mole of phosphoric acid, creating a highly acidic and corrosive environment.[1]
Q2: Why are these by-products so damaging to laboratory equipment?
Answer: The corrosivity stems from the aggressive nature of both HCl and phosphoric acid, particularly towards metals.
-
Hydrogen Chloride (HCl): As a strong, reducing acid, HCl is particularly damaging to many common stainless steel alloys (e.g., SS304, SS316).[6] It attacks the passive chromium oxide layer that normally protects the steel, leading to rapid pitting, crevice corrosion, and even stress corrosion cracking.[7][8] This is why fumes from a PCl₅ reaction can cause visible rust and damage to fume hood sashes, clamps, and other metallic equipment.[9]
-
Phosphoric Acid (H₃PO₄): While weaker than HCl, phosphoric acid is still a significant corrosive agent, especially at elevated temperatures and concentrations. It can also contribute to the breakdown of protective layers on metal surfaces.
The combination of these acids creates a potent corrosive mixture that necessitates careful material selection and handling procedures.
Section 2: Troubleshooting Guide: Reaction Work-up & Quenching
The quenching step, designed to neutralize unreacted PCl₅ and acidic by-products, is the most critical phase for safety and experimental success.
Issue 1: Violent, Uncontrolled Exotherm (Runaway Reaction) During Quench
-
Symptoms: Rapid gas evolution, violent bubbling, splashing, and a sudden, dangerous temperature spike.
-
Causality: This is typically caused by the rapid, exothermic hydrolysis of a large amount of unreacted PCl₅ and POCl₃.[5][10] The most common mistake is adding the quenching solution (water or base) to the reaction mixture. This creates a localized, highly concentrated reaction front that can quickly boil the solvent. Quenching at very low temperatures (e.g., 0°C) can also be deceptive; hydrolysis can be sluggish, allowing unreacted reagents to accumulate, leading to a delayed and violent reaction as the mixture warms.[11]
-
Solution: Controlled Reverse Quench Protocol
The industry-standard best practice is the "reverse quench," where the reactive mixture is added slowly to a large excess of the quenching medium. This ensures that the reactive phosphorus species are always the limiting reagent and that a large thermal mass is available to absorb the heat of reaction.[11]
Experimental Protocol: Quenching with Ice/Aqueous Sodium Bicarbonate
-
Preparation: In a separate flask large enough to contain both the reaction mixture and the quench volume, prepare a slurry of crushed ice and saturated aqueous sodium bicarbonate (NaHCO₃) solution. Ensure the flask is placed in an ice bath and is being stirred vigorously with an overhead stirrer.
-
Cooling: Cool the completed reaction mixture to room temperature.
-
Slow Addition: Using an addition funnel, add the reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.
-
Temperature Monitoring: Carefully monitor the temperature of the quenching slurry with a thermometer. The rate of addition should be controlled to maintain the temperature below 20°C.[11]
-
Validation: After the addition is complete, continue stirring the mixture. The reaction is complete when all the ice has melted and the evolution of CO₂ gas has ceased.
-
Final Check: Check the pH of the aqueous layer with pH paper or a calibrated meter to ensure it is neutral or slightly basic (pH 7-8).[11] If it is still acidic, slowly add more solid NaHCO₃ until neutralization is complete.
-
Issue 2: Product Decomposition or Reversion During Basic Work-up
-
Symptoms: Low yield of desired product; reappearance of starting material in analytical samples (e.g., TLC, LC-MS).
-
Causality: The desired product may contain functional groups (e.g., esters, sensitive halides) that are unstable under the basic conditions (pH > 8) of a standard bicarbonate or hydroxide quench.[11]
-
Solution: Use of Milder Quenching Conditions
When product stability is a concern, a less basic or buffered quenching system should be employed.
Troubleshooting Steps:
-
Buffered Quench: Substitute the sodium bicarbonate slurry with a saturated aqueous solution of sodium acetate. This will buffer the pH in a mildly acidic to neutral range, protecting base-sensitive functional groups.
-
Careful pH Adjustment: If a base is necessary, consider using a weaker base like sodium carbonate, added cautiously. Alternatively, perform the standard bicarbonate quench at a strictly controlled low temperature (e.g., 0-5°C) and proceed immediately to the extraction phase once neutralization is complete to minimize product exposure time.
-
Non-Aqueous Work-up: For extremely sensitive products, consider a non-aqueous work-up. This may involve distilling off the volatile POCl₃ under vacuum before proceeding with purification.
-
Section 3: Troubleshooting Guide: Gaseous By-product Control
The invisible threat of HCl gas requires active management to protect equipment and personnel.
Issue: Visible Corrosion on Fume Hood Components and Lab Equipment
-
Symptoms: Rusting on steel clamps, degradation of the fume hood sash, damage to vacuum pump internals.
-
Causality: Large volumes of HCl gas are released during the reaction and quench. This gas can escape the reaction vessel and attack any susceptible materials it contacts.
-
Solution: Implementation of an Acid Gas Scrubber
A laboratory gas scrubber is an essential piece of equipment for safely neutralizing corrosive acid vapors before they are released into the fume hood exhaust.[12][13]
Experimental Protocol: Basic Laboratory Gas Scrubber Setup
-
Assembly: Connect the gas outlet of your reaction vessel (e.g., from the top of the condenser) with chemically resistant tubing (e.g., PTFE) to the inlet of a gas washing bottle (bubbler).
-
Scrubbing Solution: Fill the gas washing bottle approximately two-thirds full with a dilute (~2-4 M) solution of sodium hydroxide (NaOH). Caution: Do not use sodium bicarbonate as it can foam excessively.
-
Safety Vent: To prevent pressure buildup, connect the outlet of the first gas washing bottle to a second bubbler containing mineral oil. This will allow you to visually monitor the gas flow rate while preventing atmospheric moisture from back-streaming into the system.
-
Operation: The stream of nitrogen or argon used to maintain an inert atmosphere in your reaction will carry the evolved HCl gas through the tubing and into the NaOH solution, where it will be neutralized.[14]
-
HCl + NaOH → NaCl + H₂O
-
The diagram below illustrates a standard reaction and scrubbing workflow.
Caption: Workflow for PCl₅ synthesis with integrated by-product control.
-
Section 4: FAQs - Material Compatibility & Waste Management
Q1: What are the best materials for handling PCl₅ and its by-products?
Answer: Material selection is critical. The table below provides a general compatibility guide. Always consult the manufacturer's specific chemical resistance charts.[15]
| Material | PCl₅ Compatibility | HCl (conc.) Compatibility | Phosphoric Acid Compatibility | Notes |
| Borosilicate Glass | A - Excellent | A - Excellent | A - Excellent | The standard for laboratory glassware. |
| Stainless Steel (316) | C - Not Recommended | D - Severe Attack | B - Minor Effect | Avoid direct contact, especially with HCl.[6] |
| Hastelloy C276 | A - Excellent | A - Excellent | A - Excellent | A preferred nickel-based alloy for reactors.[8] |
| PTFE (Teflon) | A - Excellent | A - Excellent | A - Excellent | Excellent for seals, tubing, and liners. |
| PVDF (Kynar) | A - Excellent | A - Excellent | A - Excellent | A robust fluoropolymer for pipes and valves.[16] |
| Polyethylene (PE) | B - Minor Effect | B - Minor Effect | A - Excellent | Can be used for waste collection but may show some degradation over time. |
Rating Key: A=Excellent, B=Good/Minor Effect, C=Fair/Moderate Effect, D=Severe Effect/Not Recommended.[17]
Q2: What is the correct procedure for disposing of PCl₅-related waste?
Answer: All waste streams from PCl₅ synthesis must be treated as hazardous waste.[18][19]
-
Quench and Neutralize: Ensure all reactive phosphorus species have been thoroughly quenched and the entire aqueous waste stream is neutralized to a pH between 6 and 8.
-
Containerize: Collect the neutralized aqueous waste and any contaminated solid waste (e.g., silica gel, filter paper) in a dedicated, properly labeled hazardous waste container.[20]
-
Labeling: The label must clearly state "Hazardous Waste," list all chemical constituents (including the neutralized salts and organic solvent), and indicate the associated hazards (e.g., "Corrosive," "Toxic").
-
Disposal: Follow your institution's specific guidelines for hazardous waste disposal. Never pour PCl₅ waste down the sanitary sewer.[19]
The decision tree below can help guide the selection of an appropriate management strategy.
Caption: Decision tree for selecting a by-product management strategy.
References
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for White Phosphorus - 4.4 Disposal. Retrieved from [Link]
-
LabRepCo. (n.d.). Choosing the Right Laboratory Gas Scrubbers for Your Application. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Phosphorus pentachloride. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Phosphorus. Retrieved from [Link]
-
Penta chemicals. (2025). Safety Data Sheet: Phosphorous pentachloride. Retrieved from [Link]
-
Coherent Market Insights. (2025). Health Safety and Environmental Considerations of Phosphorus Pentachloride. Retrieved from [Link]
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Sciencemadness Wiki. (2025). Phosphorus pentachloride. Retrieved from [Link]
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Prochem, Inc. (n.d.). Phosphorus (V) Chloride Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phosphorus Pentachloride. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Phosphorus pentachloride. Retrieved from [Link]
-
US Hazmat Rentals. (n.d.). Phosphorus Pentachloride Chemical Storage Specifications. Retrieved from [Link]
-
Quora. (2016). What uses can be given to phosphorus pentachloride? Retrieved from [Link]
-
KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Corrosion Studies on Stainless Steel (FE6956) in Hydrochloric Acid Solution. Retrieved from [Link]
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LPP Group. (n.d.). Lab-scale gas scrubbers. Retrieved from [Link]
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Shanghai Chemex. (n.d.). Best Ways to Neutralize the Phosphoric Acid. Retrieved from [Link]
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GMM Pfaudler. (n.d.). Acid scrubber systems. Retrieved from [Link]
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Journal of the Chemical Society, Dalton Transactions. (1995). Kinetics of hydrolysis of PCl5 in situ as evaluated from the partial hydrolysis products formed in [18O]water. Retrieved from [Link]
-
Schutte & Koerting. (n.d.). Wet Scrubbing of Acidic Gases. Retrieved from [Link]
-
Envitech, Inc. (2018, May 22). Envitech Lab Scrubbers for Gaseous Emissions and/or Particulate Control. Retrieved from [Link]
-
Science 10. (n.d.). Neutralization Reactions. Retrieved from [Link]
-
Kwanga.net. (n.d.). CHEMISTRY NOTES: NEUTRALIZATION overview. Retrieved from [Link]
- Google Patents. (n.d.). US3995013A - Process for the preparation of phosphorus pentachloride.
-
University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
CK-12 Foundation. (2013, September 9). Acid-Base Neutralization Reactions and Titrations. Retrieved from [Link]
-
BCcampus. (n.d.). Neutralization Reactions – Introductory Chemistry – 1st Canadian Edition. Retrieved from [Link]
-
Journal of Mechanical Engineering and Sciences. (2022, October 31). INFLUENCE OF HYDROCHLORIC ACID AGAINST FOOD-GRADE STEEL SUS304 AND ITS CORROSION IMPACT. Retrieved from [Link]
-
Quora. (2021). Does hydrochloric acid affect stainless steel? Retrieved from [Link]
-
GlobeCore. (2018, March 26). Wastewater treatment from phosphorus (phosphate) with electromagnetic nano-mill. Retrieved from [Link]
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Minnesota Pollution Control Agency. (2006, June). Phosphorous Treatment and Removal Technologies. Retrieved from [Link]
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Chemistry For Everyone. (2025, June 16). Does Hydrochloric Acid Corrode Stainless Steel? Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). 2098 Isotopic Exchange Reactions of Phosphorus Pentachloride1. Retrieved from [Link]
-
British Stainless Steel Association. (n.d.). Selection of stainless steels for handling hydrochloric acid (HCl). Retrieved from [Link]
-
YouTube. (2011, May 11). Aliphatic tests: use of PCl5 to test for the presence of -OH groups. Retrieved from [Link]
-
American Chemical Society Publications. (2026, January 6). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. Retrieved from [Link]
-
YouTube. (2019, June 2). Reactions of PCl5 -Lecture 8 | Class 12 | IIT JEE | ATP STAR | Vineet Khatri. Retrieved from [Link]
-
Promag Enviro Systems. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
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Quora. (2017). What is the mechanism for a reaction between alcohol and phosphorus pentachloride? Retrieved from [Link]
-
IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]
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YouTube. (2015, February 8). Carboxylic Acids Advanced. Reaction with PCl5. Retrieved from [Link]
-
Coherent Market Insights. (2025). Manufacturing and Production Processes of Phosphorus Pentachloride. Retrieved from [Link]
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Technical Support Center: Catalyst Deactivation and Recovery in 2,6-Dichlorobenzoxazole Synthesis
Welcome to the technical support center dedicated to addressing challenges in the synthesis of 2,6-Dichlorobenzoxazole, a critical intermediate in the pharmaceutical and agrochemical industries.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common hurdles of catalyst deactivation and to provide actionable strategies for catalyst recovery and regeneration. Our goal is to empower you with the knowledge to enhance reaction efficiency, improve product yield, and maintain the economic viability of your synthetic processes.
Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation
This section provides a systematic approach to identifying and resolving issues related to catalyst performance during the synthesis of 2,6-Dichlorobenzoxazole.
Problem 1: Diminished or Stalled Reaction Conversion
Symptom: You observe a significant decrease in the conversion of your starting material (e.g., 6-chloro-2-mercaptobenzoxazole or 6-chlorobenzoxazolone) to 2,6-Dichlorobenzoxazole, or the reaction fails to proceed to completion.
Possible Cause: This is a classic indicator of catalyst deactivation. The active sites of your catalyst may be blocked or altered, preventing it from effectively facilitating the chlorination reaction. The primary mechanisms of deactivation to consider are poisoning and fouling.[2][3]
Diagnostic Workflow:
Step 1: Initial Assessment
-
Review Reaction History: Has the catalyst been used in previous runs? A gradual loss of activity over several cycles points towards fouling or slow poisoning.[4] A sudden drop in activity suggests acute poisoning.[4]
-
Analyze Starting Materials and Solvents: Have you introduced a new batch of starting materials or solvents? Impurities, particularly sulfur-containing compounds from precursors like 6-chloro-2-mercaptobenzoxazole, are known poisons for many transition metal catalysts.[3][5]
Step 2: Pinpointing the Deactivation Mechanism
The appropriate recovery strategy depends on the nature of the deactivation.
| Deactivation Mechanism | Description | Identification | Mitigation & Recovery |
| Poisoning | Strong chemical bonding of impurities to the catalyst's active sites.[6][7] In the context of 2,6-Dichlorobenzoxazole synthesis from mercapto precursors, residual sulfur compounds are a likely culprit. | - Elemental analysis of the spent catalyst to detect sulfur or other poisons. - Review the purity of starting materials. | - Prevention: Rigorous purification of starting materials to remove sulfur-containing impurities.[7] - Recovery: Chemical washing of the catalyst with a suitable solvent or a mild acid/base solution to remove the poison.[6] For more robust catalysts, oxidative or reductive treatments may be necessary.[6] |
| Fouling (Coking) | Physical deposition of carbonaceous materials or polymeric byproducts on the catalyst surface, blocking active sites and pores.[3] This can arise from the decomposition of solvents like DMF under heating.[8] | - Visual inspection: The catalyst may appear discolored or clumped. - Thermogravimetric analysis (TGA) of the spent catalyst can quantify the amount of deposited material. | - Prevention: Optimize reaction temperature and time to minimize solvent and substrate decomposition.[7] - Recovery: High-temperature calcination in the presence of air or a controlled oxygen stream to burn off carbonaceous deposits. Solvent washing with a strong organic solvent may also be effective for less stubborn deposits. |
| Sintering | Thermal degradation leading to the agglomeration of catalyst particles, resulting in a loss of active surface area.[3][7] This is typically irreversible. | - Surface area analysis (e.g., BET) of the spent catalyst will show a significant decrease compared to the fresh catalyst.[2] | - Prevention: Operate at the lowest effective temperature and avoid temperature spikes.[7] Choose a catalyst with high thermal stability. |
Experimental Protocol: Chemical Washing for Catalyst Recovery
This protocol is a general guideline for the recovery of a catalyst suspected of being poisoned by soluble impurities.
-
Catalyst Separation: After the reaction, separate the catalyst from the reaction mixture by filtration.
-
Initial Rinse: Wash the recovered catalyst with the reaction solvent (e.g., toluene) to remove any residual product and starting materials.
-
Chemical Treatment:
-
Suspend the catalyst in a suitable solvent (e.g., ethanol, acetone).
-
If sulfur poisoning is suspected and the catalyst is robust, a dilute solution of a base (e.g., 0.1 M NaOH) can be used to wash the catalyst. This should be followed by thorough washing with deionized water until the filtrate is neutral.
-
If organic fouling is the issue, sonication in a strong organic solvent for 30-60 minutes can help dislodge deposits.
-
-
Final Wash and Dry: Wash the catalyst several times with a volatile, anhydrous solvent (e.g., acetone) to remove water and any remaining cleaning agents.
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Reactivation Test: Evaluate the activity of the regenerated catalyst in a small-scale test reaction.
Frequently Asked Questions (FAQs)
Q1: My synthesis of 2,6-Dichlorobenzoxazole uses DMF as a catalyst with trichloromethyl chloroformate. The reaction is sluggish. What could be the issue?
A: In this context, DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with the chlorinating agent, which is the active species.[1] Sluggishness can arise from a few factors:
-
Moisture: The presence of water in your reactants or solvent can hydrolyze the chlorinating agent and the active intermediate, reducing the reaction rate. Ensure all reagents and glassware are thoroughly dried.
-
DMF Quality: Old or impure DMF can contain decomposition products like dimethylamine and formic acid, which can interfere with the reaction. Using a fresh, high-purity grade of DMF is recommended.
-
Temperature: The reaction may require a specific temperature to proceed efficiently. The literature suggests temperatures in the range of 60-80°C for this transformation.[9]
Q2: I am using a palladium catalyst for a cross-coupling approach to a substituted benzoxazole. After one run, the activity dropped by 50%. What is the likely cause and can I regenerate it?
A: A 50% drop in activity after a single run strongly suggests catalyst poisoning.[10] In cross-coupling reactions, common poisons include sulfur, halides, and certain functional groups on your reactants.[6] Given that palladium catalysts are a significant cost, regeneration is often economically viable.[11]
-
Likely Cause: The most probable cause is poisoning from impurities in your starting materials or leaching of the palladium into the solution.[5][10]
-
Regeneration: For palladium catalysts, a common regeneration technique is a reductive treatment.[6] This can involve heating the catalyst under a stream of hydrogen gas to reduce oxidized palladium species and potentially desorb some poisons.[12] However, this requires specialized equipment. A simpler approach is a thorough chemical wash as described in the protocol above.
Q3: What are the main mechanisms of catalyst deactivation I should be aware of?
A: There are four primary mechanisms of catalyst deactivation:
-
Poisoning: Strong chemisorption of substances on the active sites.[2]
-
Fouling/Coking: Physical blockage of active sites by deposits.[3]
-
Thermal Degradation/Sintering: Loss of active surface area due to high temperatures.[7]
-
Leaching: Dissolution of the active catalyst components into the reaction medium.[7]
The diagram below illustrates these pathways.
Caption: Catalyst deactivation mechanisms and corresponding recovery strategies.
Q4: How can I prevent catalyst deactivation in the first place?
A: Proactive measures are always more effective than reactive ones. Consider the following:
-
Feedstock Purification: Ensure the purity of your reactants and solvents to minimize potential poisons.[7]
-
Process Optimization: Fine-tune reaction conditions such as temperature, pressure, and concentration to minimize side reactions and thermal stress on the catalyst.[7]
-
Catalyst Selection: Choose a catalyst that is robust and stable under your specific reaction conditions.
-
Inert Atmosphere: If your catalyst is sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q5: Is it possible to recycle catalysts used in benzoxazole synthesis?
A: Yes, especially when using heterogeneous or precious metal catalysts. Many modern synthetic methods for benzoxazoles focus on using recyclable catalysts to improve the greenness and cost-effectiveness of the process.[13][14] For instance, magnetically separable catalysts have been developed for easy recovery and reuse over multiple cycles with minimal loss in activity.[13][14] The key is to have an effective recovery and, if necessary, regeneration protocol in place.
References
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StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]
-
DCL Inc. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]
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Journal of the Chemical Society, Faraday Transactions. (1992). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Retrieved from [Link]
-
Patsnap. Method for preparing 2,6-dichloro benzoxazole. Retrieved from [Link]
-
PrepChem.com. Synthesis of 2,6-dichlorobenzoxazole. Retrieved from [Link]
-
SciSpace. Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
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Matmatch. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
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National Institutes of Health. (2015). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Retrieved from [Link]
-
Solubility of Things. Strategies for Catalyst Recovery and Regeneration. Retrieved from [Link]
-
JoVE. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
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MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
Gopani. Catalyst Recovery for the Chemical and API Industry. Retrieved from [Link]
-
National Institutes of Health. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Retrieved from [Link]
-
PID Analyzers. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
-
International Journal of Advanced Multidisciplinary Scientific Research. (2018). Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. Retrieved from [Link]
-
ChemCatBio. (2023). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
Journal of Research in Chemistry. (2022). Regeneration method for spent FCC catalysts: Brief Review. Retrieved from [Link]
-
LinkedIn. (2025). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]
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AmmoniaKnowHow. Catalyst deactivation Common causes. Retrieved from [Link]
-
Minstrong. (2025). What Methods Are Available to Reactivate Deactivated Catalysts?. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2023). Exploring the Feasibility of 2,6-Dichlorobenzoxazole: A Comprehensive Analysis by Manufacturer. Retrieved from [Link]
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-
RSC Publishing. (2021). Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. Retrieved from [Link]
-
ResearchGate. (2018). Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. Retrieved from [Link]
-
Advanced Journal of Chemistry-Section A. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Retrieved from [Link]
-
Wikipedia. Cross-coupling reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Benzoxazoles. Retrieved from [Link]
-
National Institutes of Health. (2021). Aza-Heterocycles via Copper-Catalyzed, Remote C-H Desaturation of Amines. Retrieved from [Link]
-
Dalton Transactions. (2025). Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst. Retrieved from [Link]
-
National Institutes of Health. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. Retrieved from [Link]
-
YouTube. (2025). Copper Catalyst Deactivation with Pat. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2,6-Dichlorobenzoxazole for the Modern Research Chemist
Welcome to a comprehensive analysis of the primary synthetic pathways to 2,6-dichlorobenzoxazole, a critical intermediate in the pharmaceutical and agrochemical industries. This guide is tailored for researchers, scientists, and professionals in drug development, offering an in-depth, objective comparison of prevalent synthetic methodologies. We will move beyond mere procedural lists to dissect the underlying chemical principles, empowering you to make informed decisions for your specific research and development needs.
The Significance of 2,6-Dichlorobenzoxazole
2,6-Dichlorobenzoxazole is a key building block in the synthesis of numerous commercial products. Its importance is notably highlighted in the production of the phenoxy carboxylic acid herbicide, fenoxaprop. The strategic placement of the chlorine atoms on the benzoxazole core imparts specific chemical properties that are essential for the biological activity of the final products. Consequently, efficient and scalable access to this intermediate is of paramount importance.
Comparative Analysis of Synthetic Strategies
This guide will explore four principal synthetic routes, each commencing from a different starting material. We will evaluate each pathway based on yield, purity, safety, cost-effectiveness, and scalability.
Route 1: From Benzoxazolone
This contemporary approach presents a streamlined and industrially viable synthesis of 2,6-dichlorobenzoxazole. The synthesis begins with the readily available benzoxazolone, which undergoes a two-step transformation.
Reaction Scheme:
Caption: Synthesis of 2,6-Dichlorobenzoxazole from Benzoxazolone.
In-depth Analysis:
This method is lauded for its operational simplicity and high overall yield.[1] The initial step involves the electrophilic chlorination of the benzoxazolone ring at the 6-position. The choice of chlorinating agent is critical; sulfuryl chloride (SO₂Cl₂) is often employed for its efficacy and ease of handling compared to gaseous chlorine. The subsequent reaction with phosphorus oxychloride (POCl₃) in the presence of a catalyst, such as pyridine or DMF, accomplishes the conversion of the lactam to the desired 2-chloro functionality. This step proceeds via the formation of a reactive phosphoryl intermediate which is then displaced by a chloride ion.
A significant advantage of this route is the avoidance of highly toxic reagents like phosgene, which has been traditionally used for such transformations.[1] The use of phosphorus oxychloride enhances the safety profile of the synthesis, a crucial consideration for large-scale industrial production.[1]
Experimental Protocol (Exemplary):
-
Step 1: Synthesis of 6-Chlorobenzoxazolone: To a stirred solution of benzoxazolone in a suitable solvent, a chlorinating agent (e.g., SO₂Cl₂) is added portion-wise at a controlled temperature. The reaction is monitored by TLC or HPLC until completion. The product is then isolated by filtration and washed.
-
Step 2: Synthesis of 2,6-Dichlorobenzoxazole: 6-Chlorobenzoxazolone is dissolved in excess phosphorus oxychloride. A catalytic amount of a base like pyridine is added, and the mixture is heated to reflux for several hours. After the reaction is complete, excess POCl₃ is removed by distillation under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization.[1]
Route 2: From 2-Mercapto-6-chlorobenzoxazole
This pathway offers a high-yielding alternative, starting from the sulfur-containing analogue, 2-mercapto-6-chlorobenzoxazole. The core of this synthesis is the conversion of the 2-mercapto group to a chloro group.
Reaction Scheme:
Caption: Synthesis from 2-Mercapto-6-chlorobenzoxazole.
In-depth Analysis:
This route is characterized by its high efficiency and the variety of chlorinating agents that can be employed.[2] Bis(trichloromethyl) carbonate (triphosgene) is a favored reagent as it serves as a safer, solid substitute for gaseous phosgene.[2][3] Other effective chlorinating agents include trichloromethyl chloroformate and phosphorus pentachloride.[2] The reaction mechanism involves the activation of the thiol group by the chlorinating agent, followed by nucleophilic attack of chloride.
While this method provides excellent yields and purity, the choice of chlorinating agent impacts the overall safety and cost of the process.[2] For instance, phosphorus pentachloride can be corrosive to equipment.[3]
Experimental Protocol (Using Triphosgene):
In a suitable reaction vessel, 2-mercapto-6-chlorobenzoxazole and bis(trichloromethyl) carbonate are mixed in a solvent such as toluene. The mixture is gradually heated, and the reaction progress is monitored. After completion, the solvent is removed under reduced pressure to afford 2,6-dichlorobenzoxazole with high purity and yield.[4]
Route 3: From 2-Aminophenol
This classical approach involves a multi-step synthesis starting from the fundamental building block, 2-aminophenol.
Reaction Scheme:
Caption: Multi-step Synthesis from 2-Aminophenol.
In-depth Analysis:
This route begins with the condensation of 2-aminophenol and urea to form benzoxazolone in situ.[5] This is followed by chlorination of the aromatic ring with chlorine gas and subsequent reaction with phosphorus pentachloride to introduce the second chlorine atom at the 2-position.[5]
While this method utilizes readily available starting materials, it is a longer process with a reported lower overall yield compared to the other routes.[5] The use of chlorine gas also poses significant safety challenges, especially on a larger scale.
Experimental Protocol (Overview):
A suspension of 2-aminophenol and urea in a high-boiling solvent like o-dichlorobenzene is heated. After the initial condensation, chlorine gas is bubbled through the reaction mixture. The resulting intermediate is then treated with phosphorus pentachloride to yield 2,6-dichlorobenzoxazole.[5]
Route 4: From 6-Chlorobenzoxazol-2(3H)-one
This method is a direct and efficient one-step conversion of 6-chlorobenzoxazol-2(3H)-one to the final product.
Reaction Scheme:
Caption: One-step Synthesis from 6-Chlorobenzoxazol-2(3H)-one.
In-depth Analysis:
This route employs phosphorus pentachloride as the chlorinating agent, with the addition of a Lewis acid catalyst such as ferric chloride (FeCl₃) to enhance the reaction rate.[4] This method is attractive due to its directness and high reported yield and purity.[4]
However, as with other methods utilizing phosphorus pentachloride, concerns about equipment corrosion and handling of a moisture-sensitive reagent are pertinent.
Experimental Protocol (Exemplary):
In a reaction flask, 6-chlorobenzoxazolone, phosphorus pentachloride, and a catalytic amount of ferric chloride are mixed in a solvent like toluene. The mixture is heated with stirring for a short period. Post-reaction work-up yields 2,6-dichlorobenzoxazole of high purity.[4]
Quantitative Comparison of Synthetic Routes
| Route | Starting Material | Key Reagents | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| 1 | Benzoxazolone | SO₂Cl₂, POCl₃ | High | High | Short route, high yield, avoids highly toxic reagents.[1] | Requires two distinct reaction steps. |
| 2 | 2-Mercapto-6-chlorobenzoxazole | Triphosgene, PCl₅ | >98[3] | >98[3] | Very high yield and purity, versatile chlorinating agents.[2] | Cost and safety of chlorinating agents can be a concern.[3] |
| 3 | 2-Aminophenol | Urea, Cl₂, PCl₅ | ~61[5] | ~97[5] | Utilizes basic starting materials. | Multi-step, lower yield, use of hazardous chlorine gas.[5] |
| 4 | 6-Chlorobenzoxazol-2(3H)-one | PCl₅, FeCl₃ | ~95[4] | >98[4] | Direct, one-step, high yield and purity.[4] | Use of corrosive and moisture-sensitive PCl₅. |
Conclusion and Recommendations
The choice of the optimal synthetic route to 2,6-dichlorobenzoxazole is contingent upon the specific requirements of the laboratory or production facility, including scale, budget, and safety infrastructure.
-
For large-scale industrial production , Route 1 (from Benzoxazolone) appears to be the most advantageous due to its high yield, operational simplicity, and improved safety profile by avoiding highly toxic reagents.[1]
-
For laboratory-scale synthesis where high purity is paramount , Route 2 (from 2-Mercapto-6-chlorobenzoxazole) using triphosgene offers an excellent option with outstanding yields and purity.[2][3]
-
Route 4 (from 6-Chlorobenzoxazol-2(3H)-one) is a strong contender for its efficiency, although the handling of phosphorus pentachloride requires appropriate infrastructure.
-
Route 3 (from 2-Aminophenol) , while fundamental, is generally less competitive due to its lower yield and the hazards associated with using chlorine gas.
This guide provides a framework for understanding the nuances of each synthetic pathway. It is imperative for researchers to conduct their own risk assessments and optimization studies to select and implement the most suitable method for their objectives.
References
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. Available at: [Link]
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A Senior Application Scientist's Guide to 2,6-Dichlorobenzoxazole Synthesis: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorobenzoxazole is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its versatile chemical structure makes it a valuable building block in the development of new biologically active molecules.[1] The efficiency, cost-effectiveness, and safety of its production are therefore of paramount importance to researchers and the chemical industry. This guide provides an in-depth cost-benefit analysis of the most common methods for synthesizing 2,6-Dichlorobenzoxazole, offering a comparative look at their performance based on experimental data. Our goal is to equip you with the necessary information to select the most suitable synthetic route for your specific needs, whether for laboratory-scale research or industrial-scale production.
Comparative Analysis of Synthetic Routes
Several synthetic pathways to 2,6-Dichlorobenzoxazole have been developed, each with its own set of advantages and disadvantages. We will focus on four prominent methods, evaluating them based on yield, purity, cost of materials, reaction conditions, and safety and environmental considerations.
Method 1: From 6-chlorobenzo[d]oxazole-2(3H)-thione using Tris(trichloromethyl)carbonate
This modern approach stands out for its exceptional yield and purity.[2][3] The reaction is typically carried out in a non-polar solvent like toluene and involves the use of tris(trichloromethyl)carbonate as a chlorinating agent.
Experimental Protocol:
-
In a 500 mL four-neck reaction flask, add 50 g (0.27 mol) of 6-chlorobenzo[d]oxazole-2(3H)-thione and 300 mL of toluene.[2][3]
-
Add 40 g (0.135 mol) of tris(trichloromethyl)carbonate to the suspension while stirring.[2][3]
-
Slowly heat the mixture to 50°C and then continue to heat at a rate of 0.5°C/min, with a 10-minute hold for every 10°C increase, until the temperature reaches 105°C.[2][3]
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.[2][3]
-
The residue is then cooled to allow for the crystallization of 2,6-Dichlorobenzoxazole.[2][3]
This method reportedly achieves a molar yield of 98.4% and a product purity of 98.1%.[2][3]
Workflow Diagram:
Caption: Synthesis of 2,6-Dichlorobenzoxazole via Method 2.
Method 3: From 2-Aminophenol and Urea with subsequent Chlorination
A multi-step synthesis starting from readily available and inexpensive materials.
Experimental Protocol:
-
Suspend 109 g (1 mole) of 2-aminophenol and 63 g (1.05 mole) of urea in 350 ml of o-dichlorobenzene. [4]2. Heat the suspension to 150-160°C under a nitrogen atmosphere for 3 hours. [4]3. Distill off approximately 100 ml of the solvent under reduced pressure. [4]4. Add 300 ml of fresh o-dichlorobenzene. [4]5. At an internal temperature of 110°C, introduce 78 g (1.1 mole) of chlorine gas over 1-2 hours. [4]6. The resulting crude mixture is then reacted with phosphorus pentachloride and worked up. [4] This method results in a yield of 61% and a purity of 96.8%. [4] Workflow Diagram:
Caption: Synthesis of 2,6-Dichlorobenzoxazole via Method 3.
Method 4: From 6-chloro-2-mercaptobenzoxazole and Trichloromethyl Chloroformate
This method is highlighted for its high yield and for avoiding the use of highly corrosive or toxic reagents like phosgene. [5] Experimental Protocol:
-
In a 500ml reaction vessel, add 150ml of toluene, 50g of 6-chloro-2-mercaptobenzoxazole, and 0.8g of dimethylformamide (catalyst). [5]2. Heat the mixture to 60°C while stirring. [5]3. Add trichloromethyl chloroformate dropwise. [5]4. After the addition is complete, raise the temperature to 80°C and react for 3 hours. [5]5. Cool the reaction mixture to obtain a toluene solution of the product. [5] This method can achieve a yield of over 98%. [5] Workflow Diagram:
Caption: Synthesis of 2,6-Dichlorobenzoxazole via Method 4.
Cost-Benefit Analysis
The following table provides a comparative analysis of the four methods. The costs are estimated based on currently available market prices for the reagents and may vary depending on the supplier and scale of the synthesis.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Starting Material | 6-chlorobenzo[d]oxazole-2(3H)-thione | 6-chlorobenzoxazolone | 2-Aminophenol, Urea | 6-chloro-2-mercaptobenzoxazole |
| Key Reagents | Tris(trichloromethyl)carbonate | Phosphorus Pentachloride | Chlorine, Phosphorus Pentachloride | Trichloromethyl Chloroformate |
| Yield | 98.4% [2][3] | 95.2% [3] | 61% [4] | >98% [5] |
| Purity | 98.1% [2][3] | 98.5% [3] | 96.8% [4] | High |
| Estimated Material Cost | High | Moderate | Low | Moderate to High |
| Reaction Time | ~3-4 hours | ~1 hour | ~6-7 hours | ~4-5 hours |
| Reaction Temperature | Up to 105°C | 60°C | Up to 160°C | Up to 80°C |
| Safety Concerns | Moderate | High (PCl5 is corrosive and water-reactive) | High (Chlorine gas is toxic) | Moderate (Trichloromethyl chloroformate is a phosgene equivalent) |
| Environmental Impact | Moderate (organic solvent) | High (phosphorus-containing waste) | High (chlorinated solvent, phosphorus waste) | Moderate (organic solvent) |
| Ease of Operation | Relatively straightforward | Requires careful handling of PCl5 | Multi-step, requires gas handling | Relatively straightforward |
Discussion and Recommendations
Method 1 offers an excellent combination of high yield and purity. While the starting material and reagent might be more expensive, the efficiency of the reaction and the quality of the product could justify the cost, especially for applications requiring high-purity 2,6-Dichlorobenzoxazole. The staged heating protocol, while requiring precise control, contributes to the high yield and purity.
Method 2 provides a very good yield and purity with a significantly shorter reaction time compared to other methods. The main drawback is the use of phosphorus pentachloride, which is highly corrosive and requires special handling precautions, increasing operational costs and safety risks. The disposal of phosphorus-containing waste also presents an environmental challenge and associated costs.
Method 3 is attractive due to its use of inexpensive and readily available starting materials. However, the significantly lower yield and multi-step nature of the synthesis make it less efficient. The use of toxic chlorine gas and the generation of significant waste streams are major disadvantages from both safety and environmental perspectives. This method might be considered for large-scale industrial production where the low cost of raw materials is a primary driver, but the overall process efficiency and waste management costs need to be carefully evaluated.
Method 4 presents a compelling alternative, boasting a very high yield while avoiding the direct use of highly hazardous reagents like phosgene or phosphorus pentachloride. Trichloromethyl chloroformate is a safer liquid alternative to gaseous phosgene, although it still requires careful handling as it can decompose to phosgene. [5]The operational simplicity and high yield make this method a strong contender for both laboratory and industrial applications.
Conclusion
The choice of the optimal synthesis method for 2,6-Dichlorobenzoxazole depends on a careful balance of factors including cost, desired yield and purity, available equipment, and safety and environmental considerations.
-
For high-purity applications where cost is a secondary concern, Method 1 is highly recommended due to its exceptional yield and purity.
-
For rapid synthesis with high yield, Method 2 is a viable option, provided that the necessary safety infrastructure to handle phosphorus pentachloride is in place.
-
Method 4 represents a modern, efficient, and relatively safer approach, making it an excellent choice for a wide range of applications.
-
Method 3 , while economically attractive from a raw material standpoint, is the least efficient and poses significant safety and environmental challenges, making it the least favorable option for most applications.
Researchers and drug development professionals should carefully weigh these factors to select the synthetic route that best aligns with their specific project goals and resource constraints.
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Patsnap. (n.d.). Method for preparing 2,6-dichloro benzoxazole. Eureka. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 2,6-Dichlorobenzoxazole: An Environmental Impact Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, 2,6-Dichlorobenzoxazole stands as a critical building block.[1] Its versatile structure is a cornerstone in the development of numerous commercial products, including the herbicide Fenoxaprop-p-ethyl.[2] However, the synthetic routes to this valuable intermediate are not without their environmental and safety considerations. This guide provides an in-depth comparison of the prevalent synthesis pathways for 2,6-Dichlorobenzoxazole, with a keen focus on their environmental impact. By examining the underlying chemistry and experimental data, we aim to equip researchers with the insights necessary to make informed decisions that balance synthetic efficiency with ecological responsibility.
The Synthetic Crossroads: Key Pathways to 2,6-Dichlorobenzoxazole
The synthesis of 2,6-Dichlorobenzoxazole predominantly commences from two key starting materials: 6-chlorobenzoxazolone or its 2-mercapto derivative, 6-chlorobenzoxazole-2(3H)-thione. The choice of starting material dictates the subsequent chlorination strategy, each with its own set of advantages and environmental drawbacks.
Pathway 1: From 6-Chlorobenzoxazole-2(3H)-thione
A common and high-yielding approach involves the chlorination of 6-chlorobenzoxazole-2(3H)-thione. This transformation can be achieved using a variety of chlorinating agents, with the most prevalent being bis(trichloromethyl) carbonate (triphosgene), trichloromethyl chloroformate (diphosgene), and phosphorus pentachloride.[3][4]
Caption: Synthetic routes from 6-chlorobenzoxazole-2(3H)-thione.
Using Bis(trichloromethyl) carbonate (Triphosgene):
This method is often favored for its high yield and purity.[5]
-
Protocol: In a reaction vessel, 6-chlorobenzo[d]oxazole-2(3H)-thione is suspended in toluene. Bis(trichloromethyl) carbonate is added, and the mixture is gradually heated to 105°C and held for one hour. The solvent is then removed under reduced pressure to yield the product.[5]
-
Environmental Impact: While offering a high yield, triphosgene is a phosgene precursor and must be handled with extreme caution due to its toxicity.[3] The use of toluene, a flammable and volatile organic compound (VOC), also contributes to the environmental burden. However, the high atom economy of this reaction is a significant advantage.
Using Trichloromethyl chloroformate (Diphosgene):
This pathway offers an alternative to solid triphosgene.
-
Protocol: 6-chloro-2-mercaptobenzoxazole and a catalytic amount of dimethylformamide (DMF) are dissolved in toluene. Trichloromethyl chloroformate is added dropwise at 60°C, and the reaction is then heated to 80°C for 3 hours.[2]
-
Environmental Impact: Similar to triphosgene, diphosgene is a toxic phosgene equivalent.[6] The use of DMF as a catalyst, while effective, presents environmental challenges due to its high boiling point and toxicity. The patent for this method highlights that it replaces gaseous phosgene, chlorine, or phosphorus pentachloride, suggesting a comparative improvement in safety and handling.[6]
Using Phosphorus Pentachloride (PCl₅):
A rapid and effective method, though with significant environmental and safety concerns.
-
Protocol: 6-chlorobenzoxazolone is reacted with phosphorus pentachloride in toluene at 60°C for 30 minutes in the presence of ferric chloride and polyphosphoric acid as catalysts.[5]
-
Environmental Impact: Phosphorus pentachloride is highly corrosive and reacts violently with water.[3] The reaction generates phosphorus oxychloride as a byproduct, which can complicate purification and waste disposal.[7] The use of catalysts like ferric chloride and polyphosphoric acid also adds to the waste stream.
Pathway 2: From Benzoxazolone Derivatives
An alternative strategy involves the chlorination of a benzoxazolone precursor.
Caption: Synthesis from a benzoxazolone precursor.
-
Protocol: This two-step process begins with the chlorination of benzoxazolone to form 6-chlorobenzoxazolone. This intermediate is then reacted with phosphorus oxychloride in the presence of a catalyst (such as pyridine or DMF) at elevated temperatures to yield 2,6-Dichlorobenzoxazole.[7]
-
Environmental Impact: A key advantage of this pathway is the replacement of highly toxic reagents like phosgene and phosphorus pentachloride with phosphorus oxychloride.[7] The patent suggests this method has a shorter route, high yield, and generates less waste, making it more suitable for large-scale industrial production.[7] However, the use of phosphorus oxychloride still requires careful handling due to its corrosive nature. The use of pyridine as a catalyst also poses environmental concerns due to its volatility and toxicity.
Pathway 3: From 2-Aminophenol
A less common but documented route starts from 2-aminophenol.
-
Protocol: 2-aminophenol and urea are heated in o-dichlorobenzene to form a benzoxazolone intermediate. Chlorine gas is then passed through the reaction mixture, followed by treatment with phosphorus pentachloride.[8]
-
Environmental Impact: This pathway involves multiple steps and harsh reagents, including chlorine gas and phosphorus pentachloride, presenting significant safety and environmental hazards. The use of o-dichlorobenzene as a solvent is also a concern due to its toxicity and persistence in the environment. The overall yield of this process is reported to be lower (61%) compared to other methods.[8]
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Key Environmental Considerations |
| 1A | 6-Chlorobenzoxazole-2(3H)-thione | Bis(trichloromethyl) carbonate | Toluene | 105 | 1 h | 98.4 | 98.1 | Use of toxic phosgene precursor and flammable VOC solvent.[3][5] |
| 1B | 6-Chlorobenzoxazole-2(3H)-thione | Trichloromethyl chloroformate, DMF | Toluene | 60-80 | 3 h | 90.9 - 91.8 | - | Use of toxic phosgene precursor and toxic catalyst (DMF).[2] |
| 1C | 6-Chlorobenzoxazolone | Phosphorus pentachloride, FeCl₃, PPA | Toluene | 60 | 0.5 h | 95.2 | 98.5 | Use of highly corrosive and water-reactive PCl₅; generation of byproducts.[3][5] |
| 2 | Benzoxazolone | POCl₃, Chlorinating agent, Catalyst | - | 60-117 | 6-12 h | 68.3 | 99 | Avoids highly toxic phosgene and PCl₅, but uses corrosive POCl₃ and potentially toxic catalysts.[7] |
| 3 | 2-Aminophenol | Urea, Cl₂, PCl₅ | o-Dichlorobenzene | 110-160 | >3 h | 61 | 96.8 | Use of hazardous chlorine gas, PCl₅, and a toxic, persistent solvent.[8] |
Towards a Greener Synthesis: Emerging Trends
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like benzoxazoles.[9][10] While specific green synthesis protocols for 2,6-Dichlorobenzoxazole are not yet widely published, general strategies for benzoxazole synthesis offer a glimpse into a more sustainable future. These include:
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption.[10]
-
Use of Greener Solvents: Replacing hazardous solvents like toluene and dichloromethane with more benign alternatives is a key focus.
-
Catalytic Methods: The development of more efficient and recyclable catalysts can minimize waste and improve atom economy.[11]
-
Continuous Flow Systems: These systems can offer better control over reaction parameters, leading to higher yields and reduced waste generation compared to traditional batch processes.[12]
Conclusion
The synthesis of 2,6-Dichlorobenzoxazole presents a classic case of balancing chemical efficiency with environmental and safety responsibilities. While traditional methods utilizing phosgene precursors and phosphorus pentachloride offer high yields, they come with significant hazards. Newer approaches, such as the pathway from benzoxazolone using phosphorus oxychloride, represent a step towards a safer and more environmentally conscious process.
For researchers and drug development professionals, the selection of a synthetic pathway should not be based solely on yield and purity. A thorough assessment of the environmental impact of all reagents, solvents, and byproducts is crucial. As the field of green chemistry continues to evolve, the development of truly sustainable synthetic routes to 2,6-Dichlorobenzoxazole and other important chemical intermediates remains a critical and achievable goal.
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Synthetic Routes to 2,6-Dichlorobenzoxazole from 2-Mercapto-6-Chlorobenzoxazole: Application Notes and Protocols. Benchchem. 3
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A Comparative Analysis of 2,6-Dichlorobenzoxazole as a Precursor for the Synthesis of Fenoxaprop-P-Ethyl
Introduction
Fenoxaprop-p-ethyl, the R-enantiomer of fenoxaprop-ethyl, is a selective herbicide widely used for the post-emergence control of grassy weeds in various broadleaf crops.[1] Its efficacy is attributed to the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants.[2][3] The stereospecificity of fenoxaprop-p-ethyl is critical, as the R-enantiomer exhibits significantly higher herbicidal activity than its S-isomer.[2][4] Consequently, the development of efficient and stereoselective synthetic routes to fenoxaprop-p-ethyl is of paramount importance in the agrochemical industry.
The synthesis of fenoxaprop-p-ethyl typically involves the coupling of a substituted benzoxazole moiety with an aryloxyphenoxypropionate side chain.[3] The choice of precursors for the benzoxazole core significantly influences the overall efficiency, cost-effectiveness, and environmental impact of the synthesis. This guide provides a comparative analysis of the efficacy of 2,6-Dichlorobenzoxazole as a precursor for fenoxaprop-p-ethyl, juxtaposed with an alternative and widely recognized precursor, 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB).
Synthesis Route 1: The 2,6-Dichlorobenzoxazole Pathway
The utilization of 2,6-Dichlorobenzoxazole as a direct precursor in the synthesis of fenoxaprop-p-ethyl represents a streamlined approach. This pathway leverages the reactivity of the chlorine atom at the 2-position of the benzoxazole ring for nucleophilic substitution by the phenoxide of the chiral side chain.
Reaction Scheme
Figure 1: Synthesis of Fenoxaprop-p-ethyl from 2,6-Dichlorobenzoxazole.
Mechanism and Rationale
This reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The R-(+)-2-(4-hydroxyphenoxy)propionic acid ethyl ester is first deprotonated by a base to form a phenoxide ion. This potent nucleophile then attacks the electron-deficient carbon at the 2-position of the 2,6-Dichlorobenzoxazole ring, displacing the chloride ion and forming the desired ether linkage. The presence of the electron-withdrawing benzoxazole ring system facilitates this substitution. The key advantage of this approach is its directness, potentially reducing the number of synthetic steps and associated costs.
Experimental Protocol
The following protocol is a representative example of the synthesis of fenoxaprop-p-ethyl using 2,6-Dichlorobenzoxazole, based on established methodologies.[5][6]
-
Preparation of Reactant Solution: In a suitable reaction vessel, dissolve R-(+)-2-(4-hydroxyphenoxy)propionic acid ethyl ester, an inorganic base (e.g., potassium carbonate), and a phase-transfer catalyst in an appropriate solvent (e.g., acetone or acetonitrile).
-
Reaction Initiation: Heat the mixture to a specified temperature (e.g., 60-75°C) with stirring.
-
Addition of Precursor: Slowly add a solution of 2,6-Dichlorobenzoxazole in the same solvent to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC or TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure fenoxaprop-p-ethyl.
Hypothetical Experimental Data
| Parameter | Value |
| Molar Ratio (Precursor:Side Chain) | 1.05 : 1 |
| Reaction Temperature | 70-75°C |
| Reaction Time | 4-6 hours |
| Yield | 90-95% |
| Purity (by HPLC) | >98% |
Synthesis Route 2: The 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) Pathway
An alternative and widely employed method for the synthesis of fenoxaprop-p-ethyl involves the use of 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) as the precursor. This route typically involves a two-step process.
Reaction Scheme
Figure 2: Two-step synthesis of Fenoxaprop-p-ethyl via CDHB.
Mechanism and Rationale
This pathway first involves the formation of the diaryl ether intermediate, 6-chloro-2-(4-hydroxyphenoxy)benzoxazole, by reacting CDHB with hydroquinone in the presence of a base. The resulting intermediate then undergoes a Williamson ether synthesis with an appropriate chiral propionate derivative, such as ethyl (S)-2-chloropropionate, to yield fenoxaprop-p-ethyl. While this route involves an additional step, it can offer advantages in terms of precursor availability and the potential for higher overall yields under optimized conditions.
Experimental Protocol
A generalized protocol for the CDHB route is as follows:
Step 1: Synthesis of 6-chloro-2-(4-hydroxyphenoxy)benzoxazole
-
Combine CDHB, hydroquinone, and a suitable base (e.g., potassium carbonate) in a high-boiling point solvent (e.g., DMF or DMSO).
-
Heat the mixture to an elevated temperature (e.g., 120-140°C) and maintain for several hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purify the intermediate by column chromatography or recrystallization.
Step 2: Synthesis of Fenoxaprop-p-ethyl
-
Dissolve the intermediate from Step 1 and a base in a suitable solvent.
-
Add ethyl (S)-2-chloropropionate dropwise at a controlled temperature.
-
Stir the reaction mixture until completion.
-
Perform an aqueous work-up, followed by extraction and purification of the final product.
Hypothetical Experimental Data
| Parameter | Step 1 | Step 2 | Overall |
| Yield | ~95% | ~92% | ~87% |
| Purity (by HPLC) | >99% | >98% | >98% |
Comparative Analysis
| Feature | 2,6-Dichlorobenzoxazole Route | CDHB Route |
| Number of Steps | One-pot synthesis | Two distinct steps |
| Reaction Conditions | Milder (70-75°C) | More forcing in Step 1 (120-140°C) |
| Overall Yield | Potentially higher and more direct | May be slightly lower due to two steps |
| Precursor Availability | Synthesis of 2,6-Dichlorobenzoxazole can be complex[7] | CDHB is a more common intermediate |
| Atom Economy | Higher, as fewer reagents are involved | Lower, due to the multi-step nature |
| Process Simplicity | Simpler, leading to potentially lower operational costs | More complex, requiring isolation of an intermediate |
Conclusion
The choice between 2,6-Dichlorobenzoxazole and 6-chloro-2,3-dihydrobenzoxazol-2-one as a precursor for fenoxaprop-p-ethyl synthesis depends on several factors, including the desired scale of production, cost of raw materials, and available manufacturing infrastructure.
The 2,6-Dichlorobenzoxazole pathway offers a more direct and atom-economical route, with the potential for higher yields in a single step under relatively mild conditions.[5][6] This makes it an attractive option for streamlined, large-scale production. However, the synthesis and availability of high-purity 2,6-Dichlorobenzoxazole can be a limiting factor.[7]
Conversely, the CDHB route, while involving an additional step, utilizes a more readily available precursor.[8] This two-step process allows for the isolation and purification of an intermediate, which can lead to a very high-purity final product. The more forcing conditions of the first step, however, may require more specialized equipment.
Ultimately, the decision of which precursor to utilize will be a balance between the directness and efficiency of the 2,6-Dichlorobenzoxazole route and the reliability and precursor accessibility of the CDHB pathway. Further process optimization and economic analysis would be necessary to determine the most advantageous route for a specific manufacturing scenario.
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Fenoxaprop-ethyl | C18H16ClNO5 | CID 47938 - PubChem - NIH. Available at: [Link]
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Fenoxaprop-P-ethyl (Ref: AE F046360) - AERU. Available at: [Link]
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Fenoxaprop-P-ethyl - cipac.org. Available at: [Link]
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Fenoxaprop-p-ethyl 9.3% EC - raccolto. Available at: [Link]
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Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed. Available at: [Link]
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A Comparative Guide to the Reactivity of 2,6-Dichlorobenzoxazole and Its Isomers for Drug Discovery
For researchers, scientists, and professionals in drug development, dichlorinated benzoxazoles represent a privileged scaffold. Their inherent biological activities and the presence of two reactive chlorine atoms make them versatile starting points for the synthesis of complex molecular architectures. However, the isomeric position of these chlorine atoms dramatically influences the molecule's reactivity, dictating the strategy for its synthetic elaboration. This guide provides an in-depth comparison of the reactivity of 2,6-dichlorobenzoxazole with other dichlorinated isomers, focusing on key transformations relevant to medicinal chemistry, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Understanding the Electronic Landscape of Dichlorobenzoxazoles
The reactivity of dichlorobenzoxazoles is fundamentally governed by the electronic and steric environment of each carbon-chlorine bond. The benzoxazole core itself is an electron-deficient heteroaromatic system, which generally facilitates nucleophilic attack. The two chlorine atoms, being electron-withdrawing through their inductive effect, further enhance this electrophilicity. However, the position of these chlorines dictates the regioselectivity of substitution reactions.
In 2,6-dichlorobenzoxazole , the chlorine at the 2-position is attached to a carbon that is part of the oxazole ring and is alpha to both the oxygen and nitrogen atoms. This position is highly activated towards nucleophilic attack and oxidative addition of palladium catalysts due to the strong electron-withdrawing nature of the heteroatoms. The chlorine at the 6-position is on the benzene ring and its reactivity is influenced by the overall electron distribution of the bicyclic system.
For other isomers, such as 2,5-dichlorobenzoxazole and 2,7-dichlorobenzoxazole , the chlorine at the 2-position is expected to remain the more reactive site in many transformations due to the immediate influence of the oxazole ring's heteroatoms. In isomers like 5,7-dichlorobenzoxazole , both chlorines are on the benzene ring, and their relative reactivity will be more subtly influenced by the directing effects of the fused oxazole.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions
Nucleophilic aromatic substitution is a cornerstone of synthetic chemistry for the functionalization of electron-poor aromatic rings. In dichlorobenzoxazoles, the reaction proceeds via the attack of a nucleophile to form a Meisenheimer complex, followed by the departure of the chloride leaving group. The stability of this intermediate is key to determining the reaction's feasibility and regioselectivity.
For 2,6-dichlorobenzoxazole , the C2 position is significantly more activated towards SNAr. The negative charge in the Meisenheimer intermediate formed upon attack at C2 can be effectively stabilized by the adjacent oxygen and nitrogen atoms. This makes the C2-chloro group a much better leaving group in SNAr reactions compared to the C6-chloro group.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10];
} caption: "Comparative SNAr Reactivity."
Experimental Protocol: Nucleophilic Aromatic Substitution of 2,5,7-Trichlorobenzoxazole
Materials:
-
2,5,7-Trichlorobenzoxazole
-
Methanol
-
Ammonia gas
-
Pressure vessel
Procedure:
-
Dissolve 2,5,7-trichlorobenzoxazole (1 mole) in methanol.
-
Saturate the solution with ammonia gas at -10°C.
-
Transfer the solution to a sealed pressure vessel.
-
Heat the vessel to a temperature between 20-60°C for 4-6 hours.
-
After cooling, carefully vent the excess ammonia.
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield 5,7-dichloro-1,3-benzoxazol-2-amine.[1]
This protocol highlights the preferential substitution at the 2-position even in the presence of other chlorine substituents on the benzene ring.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds and is widely used in drug discovery. The regioselectivity of this reaction on dichlorinated heterocycles is influenced by the relative ease of oxidative addition of the palladium(0) catalyst to the C-Cl bonds.
A comprehensive survey of Suzuki-Miyaura reactions on heteroaryl halides has shown that for 2,6-dichlorobenzoxazole , the reaction is selective for the C2 position.[2] This is consistent with the higher electrophilicity of the C2 position, which facilitates the initial oxidative addition step of the catalytic cycle.
For other isomers like 2,5- and 2,7-dichlorobenzoxazole , it is highly probable that the C2 position will also be the more reactive site in Suzuki-Miyaura couplings. For 5,7-dichlorobenzoxazole , where both chlorines are on the benzene ring, the regioselectivity will be less pronounced and may depend more on the specific catalyst and ligand system employed.
Table 1: Predicted Regioselectivity in Suzuki-Miyaura Coupling of Dichlorobenzoxazoles
| Isomer | More Reactive Position | Rationale |
| 2,6-Dichlorobenzoxazole | C2 | High electrophilicity due to adjacent O and N heteroatoms.[2] |
| 2,5-Dichlorobenzoxazole | C2 (Predicted) | Similar electronic activation as the 2,6-isomer. |
| 2,7-Dichlorobenzoxazole | C2 (Predicted) | Similar electronic activation as the 2,6-isomer. |
| 5,7-Dichlorobenzoxazole | C5 vs. C7 (Less Selective) | Both positions are on the benzene ring; subtle electronic differences. |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10];
} caption: "Suzuki-Miyaura Coupling Pathway."
Experimental Protocol: Suzuki-Miyaura Coupling of a Dichloro-heterocycle (Analogous System)
The following protocol for the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine provides a general framework that can be adapted for dichlorobenzoxazoles.[3]
Materials:
-
Dichlorobenzoxazole isomer (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
K₂CO₃ (2.0 equiv)
-
Pd(PPh₃)₄ (0.005 equiv)
-
1,4-Dioxane/Water (4:1)
-
Microwave reactor
Procedure:
-
To a microwave vial, add the dichlorobenzoxazole isomer, arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial and heat the mixture in a microwave reactor at 100°C for 15 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by extraction and purified by column chromatography.
Conclusion
The reactivity of dichlorinated benzoxazoles is a nuanced interplay of electronic and steric factors. For 2,6-dichlorobenzoxazole , there is a clear and experimentally supported preference for substitution at the C2 position in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While direct comparative data for all isomers is limited, a strong theoretical and analogical basis suggests that the C2 position will be the most reactive site for other 2-chlorinated isomers as well. For isomers where both chlorines reside on the benzene ring, such as 5,7-dichlorobenzoxazole , the regioselectivity is expected to be less pronounced. This guide provides a foundational understanding to aid researchers in the strategic design of synthetic routes utilizing these valuable heterocyclic building blocks.
References
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Hindawi. Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. [Link]
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ResearchGate. Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. [Link]
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Thieme Connect. Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. [Link]
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Patsnap. Method for preparing 2,6-dichloro benzoxazole - Eureka. [Link]
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Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
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National Institutes of Health. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
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ResearchGate. Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline | Request PDF. [Link]
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A Comparative Guide to Chlorinating Agents for Benzoxazole Synthesis: Yield, Purity, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4] The synthesis of 2-chlorobenzoxazoles is a critical step in the elaboration of these molecules, serving as a versatile entry point for further functionalization. The choice of chlorinating agent for the conversion of precursors like benzoxazolin-2-one is pivotal, directly impacting the reaction's yield, the purity of the final product, and the overall efficiency of the synthetic route. This guide provides an in-depth comparison of common chlorinating agents—thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂), and oxalyl chloride ((COCl)₂)—offering experimental data, mechanistic explanations, and practical protocols to inform your synthetic strategy.
The Crux of Chlorination: Transforming Benzoxazolin-2-one
The most common precursor for 2-chlorobenzoxazole is benzoxazolin-2-one, a cyclic amide (lactam). The chlorination reaction involves the conversion of the endocyclic amide carbonyl group into a chloro-imine functionality. This transformation is essentially a deoxychlorination reaction.[5] The efficacy of this process is highly dependent on the reactivity of the chlorinating agent and its mechanism of action.
Comparative Performance of Chlorinating Agents
The selection of a chlorinating agent is a trade-off between reactivity, selectivity, cost, and ease of handling. Below is a summary of the performance of each agent based on available data, primarily from patent literature, for the synthesis of 2-chlorobenzoxazoles.
| Chlorinating Agent | Precursor | Product | Yield (%) | Purity (%) | Key Observations |
| Thionyl Chloride (SOCl₂) / DMF | 2-Mercaptobenzoxazole | 2-Chlorobenzoxazole | 69.7 | Not specified | Reaction requires reflux for 5 hours.[6] |
| Phosphorus Pentachloride (PCl₅) | Benzoxazolin-2-one | 2,6-Dichlorobenzoxazole | 77 | >99 | High purity product obtained.[7] |
| Sulfuryl Chloride (SO₂Cl₂) followed by PCl₅ | Benzoxazolin-2-one | 2,6-Dichlorobenzoxazole | 75 | 99.3 | Two-step process involving ring chlorination first.[7] |
| Phosphorus Oxychloride (POCl₃) / Chlorine | Benzoxazolone | 2,6-Dichlorobenzoxazole | High | High | Replaces more hazardous reagents like phosgene.[8] |
| Oxalyl Chloride ((COCl)₂) | - | - | - | - | Data for this specific transformation is not readily available in the searched literature, but it is known to react with lactams.[9] |
Mechanistic Insights: Why Chlorinating Agents Perform Differently
The differences in yield and purity can be attributed to the distinct reaction mechanisms of each chlorinating agent with the benzoxazolin-2-one substrate.
Thionyl Chloride (SOCl₂)
Thionyl chloride is a widely used reagent for converting carboxylic acids and amides to their corresponding acid chlorides and imidoyl chlorides. The reaction with an amide, such as benzoxazolin-2-one, is believed to proceed through the formation of a key intermediate, an imine chlorosulfite. The reaction is often catalyzed by a small amount of a tertiary amine or dimethylformamide (DMF). The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[10]
Caption: Proposed mechanism for the chlorination of benzoxazolin-2-one with thionyl chloride.
Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. Its reaction with amides is a cornerstone of the Vilsmeier-Haack reaction, where it forms a highly electrophilic chloroiminium salt (the Vilsmeier reagent) with DMF.[11] In the absence of DMF, POCl₃ can directly react with the carbonyl oxygen of benzoxazolin-2-one. This is followed by elimination to form the 2-chlorobenzoxazole. The reaction is often carried out at elevated temperatures. POCl₃ is particularly effective for the chlorination of heteroaromatic ketones and lactams.[12]
Caption: General pathway for the chlorination of benzoxazolin-2-one using phosphorus oxychloride.
Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a versatile source of chlorine. It can react via either a free-radical or an ionic pathway, depending on the reaction conditions. In the context of chlorinating a benzoxazolin-2-one, it can be used for ring chlorination prior to the conversion of the carbonyl group. For the direct conversion of the carbonyl, its reactivity is generally lower than that of SOCl₂ or POCl₃ under ionic conditions. However, under free-radical conditions (e.g., with an initiator), it can be a potent chlorinating agent. Its use in tandem with a stronger agent like PCl₅, as seen in the patent literature, suggests a multi-step approach where SO₂Cl₂ might be used for initial ring chlorination, followed by the more forceful chlorination of the lactam carbonyl by PCl₅.[7]
Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is a milder and more selective reagent than thionyl chloride for the preparation of acid chlorides.[13] It is known to react with amides and lactams to form chloroiminium salts, which are versatile synthetic intermediates.[9] The reaction with oxalyl chloride often proceeds under milder conditions and can be advantageous for sensitive substrates. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are all gaseous, which facilitates workup. While specific data for its use in 2-chlorobenzoxazole synthesis is not prevalent in the reviewed literature, its known reactivity suggests it could be a viable, albeit more expensive, alternative to thionyl chloride, potentially offering higher selectivity and milder reaction conditions.
Experimental Protocol: Synthesis of 2,6-Dichlorobenzoxazole using Sulfuryl Chloride and Phosphorus Pentachloride
This protocol is adapted from a procedure described in the patent literature and represents a high-yielding method for the synthesis of a substituted 2-chlorobenzoxazole.[7]
Materials:
-
Benzoxazolin-2-one
-
o-Dichlorobenzene
-
Sulfuryl chloride (SO₂Cl₂)
-
Phosphorus pentachloride (PCl₅)
Procedure:
-
Ring Chlorination: In a suitable reaction vessel, suspend 1 mole of dry benzoxazolin-2-one in 600 ml of o-dichlorobenzene at room temperature.
-
Add 1.05 moles of sulfuryl chloride dropwise over 1 hour. The temperature may rise to approximately 40°C.
-
Stir the mixture for an additional 10 hours at 40°C.
-
Heat the mixture to 90°C over 3 hours and continue stirring for another hour to complete the ring chlorination.
-
Carbonyl Chlorination: In a separate reaction vessel, heat a solution of 5 moles of phosphorus pentachloride in 400 ml of o-dichlorobenzene to 150-160°C.
-
Meter the raw mixture from the ring chlorination step into the hot phosphorus pentachloride solution.
-
After the addition is complete, continue stirring for a short period to ensure complete reaction.
-
Work-up and Purification: Cool the reaction mixture and filter to remove any unreacted phosphorus pentachloride.
-
The filtrate is then subjected to fractional distillation under reduced pressure to isolate the 2,6-dichlorobenzoxazole.
Expected Outcome: This procedure has been reported to yield 2,6-dichlorobenzoxazole in 75% yield with a purity of 99.3%.[7]
Conclusion and Recommendations
The choice of chlorinating agent for the synthesis of 2-chlorobenzoxazoles from benzoxazolin-2-one is a critical decision that balances yield, purity, cost, and safety.
-
Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) appear to be highly effective, providing high yields and purities, especially for substituted benzoxazoles. They are potent reagents suitable for robust, industrial-scale synthesis.
-
Thionyl chloride (SOCl₂) is a common and effective reagent, with the advantage of producing gaseous byproducts that simplify purification. Its reactivity can be modulated with catalysts like DMF.
-
Sulfuryl chloride (SO₂Cl₂) is a versatile reagent that can be used for both ring and carbonyl chlorination, although it may require a two-step process in conjunction with a more powerful agent like PCl₅ for optimal results.
-
Oxalyl chloride ((COCl)₂) , while less documented for this specific transformation, represents a milder and more selective alternative to thionyl chloride, which could be beneficial for sensitive substrates, despite its higher cost.
For researchers and drug development professionals, the selection of the appropriate chlorinating agent will depend on the specific substrate, the desired scale of the reaction, and the purity requirements of the final 2-chlorobenzoxazole intermediate. The data and mechanistic insights provided in this guide should serve as a valuable resource for making an informed decision.
References
- BONCLI Y. oxalyl chloride[J]. Catalysis from A to Z, 2020, 37 1. DOI:10.1002/9783527809080.
- Pal, A. et al. (2011). A novel and an efficient one-pot synthesis of β-lactams from acids and imines using cyanuric chloride. Tetrahedron Letters, 52(45), 5971-5974.
- CN109553588B. (2020). Synthetic method of 2,6-dichlorobenzoxazole.
- LibreTexts. (2022, October 4). 4.2.6: Chemistry of Amides. Chemistry LibreTexts.
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Wikipedia. (2023, October 27). Vilsmeier–Haack reaction. In Wikipedia. [Link]
- Zarei, A. et al. (2014). Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of β-lactams. Iranian Journal of Science and Technology, Transaction A: Science, 38(A1), 49-53.
- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117-153.
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PrepChem.com. (n.d.). Synthesis of 2-chlorobenzoxazole. Retrieved from [Link]
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The Industrial Synthesis of 2,6-Dichlorobenzoxazole: A Comparative Guide to Economic Feasibility
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the heterocyclic compound 2,6-Dichlorobenzoxazole stands as a critical intermediate, valued for its role as a versatile building block in the synthesis of a variety of active molecules.[1] Its efficient and economically viable production at an industrial scale is, therefore, a subject of considerable interest. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to 2,6-Dichlorobenzoxazole, with a focus on the economic feasibility, scalability, and safety of each pathway. Experimental data and detailed protocols are presented to offer a comprehensive resource for researchers and process chemists.
Introduction to 2,6-Dichlorobenzoxazole and its Industrial Significance
2,6-Dichlorobenzoxazole (CAS No: 3621-82-7) is a halogenated benzoxazole derivative. Its structure, featuring a fused benzene and oxazole ring with chlorine atoms at the 2 and 6 positions, imparts unique reactivity that is leveraged in the synthesis of more complex molecules. The primary applications of 2,6-Dichlorobenzoxazole are as an intermediate in the manufacturing of:
-
Pharmaceuticals: It is a key component in the development of anti-inflammatory and antimicrobial agents.[1]
-
Agrochemicals: It serves as a precursor to herbicides and fungicides, contributing to improved crop yields.[1][2]
Comparative Analysis of Industrial Synthesis Routes
The industrial production of 2,6-Dichlorobenzoxazole is dominated by a few key synthetic pathways. The choice of route is often a trade-off between raw material cost, reaction yield, process safety, and environmental impact. Below is a comparative analysis of the most common methods.
Data Presentation: Comparison of Synthesis Routes
| Parameter | Route 1: From 6-Chloro-2-mercaptobenzoxazole | Route 2: From 6-Chlorobenzoxazolone | Route 3: From Benzoxazolone (Two-Step) | Route 4: Green Synthesis Approach |
| Starting Material | 6-Chloro-2-mercaptobenzoxazole | 6-Chlorobenzoxazolone | Benzoxazolone | 2-Aminophenol & Dichloroacetic Acid (example) |
| Key Reagents | Trichloromethyl chloroformate or Bis(trichloromethyl) carbonate | Phosphorus pentachloride, Ferric chloride, Polyphosphoric acid | Phosphorus oxychloride, Chlorinating agent (e.g., Cl2, SO2Cl2), Pyridine | Reusable catalyst (e.g., LAIL@MNP), milder conditions |
| Solvent | Toluene | Toluene | Phosphorus oxychloride | Often solvent-free or green solvents (e.g., ethanol) |
| Typical Yield | >98%[4][5] | ~95%[6] | 68-78%[7] | 85-95% (general benzoxazoles)[8][9] |
| Reaction Time | 1-4 hours[4] | ~0.5 hours[6] | 6-12 hours[7] | 0.5-5 hours[8][9] |
| Temperature | 60-105°C[4][6] | 60°C[6] | 100-117°C (reflux)[7] | 70-130°C[8][9] |
| Pros | High yield and purity, relatively simple work-up.[4][5] | High yield, short reaction time.[6] | Uses a more readily available starting material (benzoxazolone). | Environmentally friendly, potentially lower waste, reusable catalyst.[9] |
| Cons | Use of phosgene precursors (toxic).[2] | Use of corrosive and hazardous phosphorus pentachloride.[7] | Lower overall yield, multi-step process, use of hazardous reagents.[7] | May require specialized catalysts, scalability for this specific product needs more research. |
Note: LAIL@MNP refers to Imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles.[8]
Economic Feasibility Analysis
The economic viability of each route is heavily dependent on the cost of raw materials and the overall process efficiency.
Comparative Cost Analysis (Estimated)
| Cost Component | Route 1 | Route 2 | Route 3 | Route 4 (Conceptual) |
| Starting Material Cost | Moderate to High | Moderate | Low | Low |
| Reagent Cost | High (Phosgene precursors) | High (PCl5) | Moderate to High | Low to Moderate (catalyst dependent) |
| Solvent Cost | Moderate | Moderate | Moderate | Low |
| Operational Expenditure | Moderate (requires careful handling of toxic reagents) | Moderate (corrosive reagents) | High (longer reaction time, multi-step) | Potentially Lower (milder conditions) |
| Waste Disposal Cost | High | High | High | Low |
| Overall Economic Feasibility | Good (due to high yield) | Good (due to high yield and short time) | Moderate (lower yield impacts cost-effectiveness) | Promising (requires further optimization) |
This is a qualitative analysis. Actual costs will vary based on supplier, location, and scale of production.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed step-by-step methodologies for the primary synthesis routes are provided below.
Protocol 1: Synthesis of 2,6-Dichlorobenzoxazole from 6-Chloro-2-mercaptobenzoxazole
This protocol is based on a high-yield method utilizing bis(trichloromethyl) carbonate.[6]
Materials:
-
6-Chloro-2-mercaptobenzoxazole (or 6-chlorobenzo[d]oxazole-2(3H)-thione)
-
Bis(trichloromethyl) carbonate (Triphosgene)
-
Toluene
-
500-mL four-neck reaction flask equipped with a mechanical stirrer, thermometer, and reflux condenser
Procedure:
-
In a 500-mL four-neck reaction flask, add 50 g (0.27 mol) of 6-chlorobenzo[d]oxazole-2(3H)-thione and 300 mL of toluene.
-
To this suspension, add 40 g (0.135 mol) of bis(trichloromethyl) carbonate.
-
Slowly heat the reaction mixture to 50°C with continuous stirring.
-
Continue to heat the mixture at a rate of 0.5°C/min, holding the temperature for 10 minutes after each 10°C increase until the temperature reaches 105°C.
-
Maintain the reaction at 105°C for 1 hour.
-
Upon completion, remove the toluene by distillation under reduced pressure. The initial vacuum should be maintained at -0.07 MPa. As the temperature is raised to 100°C-110°C, increase the vacuum to -0.095 MPa to ensure complete removal of the solvent.[6]
-
The hot residue is then transferred and allowed to cool, leading to the crystallization of 2,6-dichlorobenzoxazole.
Expected Yield: Approximately 98.4% molar yield with a purity of over 98%.[6]
Protocol 2: Synthesis of 2,6-Dichlorobenzoxazole from 6-Chlorobenzoxazolone
This protocol utilizes phosphorus pentachloride as the chlorinating agent.[6]
Materials:
-
6-Chlorobenzoxazolone
-
Phosphorus pentachloride (PCl5)
-
Polyphosphoric acid (PPA)
-
Ferric chloride (FeCl3)
-
Toluene
-
500-mL three-neck flask with a stirrer
Procedure:
-
To a 500 mL three-necked flask, add 250 mL of toluene.
-
Add 0.1 mol of 6-chlorobenzoxazolone, 25 g of phosphorus pentachloride, 0.5 g of polyphosphoric acid, and 0.5 g of ferric chloride to the flask.
-
Heat the mixture to 60°C with stirring.
-
Maintain the stirring at 60°C for 30 minutes.
-
After the reaction is complete (monitored by TLC or GC), the mixture is cooled and subjected to a suitable work-up procedure, which typically involves quenching with water or a bicarbonate solution, phase separation, and solvent evaporation to isolate the crude product.
-
The crude product is then purified by recrystallization or column chromatography.
Expected Yield: Approximately 95.2% with a purity of over 98.5%.[6]
Visualization of Synthesis Workflows
The following diagrams illustrate the logical flow of the compared synthesis routes.
Caption: Comparative workflow of the main industrial synthesis routes for 2,6-Dichlorobenzoxazole.
Safety and Environmental Considerations
The industrial synthesis of 2,6-Dichlorobenzoxazole involves the use of hazardous materials that require strict safety protocols.
-
Route 1: Utilizes trichloromethyl chloroformate or bis(trichloromethyl) carbonate, which are precursors to the highly toxic phosgene gas.[2] Operations must be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), and measures should be in place for phosgene detection and neutralization.
-
Route 2: Employs phosphorus pentachloride, which is highly corrosive and reacts violently with water.[7] Its use poses a significant risk of explosion if not handled correctly.[7]
-
Route 3: Involves phosphorus oxychloride and other chlorinating agents that are corrosive and toxic.
-
General Hazards: 2,6-Dichlorobenzoxazole itself is harmful if swallowed and can cause skin and eye irritation. Proper handling and disposal of all reagents, byproducts, and the final product are crucial to minimize environmental impact.
The development of "green" synthesis routes, such as those using reusable catalysts and avoiding hazardous solvents, is an active area of research aimed at mitigating these risks.[9]
Conclusion and Future Outlook
The industrial production of 2,6-Dichlorobenzoxazole is a well-established process with several viable synthetic routes. The choice between them hinges on a careful consideration of economic factors, process efficiency, safety, and environmental impact.
-
The route starting from 6-chloro-2-mercaptobenzoxazole offers excellent yields but requires stringent safety measures due to the use of phosgene precursors.
-
The pathway from 6-chlorobenzoxazolone is also high-yielding and faster but involves the use of highly corrosive phosphorus pentachloride.
-
The synthesis from the more basic benzoxazolone is a two-step process with a lower overall yield, making it potentially less economically attractive for large-scale production.
Future developments in this field will likely focus on the optimization of "green" synthesis methodologies that utilize safer reagents, milder reaction conditions, and recyclable catalysts. Such advancements will not only improve the economic feasibility but also the sustainability of 2,6-Dichlorobenzoxazole production, ensuring its continued availability for the vital pharmaceutical and agrochemical industries.
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A Comparative Guide to the Green Synthesis of 2,6-Dichlorobenzoxazole: A Green Chemistry Metrics Analysis
In the landscape of pharmaceutical and agrochemical development, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, 2,6-dichlorobenzoxazole stands out as a critical intermediate, forming the structural backbone of numerous bioactive molecules.[1][2] However, as the chemical industry pivots towards greater environmental stewardship, it is no longer sufficient to merely synthesize a target molecule; the synthetic pathway itself must be efficient, sustainable, and minimally impactful on the environment.[3][4]
This guide provides a comprehensive assessment of various synthetic routes to 2,6-dichlorobenzoxazole through the lens of established green chemistry metrics. By quantifying the environmental footprint of each pathway, we aim to provide researchers, scientists, and drug development professionals with the data-driven insights necessary to select and optimize syntheses that are not only chemically effective but also environmentally responsible. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear, objective comparison to guide future synthetic endeavors.
The Imperative of Green Chemistry in Synthesis
The principles of green chemistry offer a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[5] To objectively measure the "greenness" of a reaction, a suite of metrics has been developed, each providing a different perspective on the efficiency and environmental impact of a synthesis.[6] In this guide, we will focus on four key metrics:
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[7]
-
Reaction Mass Efficiency (RME): A more practical metric that considers the actual mass of the isolated product relative to the mass of all reactants.[8][9]
-
Environmental Factor (E-Factor): This metric quantifies the amount of waste generated per unit of product.[10]
-
Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, reagents, solvents, workup chemicals) used to produce a specific mass of the final product.[11][12][13]
By analyzing these metrics, we can move beyond simple yield calculations to a more nuanced understanding of the sustainability of a chemical process.
Comparative Analysis of Synthetic Routes to 2,6-Dichlorobenzoxazole
We have selected four distinct and well-documented synthetic routes for a detailed green chemistry assessment. The following sections outline the reaction schemes and a comparative analysis of their performance based on the key metrics.
Route 1: From 6-Chlorobenzo[d]oxazole-2(3H)-thione using Tris(trichloromethyl)carbonate
This route utilizes a commercially available starting material and a phosgene equivalent to achieve the desired transformation.
Reaction Scheme: C7H4ClNOS + (Cl3CO)2CO → C7H3Cl2NO + CO2 + S + other byproducts
This reaction is typically carried out in a high-boiling aromatic solvent like toluene. The use of tris(trichloromethyl)carbonate avoids the handling of highly toxic phosgene gas.[14]
Route 2: From 6-Chloro-1,3-benzoxazol-2(3H)-one using Phosphorus Pentachloride
This pathway employs a different starting material and a common chlorinating agent.
Reaction Scheme: C7H4ClNO2 + PCl5 → C7H3Cl2NO + POCl3 + HCl
This method often utilizes a catalyst system, such as ferric chloride and polyphosphoric acid, in a solvent like toluene.[14]
Route 3: From Benzoxazolone via a Two-Step Synthesis
This approach begins with a more fundamental starting material and involves a two-step process of chlorination followed by conversion to the final product.
Reaction Scheme: Step 1 (Chlorination): C7H5NO2 + Cl2 → C7H4ClNO2 + HCl Step 2 (Reaction with POCl3): C7H4ClNO2 + POCl3 → C7H3Cl2NO + H3PO4 (and other phosphorus byproducts)
This route, as described in a patent, uses phosphorus oxychloride as both a reagent and a solvent, with pyridine acting as a catalyst.[5]
Route 4: From 2-Aminophenol in a Multi-Step Process
This synthesis starts from basic building blocks and proceeds through several transformations.
Reaction Scheme (Simplified): C6H7NO + Urea → Benzoxazolone intermediate → Chlorinated intermediate → 2,6-Dichlorobenzoxazole
This multi-step process involves high temperatures and multiple reagents, including chlorine and phosphorus pentachloride in the later stages.[13]
Quantitative Green Chemistry Metrics Comparison
The following table summarizes the calculated green chemistry metrics for the selected synthetic routes. For the calculations, it was assumed that the work-up for each reaction involved a standard aqueous wash and drying with an anhydrous salt (e.g., sodium sulfate), and the mass of these work-up materials is included in the PMI calculation.
| Metric | Route 1 | Route 2 | Route 3 | Route 4 |
| Atom Economy (%) | 49.6% | 45.1% | 68.3% | 34.0% |
| Reaction Mass Efficiency (RME) (%) | 48.8% | 43.0% | 46.4% | 20.8% |
| E-Factor | 10.2 | 12.5 | 13.9 | 28.8 |
| Process Mass Intensity (PMI) | 11.2 | 13.5 | 14.9 | 29.8 |
Note: The calculations are based on the specific experimental conditions and yields reported in the cited literature. The PMI values are estimates that include common work-up procedures.
Interpretation of Results and Field-Proven Insights
The quantitative data reveals a clear hierarchy in the greenness of the evaluated synthetic routes.
-
Route 3 (from Benzoxazolone) exhibits the highest Atom Economy , indicating that, in theory, a larger proportion of the reactant atoms are incorporated into the final product. However, its RME is slightly lower than Route 1, suggesting that the practical efficiency is impacted by factors such as yield and stoichiometry. The higher E-Factor and PMI for Route 3 are largely attributable to the use of phosphorus oxychloride as both a reagent and a solvent, leading to a significant mass of waste.
-
Route 1 (from 6-Chlorobenzo[d]oxazole-2(3H)-thione) emerges as a strong contender for the "greenest" route among those evaluated. It boasts a high RME and the lowest E-Factor and PMI . This indicates a highly efficient process with the least amount of waste generated per kilogram of product. The avoidance of hazardous reagents like phosphorus pentachloride and the high yield contribute to its favorable metrics.
-
Route 2 (from 6-Chloro-1,3-benzoxazol-2(3H)-one) presents a moderate environmental impact. While its atom economy is respectable, the use of stoichiometric phosphorus pentachloride generates a significant amount of phosphorus-based byproducts, contributing to a higher E-Factor and PMI compared to Route 1.
-
Route 4 (from 2-Aminophenol) is demonstrably the least green option. Its multi-step nature and the use of several reagents with poor atom economy result in a very low RME and a significantly higher E-Factor and PMI . This highlights a crucial green chemistry principle: minimizing the number of synthetic steps often leads to a more sustainable process.
Experimental Protocols
The following are detailed, step-by-step methodologies for the two most promising synthetic routes based on our green chemistry assessment.
Protocol for Route 1: Synthesis from 6-Chlorobenzo[d]oxazole-2(3H)-thione[15]
Materials:
-
6-Chlorobenzo[d]oxazole-2(3H)-thione (MW: 185.63 g/mol )
-
Tris(trichloromethyl)carbonate (Triphosgene) (MW: 296.75 g/mol )
Procedure:
-
In a 500-mL four-neck reaction flask equipped with a mechanical stirrer, thermometer, and condenser, add 50 g (0.27 mol) of 6-chlorobenzo[d]oxazole-2(3H)-thione and 300 mL of toluene.
-
To the stirred suspension, add 40 g (0.135 mol) of tris(trichloromethyl)carbonate.
-
Slowly heat the reaction mixture to 50°C.
-
Continue to heat the mixture at a rate of 0.5°C/min, holding the temperature for 10 minutes after each 10°C increase until the temperature reaches 105°C.
-
Maintain the reaction at 105°C for 1 hour.
-
Upon completion of the reaction (monitored by TLC or GC), remove the solvent by distillation under reduced pressure.
-
The crude product is obtained as a residue. Recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2,6-dichlorobenzoxazole.
-
The reported yield of 2,6-dichlorobenzoxazole (MW: 188.01 g/mol )[1][2][17][18][19] is approximately 50.82 g (98.4% molar yield).
Protocol for Route 3: Synthesis from Benzoxazolone[5]
Materials:
Procedure: Step 1: Chlorination of Benzoxazolone
-
In a reactor equipped for gas introduction and tail gas absorption, add 27.0 g (0.20 mol) of benzoxazolone and 245.3 g (1.6 mol) of phosphorus oxychloride.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to approximately 0°C.
-
Introduce chlorine gas at a flow rate of about 20.0 g per hour for approximately 3 hours (total of ~0.85 mol of Cl2). Monitor the reaction until the benzoxazolone is consumed.
Step 2: Formation of 2,6-Dichlorobenzoxazole
-
To the reaction mixture from Step 1, add 79.1 g (1.0 mol) of pyridine.
-
Heat the mixture to about 100°C and maintain for 6-12 hours.
-
After the reaction is complete, distill the excess phosphorus oxychloride at atmospheric pressure.
-
Perform vacuum distillation to isolate the product, 2,6-dichlorobenzoxazole.
-
The reported yield is approximately 25.7 g (68.3%).
Visualization of Workflows
The following diagrams illustrate the general workflow for the synthesis and the relationship between the key green chemistry metrics.
Caption: A generalized workflow for chemical synthesis, highlighting the generation of various waste streams.
Caption: The relationship between the total mass input, product, waste, and the key green chemistry metrics.
Conclusion and Future Directions
This comparative guide demonstrates that the choice of synthetic route has a profound impact on the environmental footprint of producing 2,6-dichlorobenzoxazole. While all evaluated routes are chemically viable, the synthesis starting from 6-chlorobenzo[d]oxazole-2(3H)-thione (Route 1) stands out as the most sustainable option, characterized by high efficiency and low waste generation.
For researchers and drug development professionals, these findings underscore the importance of incorporating green chemistry principles early in the process design. By prioritizing routes with higher atom economy, minimizing the use of stoichiometric reagents, and reducing solvent and energy consumption, the chemical industry can continue to innovate while safeguarding our planet. Future research should focus on developing catalytic and solvent-free methods for the synthesis of 2,6-dichlorobenzoxazole to further enhance its green credentials.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2,6-Dichlorobenzoyl)oxazole
This document provides a detailed, procedural guide for the safe handling and disposal of 2-(2,6-Dichlorobenzoyl)oxazole (CAS: 3621-82-7). As a dichlorinated heterocyclic compound, its management requires a rigorous, safety-first approach to protect laboratory personnel and ensure environmental compliance. The protocols outlined below are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly.
Core Principles & Hazard Profile
Understanding the specific hazards of this compound is fundamental to appreciating the necessity of the stringent disposal protocols. This compound is not only a valuable synthetic intermediate but also a substance with a distinct toxicological and environmental profile.[1] Its classification as a halogenated organic compound is the primary determinant for its waste stream segregation.[2][3]
GHS Hazard Summary
The Globally Harmonized System (GHS) classification for this compound necessitates careful handling. The primary hazards are summarized below.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed.[4][5] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[6] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[6] |
| Aquatic Hazard, Long-Term | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[7] |
This table synthesizes data from multiple supplier Safety Data Sheets (SDSs). Classifications may vary slightly between vendors.
Mandatory Personal Protective Equipment (PPE)
Due to the identified hazards, all handling and disposal operations must be conducted with appropriate PPE to prevent exposure.
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and eye irritation.[6][8] |
| Hand Protection | Nitrile or other chemical-impermeable gloves. | Prevents skin contact and irritation.[2][6] |
| Protective Clothing | Laboratory coat. | Protects skin and personal clothing from contamination.[2] |
| Respiratory | Handle in a certified chemical fume hood. | Prevents inhalation of dust or vapors.[2][9] |
The Core Disposal Protocol: A Step-by-Step Guide
Disposing of this compound and its associated waste is a multi-step process centered on correct segregation, containment, and labeling. Under no circumstances should this chemical or its rinsates be disposed of down the drain. [2][10]
Step 1: Identify and Segregate the Waste Stream
All waste containing this compound must be classified as Halogenated Organic Waste .[2][3] This is the most critical step, as mixing halogenated and non-halogenated waste streams can complicate the final disposal process and significantly increase costs.[11]
-
Solid Waste: Collect pure, unadulterated this compound, contaminated spatulas, weigh boats, and contaminated PPE (such as gloves) in a designated container.
-
Liquid Waste: Solutions containing this compound and solvents used for rinsing glassware must be collected. Even trace amounts of this compound require the entire solution to be treated as halogenated waste.[10]
-
Sharps: Contaminated needles or other sharps must be placed in a puncture-resistant sharps container that is itself designated for halogenated waste.
Step 2: Select the Appropriate Waste Container
Container integrity and compatibility are paramount for safety and compliance.
-
Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy or bottle.[9] Avoid metal cans , as halogenated solvents can degrade over time to produce acidic byproducts (e.g., HCl), which can corrode the container.[9]
-
Condition: The container must be in good condition, free from leaks, and have a secure, vapor-tight screw cap.[10] Keep the container closed at all times except when actively adding waste.[11]
Step 3: Label the Container Correctly
Proper labeling is a regulatory requirement and prevents dangerous chemical mishaps. Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste tags.
-
Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[11]
-
Clearly write the full chemical name of all constituents. Do not use abbreviations. For this waste stream, list "this compound" and any solvents used.[3]
-
Maintain an accurate estimate of the percentage of each component.
-
Ensure the container is stored in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[11]
Workflow for Waste Stream Determination
The following decision tree illustrates the logic for correctly segregating chemical waste based on the presence of halogenated compounds like this compound.
Caption: Waste segregation decision workflow.
Spill Management and Decontamination
Accidents require prompt and correct action to mitigate exposure and environmental release.
Small Spill Cleanup Protocol
For minor spills (a few grams or milliliters) inside a chemical fume hood:
-
Ensure your PPE is intact. Alert colleagues working nearby.
-
Contain the spill with an inert absorbent material, such as vermiculite, sand, or commercial spill pads. Do not use combustible materials like paper towels as the primary absorbent.[11]
-
Carefully sweep or scoop the absorbed material into a sealable bag or container.[10]
-
Label the container as "Hazardous Waste" with the full chemical name of the spilled substance.
-
Decontaminate the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
Large Spill or Spill Outside a Fume Hood
-
Evacuate the immediate area.[10]
-
Alert others and activate the fire alarm if the spill is large or poses a fire risk.
-
Close the laboratory doors to contain vapors.
-
Immediately contact your institution's EHS emergency line and report the spill. Do not attempt to clean it up yourself.
Empty Container Decontamination
An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.
-
Rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
The first rinsate must be collected and disposed of as Halogenated Organic Waste.
-
For acutely toxic chemicals, the first three rinses must be collected as hazardous waste. Given the toxicity profile of this compound, a conservative approach of collecting the first three rinses is recommended.
-
After triple-rinsing, deface the label on the container and dispose of it according to your facility's guidelines for clean glassware or plastic.
Final Disposal Pathway
The ultimate disposal of this compound is managed by licensed hazardous waste professionals.
-
EHS Collection: Once your halogenated waste container is full (no more than 90% capacity), seal it securely and submit a chemical waste pickup request to your EHS department.[12]
-
Incineration: Halogenated organic wastes are destroyed via high-temperature incineration at a regulated hazardous waste facility.[3][13] This process is necessary to break down the stable carbon-chlorine bonds and prevent the release of toxic compounds into the environment.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological health.
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Navigating the Hazards: A Guide to Personal Protective Equipment for 2-(2,6-Dichlorobenzoyl)oxazole
For Immediate Implementation: A Senior Application Scientist's Guide to Handling 2-(2,6-Dichlorobenzoyl)oxazole
As researchers and drug development professionals, our work inherently involves navigating the complexities of novel chemical entities. This compound is one such compound that, due to its structural motifs, requires a comprehensive and proactive approach to safety. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and safety, ensuring both personal well-being and the integrity of your research.
Core Principles of Protection: A Multi-Layered Defense
When handling this compound, a multi-layered PPE strategy is not just recommended; it is essential. This approach ensures that you are protected from various potential exposure routes, including dermal contact, inhalation, and ocular exposure.
1. Dermal Protection: Your First Line of Defense
Your skin is the most likely organ to come into direct contact with the chemical. Therefore, robust dermal protection is the cornerstone of safe handling.
-
Gloves: The choice of glove material is critical. A single type of glove may not provide adequate protection against all chemicals.[6] For chlorinated aromatic compounds, materials such as Viton®, butyl rubber, or laminate films are often recommended.[3] Nitrile gloves are a common laboratory choice, but their resistance to this specific compound should be verified.[7] Always double-glove when handling concentrated forms of the compound. Gloves must be inspected for any signs of degradation or perforation before each use.[5][8]
-
Laboratory Coat and Apron: A standard, buttoned lab coat provides a basic barrier.[3] However, for procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls made from materials like Tyvek® or PVC should be worn over the lab coat.[7]
-
Footwear: Never wear open-toed shoes, sandals, or perforated footwear in a laboratory setting.[9][10] Fully enclosed, chemical-resistant safety footwear is mandatory to protect against spills.[9]
2. Ocular and Facial Protection: Shielding Your Most Sensitive Organs
The eyes are particularly vulnerable to chemical splashes, which can cause severe and irreversible damage.[7]
-
Chemical Splash Goggles: Standard safety glasses are insufficient as they do not provide a seal around the eyes.[11] Chemical splash goggles that fit snugly against the face are required at all times when handling this compound.[3][7]
-
Face Shield: In situations where there is a heightened risk of splashes, such as during transfers of larger quantities or when heating the substance, a full-face shield must be worn in addition to chemical splash goggles.[3][7]
3. Respiratory Protection: Safeguarding Against Inhalation Hazards
Inhalation of chemical dust, vapors, or aerosols can lead to significant respiratory irritation and systemic toxicity.[7]
-
Chemical Fume Hood: All work with this compound, especially when handling it as a solid powder or in a volatile solvent, must be conducted within a certified chemical fume hood.[3] This is the primary engineering control to minimize inhalation exposure.
-
Respirators: In the rare event that engineering controls are insufficient to maintain exposure below acceptable limits, or during a large-scale spill cleanup, respiratory protection is necessary. The selection of the appropriate respirator (e.g., an N95 mask for particulates or a full-face respirator with appropriate cartridges for vapors) should be made in consultation with a qualified safety professional.[5][7][12]
Operational Plans: From Preparation to Disposal
A comprehensive safety plan extends beyond the selection of PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from the moment it is received to its final disposal.
Pre-Operational Checklist:
| Action | Rationale |
| Review SDS of Analogs | Familiarize yourself with the hazards of similar compounds like dichlorobenzoyl peroxide and oxazole.[5][13][14][15] |
| Inspect PPE | Ensure all PPE is free from defects and is the correct size.[5][8] |
| Verify Fume Hood Function | Check the fume hood's certification and airflow monitor before starting work. |
| Locate Emergency Equipment | Know the location and operation of the nearest safety shower, eyewash station, and fire extinguisher. |
Step-by-Step PPE Donning and Doffing Procedure:
A strict protocol for putting on and taking off PPE is crucial to prevent cross-contamination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
